Bucindolol
Description
Propriétés
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMYKMYQHCBIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046744 | |
| Record name | Bucindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-11-4 | |
| Record name | Bucindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Bucindolol in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation adrenergic receptor antagonist characterized by a unique pharmacological profile that combines non-selective beta-adrenergic blockade with alpha-1 adrenergic blockade.[1] This dual action contributes to its vasodilatory properties and its therapeutic potential in cardiovascular diseases, particularly chronic heart failure.[1][2] The (S)-enantiomer of this compound is the pharmacologically active form.[1] This guide provides a comprehensive technical overview of the core mechanism of action of this compound in cardiac myocytes, detailing its receptor interactions, downstream signaling pathways, and the experimental basis for these findings.
Receptor Binding and Antagonism
This compound is a potent, non-selective competitive antagonist at both β1- and β2-adrenergic receptors within the cardiac sarcolemma.[3][4] This non-selectivity means it has a comparable high affinity for both receptor subtypes.[1] In addition to its beta-blocking activity, this compound also exhibits significant antagonist activity at the α1-adrenergic receptor.[1][5] This multi-receptor engagement is central to its therapeutic effects.[1]
β-Adrenergic Receptor Interaction
In human ventricular myocardium, this compound acts as a high-affinity competitive beta-blocking agent.[3] It antagonizes the effects of endogenous catecholamines like norepinephrine and epinephrine, which are often elevated in heart failure. Stimulation of β1 receptors by these catecholamines normally induces positive chronotropic and inotropic effects, increasing heart rate and contractility, respectively.[6] By blocking these receptors, this compound mitigates the detrimental overstimulation of the heart that contributes to the pathophysiology of heart failure.[7]
α1-Adrenergic Receptor Interaction
This compound's blockade of α1-adrenergic receptors contributes to its vasodilatory properties.[8][9] In the context of cardiac myocytes, while α1-receptors are less predominant than β-receptors, their stimulation can lead to hypertrophic signaling. This compound's antagonism at this receptor may contribute to its beneficial effects on cardiac remodeling.[10]
Downstream Signaling Pathways
The pharmacological effects of this compound are a direct consequence of its modulation of G-protein coupled receptor (GPCR) signaling cascades in cardiac myocytes.
Modulation of the Adenylyl Cyclase-cAMP-PKA Pathway
The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[11] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately leading to increased contractility and heart rate.
As a β-receptor antagonist, this compound competitively inhibits the binding of agonists, thereby preventing the activation of this Gs-mediated pathway. This results in a reduction of intracellular cAMP levels and a subsequent decrease in PKA activity, leading to negative chronotropic and inotropic effects. Studies have confirmed that this compound antagonizes isoproterenol-stimulated adenylyl cyclase activity.[3]
Intrinsic Sympathomimetic Activity (ISA) and Partial Agonism
The presence and significance of intrinsic sympathomimetic activity (ISA) with this compound have been a subject of investigation, with some conflicting findings.[7] Some studies in animal models have shown evidence of ISA, where this compound can cause a sub-maximal activation of β-adrenoceptors.[12] However, in preparations of the human heart, this compound did not demonstrate an increase in adenylyl cyclase activity or muscle contraction, suggesting a lack of significant ISA in this context.[3]
More recent research suggests that this compound can be classified as a partial agonist or, in some contexts, a partial inverse agonist.[13] In human ventricular myocardium, this compound displays substantially higher intrinsic activity than metoprolol and carvedilol.[13][14] This means that depending on the basal activity of the β-adrenergic signaling pathway, this compound can elicit a small agonistic response or, conversely, reduce the constitutive activity of the receptor (inverse agonism). This nuanced activity may contribute to its unique clinical profile.[13] For instance, this compound has been shown to exert agonistic activity on a propranolol-insensitive state of the β1-adrenoceptor in human myocardium.[15]
Guanine Nucleotide Modulatable Binding
Studies have shown that this compound exhibits guanine nucleotide modulatable binding to β1- and β2-adrenoceptors.[13][14] This is a characteristic of agonists and partial agonists, indicating that the binding of this compound is sensitive to the coupling state of the receptor with the G-protein. This further supports the notion that this compound's interaction with the β-adrenoceptor is more complex than that of a simple neutral antagonist.
Effects on Cardiac Myocyte Function
The molecular interactions of this compound translate into significant effects on the function of cardiac myocytes and overall cardiac performance.
Contractility and Energetics
Chronic treatment with this compound in patients with heart failure leads to improvements in myocardial contractility.[16] This is evidenced by increases in ejection fraction and stroke work.[2][17] Importantly, these improvements in contractile function do not come at the expense of increased myocardial oxygen consumption, suggesting an enhancement of myocardial efficiency.[7][16]
Cardiac Remodeling
In an in vitro model of norepinephrine-induced cardiac damage, this compound has been shown to modulate cardiac remodeling by attenuating oxidative stress and signaling for apoptosis.[10] This suggests a direct cellular protective effect of this compound on cardiac myocytes beyond its hemodynamic actions.
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity for adrenergic receptors.
Table 1: this compound Binding Affinity for Adrenergic Receptors
| Receptor Subtype | Ligand (Isomer) | Ki (nM) | KB (nM) | Reference |
| β (non-selective) | This compound (Racemate) | 3.7 ± 1.3 | [3] | |
| β (non-selective) | This compound (Racemate) | 2.8 ± 0.55 | [3] | |
| β (non-selective) | This compound (Racemate) | 2.9 ± 1.9 | [3] | |
| α1 | This compound (Racemate) | 120 | [3] | |
| α1 | This compound (Racemate) | 69 | [1][5] |
Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. KB (dissociation constant of a competitive antagonist) is determined from functional antagonism studies.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for adrenergic receptors.
General Methodology:
-
Membrane Preparation: Cardiac ventricular myocardium or other appropriate tissues/cells expressing the receptors of interest are homogenized and centrifuged to isolate crude membrane fractions. Protein concentration is determined using a standard assay (e.g., Lowry assay).[13]
-
Competition Binding: Membrane preparations are incubated with a specific radiolabeled ligand (e.g., [125I]iodocyanopindolol for β-receptors or [125I]BE2254 for α1-receptors) at a fixed concentration, along with varying concentrations of unlabeled this compound.[3]
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Adenylyl Cyclase Activity Assay
Objective: To assess the functional effect of this compound on adenylyl cyclase activity.
General Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, crude membrane preparations from cardiac tissue are used.
-
Assay Reaction: Membranes are incubated with ATP (the substrate for adenylyl cyclase), an ATP-regenerating system, and the test compounds (e.g., isoproterenol as an agonist, with and without this compound).
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive protein binding assay or an immunoassay.
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity is determined to calculate its functional antagonist potency (KB).[3]
Isolated Muscle Contraction Studies
Objective: To evaluate the effect of this compound on the contractility of cardiac muscle.
General Methodology:
-
Tissue Preparation: Thin strips of cardiac muscle (e.g., right ventricular trabeculae or papillary muscles) are dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.[3][13]
-
Stimulation and Measurement: The muscle strips are electrically stimulated at a fixed frequency, and the developed force of contraction is measured using a force transducer.
-
Drug Application: After a stabilization period, cumulative concentration-response curves to an agonist (e.g., isoproterenol) are generated in the absence and presence of different concentrations of this compound.
-
Data Analysis: The antagonist potency (KB) of this compound is determined by the parallel rightward shift of the agonist concentration-response curve. The potential for intrinsic sympathomimetic activity is assessed by applying this compound alone and observing any change in the force of contraction.[3][13]
Mandatory Visualizations
Caption: this compound competitively blocks β-adrenergic receptors, inhibiting the downstream signaling cascade.
Caption: this compound blocks α1-adrenergic receptors, potentially mitigating hypertrophic signaling.
Caption: Workflow for determining this compound's receptor binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exerts agonistic activity on the propranolol-insensitive state of beta1-adrenoceptors in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of (S)-Bucindolol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-Bucindolol, a non-selective β-adrenergic antagonist with vasodilating properties utilized in the treatment of heart failure. The pharmacological activity of bucindolol resides predominantly in the (S)-enantiomer, making enantioselective synthesis crucial for its therapeutic application.[1] This document details the prevalent chemoenzymatic synthesis protocol, along with alternative strategies including the use of chiral building blocks and asymmetric reduction methodologies.
Chemoenzymatic Synthesis via Kinetic Resolution
The most widely reported and scalable method for producing enantiomerically pure (S)-Bucindolol is a chemoenzymatic approach. This strategy relies on the kinetic resolution of a racemic intermediate catalyzed by a lipase, which selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.[1]
Synthetic Strategy Overview
The chemoenzymatic synthesis is typically a three-stage process:
-
Synthesis of Racemic Precursor: Reaction of a phenolic starting material with an achiral epoxide source to generate a racemic chlorohydrin.
-
Enzymatic Kinetic Resolution: Selective acylation of one enantiomer of the racemic chlorohydrin using a lipase, leaving the other enantiomer unreacted.
-
Synthesis of (S)-Bucindolol: Nucleophilic substitution of the resolved chlorohydrin with the appropriate amine side chain.[1]
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile [1]
-
Materials: 2-hydroxy-4-methoxybenzonitrile, Epichlorohydrin, Potassium carbonate (K₂CO₃), Potassium iodide (KI), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzonitrile (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.
-
Add epichlorohydrin (3 equivalents) to the mixture.
-
Stir the reaction mixture at 60-70 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the racemic chlorohydrin.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution [1]
-
Materials: Racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile, Immobilized Candida antarctica lipase B (CALB), Acyl donor (e.g., vinyl acetate), Anhydrous solvent (e.g., acetonitrile or tert-butyl methyl ether), Molecular sieves (4Å).
-
Procedure:
-
To a solution of the racemic chlorohydrin (1 equivalent) in the anhydrous solvent, add activated molecular sieves.
-
Add the acyl donor (2-4 equivalents) and immobilized CALB.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Filter off the enzyme and molecular sieves, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-chlorohydrin from the acylated (S)-chlorohydrin by column chromatography on silica gel.
-
Protocol 3: Synthesis of (S)-Bucindolol [1]
-
Materials: (R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile, 2-(1H-indol-3-yl)-1,1-dimethylethylamine, Isopropanol, Triethylamine (optional).
-
Procedure:
-
Dissolve the resolved (R)-chlorohydrin (1 equivalent) and 2-(1H-indol-3-yl)-1,1-dimethylethylamine (1.2 equivalents) in isopropanol.
-
Optionally, add triethylamine (1.5 equivalents) as a base to scavenge the HCl formed.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (S)-Bucindolol.
-
Quantitative Data
The following table summarizes expected quantitative data for the chemoenzymatic synthesis, based on analogous processes for other β-blockers such as (S)-Bisoprolol.[2][3]
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Racemic Chlorohydrin | 70-85 | N/A |
| 2 | (R)-Chlorohydrin | 35-45 (Theoretically max 50%) | >99 |
| 3 | (S)-Bucindolol | 80-95 | >99 |
| Overall | (S)-Bucindolol | ~20-35 | >99 |
Alternative Stereoselective Synthetic Strategies
While the chemoenzymatic route is well-established, other asymmetric strategies offer alternative pathways to (S)-Bucindolol, primarily by introducing chirality at an earlier stage.
Synthesis from Chiral Building Blocks
This approach utilizes a commercially available or readily synthesized chiral starting material, thereby avoiding a resolution step. A common strategy involves the use of chiral epoxides or their precursors.
Strategy: Using (R)-Glycidyl Nosylate or Tosylate
A plausible synthetic route involves the reaction of 2-hydroxybenzonitrile with a chiral three-carbon electrophile such as (R)-glycidyl nosylate or tosylate.[4] This reaction establishes the (S)-stereocenter of the final product.
Protocol 4: Synthesis of (S)-Bucindolol via (R)-Glycidyl Nosylate [4]
-
Materials: 2-hydroxybenzonitrile, (R)-glycidyl nosylate, Potassium carbonate (K₂CO₃), Acetonitrile, 2-(1H-indol-3-yl)-1,1-dimethylethylamine, Isopropanol.
-
Procedure:
-
Epoxide Formation: In a reaction vessel, react 2-hydroxybenzonitrile with (R)-glycidyl nosylate in the presence of a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile). Stir at room temperature until completion (monitored by TLC). The product, (S)-2-(2,3-epoxypropoxy)benzonitrile, is isolated by extraction and purified by column chromatography.
-
Amine Coupling: React the purified (S)-epoxide with 2-(1H-indol-3-yl)-1,1-dimethylethylamine in a suitable solvent such as isopropanol. Heat the mixture to reflux until the reaction is complete. After cooling, the product, (S)-Bucindolol, is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Quantitative Data for Chiral Building Block Approach:
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Epoxide Formation | (S)-Epoxide Intermediate | 75-90 | >98 (dependent on starting material) |
| Amine Coupling | (S)-Bucindolol | 80-95 | >98 |
| Overall | (S)-Bucindolol | ~60-85 | >98 |
Asymmetric Reduction of a Prochiral Ketone
Another powerful strategy involves the asymmetric reduction of a prochiral ketone precursor to establish the chiral hydroxyl group. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Strategy: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce a ketone with a borane source.[5][6][7] For the synthesis of (S)-Bucindolol, a suitable α-chloroketone precursor would be required.
Protocol 5: Asymmetric Reduction of an α-Chloroketone Precursor (General)
-
Materials: α-chloroketone precursor, (S)-Methyl-CBS-oxazaborolidine catalyst, Borane-dimethyl sulfide complex (BH₃·SMe₂), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of the (S)-CBS catalyst (5-10 mol%) in anhydrous THF at 0 °C, add BH₃·SMe₂ (1.0 M in THF, ~1.5 equivalents) dropwise.
-
After stirring for 15 minutes, cool the mixture to -30 °C.
-
Add a solution of the α-chloroketone precursor (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction for several hours at -30 °C, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Warm to room temperature and concentrate under reduced pressure.
-
Purify by column chromatography to yield the (R)-chlorohydrin.
-
Strategy: Noyori Asymmetric Hydrogenation
This method employs a chiral ruthenium-diphosphine-diamine complex to catalyze the hydrogenation of a ketone, often with very high enantioselectivity and turnover numbers.[8][9][10] An appropriate α-amino ketone precursor would be required for this route.
Quantitative Data for Asymmetric Reduction Approaches:
| Method | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| CBS Reduction | (R)-Chlorohydrin | 85-95 | 90-99 |
| Noyori Hydrogenation | Chiral Amino Alcohol | 90-99 | >98 |
Conclusion
The stereoselective synthesis of (S)-Bucindolol is a critical process for the provision of this therapeutically important β-blocker. The chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution is a robust and widely adopted method that delivers high enantiopurity. However, alternative strategies employing chiral building blocks or powerful asymmetric reduction techniques like the CBS reduction and Noyori hydrogenation offer potentially more efficient routes by avoiding kinetic resolution and its inherent 50% maximum yield for the desired enantiomer. The choice of synthetic strategy will depend on factors such as the availability and cost of starting materials and catalysts, scalability, and the desired overall process efficiency. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of (S)-Bucindolol and related chiral pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Adrenergic Receptor Binding Affinity of Bucindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation adrenergic receptor antagonist characterized by a unique pharmacological profile that includes non-selective beta-adrenergic blockade combined with alpha-1 adrenergic antagonism.[1][2] This dual action contributes to its vasodilatory properties and has made it a subject of significant interest in cardiovascular research, particularly for the treatment of chronic heart failure.[1] The (S)-enantiomer of this compound is the pharmacologically active form.[1] This technical guide provides a comprehensive overview of this compound's binding affinity for various adrenergic receptor subtypes, details the experimental protocols for these determinations, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for adrenergic receptors is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The available quantitative data for this compound's binding affinity are summarized in the table below.
| Receptor Subtype | Ligand (Isomer) | Ki (nM) | Tissue/Cell Source | Radioligand | Reference |
| α1 | This compound (Racemate) | 69 | Not Specified | Not Specified | [3] |
| β1 | This compound (Racemate) | Non-selective with β2 | Human Myocardium | [¹²⁵I]Iodocyanopindolol | [4][5] |
| β2 | This compound (Racemate) | Non-selective with β2 | Human Myocardium | [¹²⁵I]Iodocyanopindolol | [4][5] |
Note: this compound is consistently characterized as a non-selective beta-adrenergic receptor antagonist, indicating a comparable high affinity for both β1 and β2 receptors.[1][2]
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. This methodology is considered the gold standard for quantifying the interaction between a ligand and a receptor.
Principle of Competitive Binding Assay
A competitive binding assay measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to a specific receptor. The assay involves incubating a fixed concentration of a high-affinity radioligand with a membrane preparation containing the receptor of interest in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Experimental Workflow
Detailed Methodological Steps:
-
Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptors of interest are homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Competitive Binding Incubation:
-
In a multi-well plate, the membrane preparation is incubated with:
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Iodocyanopindolol for β-receptors).
-
A range of concentrations of unlabeled this compound.
-
-
Control wells are included for:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a competing unlabeled ligand (e.g., propranolol) to saturate all specific binding sites.
-
-
The incubation is carried out at a specific temperature (e.g., 25-37°C) for a sufficient duration to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter or gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Non-linear regression analysis is used to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathways Affected by this compound
This compound exerts its pharmacological effects by competitively antagonizing the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1, β1, and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct downstream signaling cascades.
Antagonism of α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Its antagonism by this compound inhibits the following pathway:
Blockade of the α1-receptor by this compound prevents the Gq-mediated activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced protein kinase C (PKC) activation, ultimately contributing to vasodilation.
Antagonism of β1 and β2-Adrenergic Receptor Signaling
Both β1 and β2-adrenergic receptors are coupled to the Gs family of G-proteins. This compound's non-selective antagonism inhibits the canonical signaling pathway for both receptor subtypes:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Bucindolol: A Technical Guide
Bucindolol , a third-generation adrenergic receptor antagonist, has a unique pharmacological profile characterized by non-selective β-adrenergic blockade, α1-adrenergic blockade, and a debated intrinsic sympathomimetic activity (ISA).[1] This guide provides an in-depth exploration of its discovery, chemical synthesis, preclinical and clinical development, and mechanism of action for researchers, scientists, and drug development professionals.
Discovery and Chemical Properties
This compound was developed as a non-selective beta-blocker with additional vasodilating properties, which are attributed to its α1-adrenergic receptor antagonism.[1] Structurally, it is classified as a phenoxypropanolamine derivative. The pharmacologically active enantiomer is (S)-Bucindolol.[1]
Chemical Synthesis
The synthesis of racemic this compound has been described, and a chemoenzymatic approach is favored for producing the therapeutically active (S)-enantiomer.[1]
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Bucindolol [2][3]
This proposed synthesis involves three main stages:
-
Synthesis of Racemic Chlorohydrin Precursor:
-
To a solution of 2-hydroxy-4-methoxybenzonitrile (1 equivalent) in N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.
-
Add epichlorohydrin (3 equivalents) to the mixture.
-
Stir the reaction mixture at 60-70 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile.
-
-
Enzymatic Kinetic Resolution:
-
Dissolve the racemic chlorohydrin in an anhydrous organic solvent (e.g., toluene or hexane) with molecular sieves.
-
Add vinyl acetate and immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.
-
Filter off the enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-chlorohydrin from the acetylated (S)-enantiomer by column chromatography on silica gel.
-
-
Synthesis of (S)-Bucindolol:
-
Dissolve the purified (R)-chlorohydrin (1 equivalent) and 2-(1H-indol-3-yl)-1,1-dimethylethylamine (1.2 equivalents) in isopropanol.
-
Optionally, add triethylamine (1.5 equivalents) to act as a base.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude (S)-Bucindolol.
-
Purify the final product by recrystallization or column chromatography.
-
Preclinical Pharmacology
Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of this compound.
Receptor Binding Affinity
Radioligand binding assays are the standard for determining the affinity of a compound for its target receptors.[4]
Experimental Protocol: Competitive Radioligand Binding Assay [4][5][6][7][8][9][10]
-
Membrane Preparation:
-
Homogenize tissues (e.g., human ventricular myocardium) or cultured cells expressing the adrenergic receptor subtype of interest in a cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the final pellet in a suitable buffer, and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor (this compound).
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Iodocyanopindolol for β-receptors) to all wells.
-
Add increasing concentrations of unlabeled this compound to the competitor wells.
-
To the non-specific binding wells, add a high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol).
-
Add a consistent amount of the membrane preparation to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
-
Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 11 | [4][11] |
| 5-HT2A | Not Specified | Not Specified | 382 | [4][11] |
| α1-adrenergic | Not Specified | Not Specified | 69 | [4][8][11] |
| β1-adrenergic | [¹²⁵I]Iodocyanopindolol | Human Myocardium | Non-selective | [4] |
| β2-adrenergic | [¹²⁵I]Iodocyanopindolol | Human Myocardium | Non-selective | [4] |
Intrinsic Sympathomimetic Activity (ISA)
The presence and extent of ISA for this compound have been a subject of debate.[12][13][14][15][16] In vitro assays, such as the adenylyl cyclase activity assay, are used to investigate this property.
Experimental Protocol: Adenylyl Cyclase Activity Assay [1][16]
-
Membrane Preparation: Prepare cell membranes expressing the β-adrenergic receptor of interest as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a reaction tube, combine the cell membrane preparation with an assay buffer, radiolabeled [α-³²P]ATP, and the test beta-blocker (this compound) at various concentrations.
-
Include control tubes with no drug (basal activity) and with a saturating concentration of a full agonist like isoproterenol (maximal activity).
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction by adding a stop solution.
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography.
-
-
Data Analysis:
-
Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity for each concentration of this compound.
-
Express the ISA as a percentage of the maximal stimulation achieved with the full agonist.
-
In Vivo Preclinical Studies
Preclinical studies in animal models, such as dogs, have been crucial for understanding the in vivo effects of this compound on cardiovascular function.
Experimental Protocol: Canine Model of Heart Failure [17][18][19][20][21]
-
Model Induction:
-
Anesthetize healthy adult dogs.
-
Induce heart failure through methods such as coronary microembolization or intracoronary administration of saponin followed by volume loading and methoxamine infusion.
-
-
Treatment Administration:
-
Administer this compound or placebo orally or intravenously.
-
-
Hemodynamic Monitoring:
-
Continuously monitor parameters such as heart rate, blood pressure, left ventricular end-diastolic pressure, and cardiac output.
-
-
Data Analysis:
-
Compare the hemodynamic parameters between the this compound-treated and placebo groups to assess the drug's effects on cardiac function.
-
Clinical Development
This compound has undergone extensive clinical evaluation, primarily for the treatment of heart failure and hypertension.
Dose-Ranging and Hemodynamic Studies
Early clinical trials focused on establishing the safety, tolerability, and dose-response relationship of this compound.
Table 2: Summary of Hemodynamic Effects of this compound in Early Phase Clinical Trials
| Study Population | This compound Dose | Key Hemodynamic Changes | Reference |
| Hypertensive Men | 100, 200, and 300 mg/d | ↓ Resting blood pressure; ↓ Exercise heart rate; ↑ Forearm blood flow; ↓ Forearm vascular resistance | [5][22] |
| Healthy Volunteers | 50, 100, 200, and 400 mg (single oral doses) | ↓ Supine diastolic blood pressure (200 and 400 mg); ↓ Standing systolic and diastolic blood pressure | [2] |
| Healthy Volunteers | 150 mg | ↓ Exercise tachycardia; ↓ Resting diastolic blood pressure | [23] |
| Patients with Congestive Heart Failure | 3 months of treatment | ↑ Cardiac output; ↓ Systemic vascular resistance; ↓ Peak exercise heart rate; ↓ Pulmonary capillary wedge pressure | [24] |
| Healthy Young Men | 50 to 200 mg (single oral doses) | Little effect at rest; ↓ Exercise heart rate and systolic blood pressure | [25] |
| Hypertensive Patients | 50, 100, and 200 mg (single doses) | ↓ Blood pressure (dose-related) | [26][27] |
The Beta-Blocker Evaluation of Survival Trial (BEST)
The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of this compound on survival in patients with advanced chronic heart failure.[12][24][28][29][30][31]
Experimental Protocol: BEST Trial Design [24][28][29][30][31][32]
-
Participants: 2,708 patients with New York Heart Association (NYHA) functional class III or IV heart failure and a left ventricular ejection fraction of 35% or less.
-
Intervention: Patients were randomly assigned to receive either this compound (starting at 3 mg twice daily and titrated up to a target dose of 50 mg or 100 mg twice daily) or a matching placebo, in addition to standard heart failure therapy.
-
Primary Endpoint: All-cause mortality.
-
Secondary Endpoints: Cardiovascular mortality, hospitalization for heart failure, and the combined endpoint of death or heart transplantation.
-
Follow-up: The mean follow-up period was 2 years.
Table 3: Key Outcomes of the BEST Trial
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13 | [24][30] |
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | 0.04 | [12][24][30] |
| Hospitalization for Heart Failure | 35% | 42% | 0.78 (0.69-0.88) | <0.001 | [12][24][30] |
| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | 0.04 | [12][30] |
While the BEST trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality, it did demonstrate benefits in reducing cardiovascular mortality and hospitalizations for heart failure.[12][24][30] Subsequent analyses have suggested that genetic polymorphisms, particularly in the β1-adrenergic receptor, may influence the response to this compound.[7][33]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are mediated through its interaction with adrenergic receptors.
This compound acts as a competitive antagonist at β1- and β2-adrenergic receptors, leading to decreased heart rate and myocardial contractility. Its antagonism of α1-adrenergic receptors results in vasodilation and a reduction in peripheral vascular resistance. The presence of intrinsic sympathomimetic activity, which would involve partial agonism at β-receptors and a subsequent increase in intracellular cAMP, remains a point of contention in the scientific literature.
Pharmacokinetics and Metabolism
This compound is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[12][34][35][36][37][38][39]
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | ~80% | [23] |
| Protein Binding | High | |
| Metabolism | Hepatic (CYP2D6) | [34][38] |
| Elimination Half-life | 3-5 hours | [23] |
| Excretion | Renal and fecal |
Conclusion
This compound is a pharmacologically complex agent with a unique profile of non-selective β-blockade, α1-blockade, and debated intrinsic sympathomimetic activity. While it did not meet its primary endpoint in the landmark BEST trial, it demonstrated significant benefits in reducing cardiovascular mortality and heart failure hospitalizations. The discovery of pharmacogenomic interactions has opened new avenues for personalized medicine approaches with this compound. This technical guide provides a comprehensive overview of its development, from chemical synthesis to clinical evaluation, to aid researchers and drug development professionals in their understanding of this intriguing cardiovascular drug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of dobutamine, propranolol and nitroglycerin on an experimental canine model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Canine Heart Failure--Current Concepts - WSAVA2007 - VIN [vin.com]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Hemodynamic effects during rest and exercise of this compound in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Usefulness of this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hemodynamic properties of this compound, a beta-adrenoreceptor blocking drug with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A comparison of single doses of this compound and oxprenolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A comparison of single doses of this compound and oxprenolol in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 30. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 31. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 32. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 33. mrctcenter.org [mrctcenter.org]
- 34. Beta blocker - Wikipedia [en.wikipedia.org]
- 35. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. metabolon.com [metabolon.com]
- 38. walshmedicalmedia.com [walshmedicalmedia.com]
- 39. mdpi.com [mdpi.com]
Bucindolol's Interaction with G-Protein Coupled Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth technical analysis of Bucindolol's complex interactions with G-protein coupled receptors (GPCRs). It consolidates quantitative pharmacological data, details key experimental protocols for its characterization, and visually represents the associated signaling pathways.
Introduction
This compound is a third-generation adrenergic receptor antagonist characterized by a multifaceted pharmacological profile.[1] It is a non-selective antagonist at β1- and β2-adrenergic receptors, with additional antagonist activity at the α1-adrenergic receptor.[1][2] This combination of β-blockade and α1-mediated vasodilation distinguishes it from earlier generations of beta-blockers.[1][2] The pharmacologically active form is the (S)-enantiomer.[1]
Beyond simple antagonism, this compound exhibits more nuanced interactions with GPCRs, including partial agonism (also referred to as intrinsic sympathomimetic activity) at the β1-adrenergic receptor and biased agonism.[3][4][5] It has been shown to stimulate G-protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, in a manner distinct from other biased agonists like carvedilol.[4][6] This complex mechanism, involving antagonism, partial agonism, and biased signaling, makes this compound a subject of significant interest for understanding GPCR pharmacology and for the development of tailored cardiovascular therapeutics.[3][4]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been quantified across various GPCR subtypes. The following tables summarize key data from radioligand binding and functional assays. It is important to note that many studies have been conducted with the racemic mixture of this compound.
Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ligand (Isomer) | Ki (nM) | Source Organism/Tissue | Reference(s) |
| α1 | This compound (Racemate) | 69 | Rat | [7] |
| 5-HT1A | This compound (Racemate) | 11 | Not Specified | [7] |
| 5-HT2A | This compound (Racemate) | 382 | Not Specified | [7] |
Note: this compound is established as a non-selective beta-adrenergic receptor antagonist, implying a comparable high affinity for both β1 and β2 receptors.[1][8] Specific Ki values for individual beta-receptor subtypes were not detailed in the provided search results.
Table 2: Comparative Functional Data of this compound and Carvedilol
| Parameter | This compound | Carvedilol | Assay Conditions | Reference(s) |
| β-Blockade (pA2) | ||||
| β1-adrenoceptor | 8.86 ± 0.08 | 8.93 ± 0.07 | Human Myocardium | [6] |
| β2-adrenoceptor | 8.24 ± 0.15 | 8.44 ± 0.11 | Human Myocardium | [6] |
| Adenylyl Cyclase Activity | ||||
| Basal Activity | No significant stimulation | No significant stimulation | Membranes from drug-untreated cells | [9] |
| cAMP Accumulation | Increase (1.64-fold) | No effect | Human Myocardial Strips | [5] |
| Force of Contraction | ||||
| Forskolin-stimulated | Variable (+/-) | Mostly decrease | Human Dilated Cardiomyopathy Trabeculae | [6] |
Signaling Pathways
This compound modulates multiple GPCR signaling cascades. Its effects are not limited to simple blockade but involve a complex interplay of G-protein-dependent and -independent pathways.
Canonical G-Protein Coupled Pathways
This compound's primary mechanism involves the competitive antagonism of catecholamines (epinephrine and norepinephrine) at adrenergic receptors.
-
β-Adrenergic Receptor (Gs Pathway) Antagonism: At β1 and β2 receptors, this compound blocks the canonical Gs protein-mediated pathway. This prevents the activation of adenylyl cyclase (AC), thereby reducing the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8]
-
α1-Adrenergic Receptor (Gq Pathway) Antagonism: this compound also acts as an antagonist at α1-adrenergic receptors, which are coupled to Gq proteins.[1] This blockade inhibits the activation of phospholipase C (PLC), preventing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers in this pathway.
Partial Agonism and Biased Signaling
This compound's pharmacology is more complex than that of a simple antagonist.
-
Partial Agonism: this compound exhibits partial agonist activity, particularly at the β1-adrenergic receptor.[3][10] This means that while it blocks the full effect of potent agonists like isoproterenol, it can weakly activate the receptor on its own, leading to a submaximal stimulation of the Gs-cAMP pathway.[3][5] This intrinsic sympathomimetic activity is dependent on the activation state of the receptor.[10]
-
Biased Agonism (β-Arrestin-Independent ERK Activation): A key feature of this compound is its status as a biased agonist.[4] Unlike carvedilol, which is a well-known β-arrestin-biased agonist that stimulates ERK1/2 activation via a β-arrestin-dependent mechanism, this compound's activation of the MAPK/ERK pathway appears to be independent of β-arrestin.[6][11] This suggests a distinct mechanism of G-protein-independent signaling that diverges from the classical model of β-arrestin-mediated biased agonism.[11]
Experimental Protocols
The characterization of this compound's interaction with GPCRs relies on a suite of established in vitro assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[1] It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.[1][12]
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13][14]
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[13]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[14]
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., BCA assay), and store aliquots at -80°C.[1][13]
-
-
Competitive Binding Reaction:
-
In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: A fixed concentration of radioligand (e.g., [¹²⁵I]-iodocyanopindolol for β-receptors) and assay buffer.[8][13]
-
Non-specific Binding (NSB): Radioligand plus a high concentration of an unlabeled competitor (e.g., 10 µM Propranolol) to saturate all specific binding sites.[13]
-
Competition: Radioligand plus varying concentrations of unlabeled this compound.[8][13]
-
-
Add the prepared membrane suspension to each well to initiate the binding reaction.[13]
-
-
Incubation:
-
Filtration and Washing:
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.[8][14]
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal competition curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Adenylyl Cyclase Activity Assay
This functional assay measures the effect of this compound on the production of the second messenger cAMP, providing insight into its antagonist and partial agonist properties.[8][9]
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.[8]
-
Assay Reaction:
-
Treatment:
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).[8]
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or a lysis buffer from a commercial kit).[8]
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).[3]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its effect on basal and agonist-stimulated adenylyl cyclase activity (EC50 or IC50).
GTPγ[³⁵S] Binding Assay
This functional assay directly measures the activation of G-proteins, which is the first step in the signal transduction cascade following receptor activation by an agonist.[16] It uses a non-hydrolyzable GTP analog, GTPγ[³⁵S], which binds to activated Gα subunits.[17][18]
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as previously described.[16]
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound (to test for agonist activity) or this compound plus a known agonist (to test for antagonist activity).[16][19]
-
Include controls for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).[16]
-
-
Initiation and Incubation:
-
Termination and Filtration:
-
Quantification and Data Analysis:
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to measure the activation of downstream signaling pathways, such as the MAPK/ERK cascade, to investigate G-protein-independent or biased signaling.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target receptor.
-
Starve cells of serum for several hours to reduce basal ERK activation.
-
Treat cells with varying concentrations of this compound for a specific time course (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Re-probe the same membrane with an antibody for total ERK1/2 as a loading control.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK activation.
-
Conclusion
This compound's interaction with G-protein coupled receptors is remarkably complex, extending far beyond simple non-selective β-adrenergic antagonism. Its pharmacological identity is defined by a unique combination of:
-
Multi-receptor antagonism at β1, β2, and α1-adrenergic receptors.[1]
-
Partial agonism (intrinsic sympathomimetic activity) at the β1-adrenergic receptor, enabling it to weakly stimulate Gs signaling.[3][5]
-
Biased agonism that promotes G-protein-independent activation of the MAPK/ERK pathway through a mechanism that appears distinct from the classical β-arrestin-dependent pathway utilized by other biased ligands like carvedilol.[6][11]
This intricate profile underscores the nuanced nature of GPCR signaling and highlights the potential for developing "biased ligands" that selectively engage specific downstream pathways. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is critical for both fundamental GPCR research and the rational design of next-generation cardiovascular therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Solubility of Bucindolol
Introduction
This compound is a third-generation, non-selective β-adrenergic receptor antagonist that also exhibits weak α1-adrenergic blocking properties.[1][2][3] Its unique pharmacological profile, which includes vasodilating activity, has made it a subject of significant interest in cardiovascular research, particularly for the treatment of chronic heart failure.[1][4] This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of this compound, complete with detailed experimental protocols and pathway diagrams to support research and drug development efforts.
Core Chemical Properties
This compound's chemical structure dictates its physicochemical properties and pharmacological activity. It is classified as an aryloxypropanolamine derivative.[3]
| Property | Value | Reference |
| IUPAC Name | 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile | [2][5][6] |
| Chemical Formula | C₂₂H₂₅N₃O₂ | [2][6][7] |
| Molecular Weight | 363.46 g/mol | [2][6] |
| Melting Point | 125-127 °C (free base) 185-187 °C (hydrochloride salt) | [5] |
| pKa | 8.86 | [5] |
| Predicted logP (XLogP3) | 3.3 | [8] |
Solubility Profile
The solubility of this compound is a critical factor for its formulation, bioavailability, and application in both in vitro and in vivo studies.
2.1 Aqueous and pH-Dependent Solubility
This compound is a lipophilic compound, a characteristic indicated by its positive logP value, which results in poor solubility in water and aqueous solutions.[8] Its chemical structure includes a secondary amine group, making it a weak base.[8] Consequently, its aqueous solubility is highly dependent on pH. In acidic environments (lower pH), the amine group becomes protonated, forming a more soluble salt. As the pH increases towards neutral or alkaline conditions, this compound transitions to its less soluble free base form.[8]
2.2 Salt Form and Organic Solvents
To overcome aqueous solubility challenges, this compound is often used in its hydrochloride salt form (this compound HCl), which is significantly more water-soluble than the free base.[5][8]
The compound is readily soluble in various organic solvents, with Dimethyl sulfoxide (DMSO) being commonly used to prepare concentrated stock solutions for experimental use.[8][9]
2.3 Solubility Enhancement
For in vivo and specific in vitro applications, co-solvent systems and excipients are employed to improve solubility. Formulations using a combination of DMSO, PEG300, Tween-80, and saline are common.[10] Additionally, solubility enhancers like cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) can encapsulate the lipophilic this compound molecule, increasing its apparent solubility in aqueous media.[8][10]
| Solvent / System | Solubility | Reference |
| Water / Aqueous Buffers | Poor (as free base) | [8] |
| Acidic Solutions (low pH) | Increased solubility | [8] |
| Dimethyl sulfoxide (DMSO) | ≥ 80 mg/mL (with sonication) | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution) | [10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [10] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects primarily through the competitive antagonism of β-adrenergic and α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][11]
3.1 Antagonism of β-Adrenergic Signaling
As a non-selective β-blocker, this compound competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to both β1 and β2-adrenergic receptors.[1] This action blocks the downstream activation of adenylyl cyclase, reduces the production of cyclic AMP (cAMP), and subsequently decreases the activity of Protein Kinase A (PKA), leading to reduced heart rate and myocardial contractility.[12]
Antagonism of the β-adrenergic receptor signaling pathway by this compound.
3.2 Antagonism of α1-Adrenergic Signaling
This compound's mild vasodilating effect is attributed to its blockade of α1-adrenergic receptors.[1] The α1-receptor is coupled to the Gq protein.[13] Its activation by catecholamines stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and physiological responses like vasoconstriction. This compound blocks this pathway, contributing to vasodilation.[13]
Antagonism of the α1-adrenergic receptor signaling pathway by this compound.
Experimental Protocols
The following section details key experimental methodologies relevant to the study of this compound.
4.1 Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for serial dilution in in vitro experiments.[8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tube
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until a clear solution is obtained.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[8]
Note: When diluting this stock into the final aqueous medium, ensure the final DMSO concentration is compatible with the experimental system (typically <0.5%).[8]
Workflow for preparing a this compound stock solution in DMSO.
4.2 Protocol 2: Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to a specific adrenergic receptor, allowing for the determination of its binding affinity (Ki).[13]
Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest in the presence of varying concentrations of unlabeled this compound. The amount of radioligand bound to the receptor decreases as the concentration of this compound increases, allowing for the calculation of the inhibitory constant (Ki).[13]
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the target adrenergic receptor (e.g., β1, β2, α1). The final membrane pellet is resuspended in a suitable buffer and protein concentration is determined.[13]
-
Assay Setup: Set up assay tubes/plates containing:
-
Total Binding: Membrane preparation and radioligand only.
-
Non-specific Binding (NSB): Membrane, radioligand, and a high concentration of a competing non-selective antagonist (e.g., 1 µM propranolol for β-receptors) to saturate specific binding sites.[13]
-
Competitive Binding: Membrane, radioligand, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the reactions at a specified temperature for a set time to reach equilibrium.
-
Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold buffer.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to determine the IC50 (concentration of this compound that inhibits 50% of specific binding), which can then be converted to the Ki value using the Cheng-Prusoff equation.
General workflow for a competitive radioligand binding assay.
4.3 Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
This method is used to determine the enantiomeric purity of this compound, which is critical as the beta-blocking activity resides primarily in the (S)-enantiomer.[11][14]
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to prepare the analytical solution.[11]
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) equipped with a suitable detector (e.g., UV-Vis).
-
Column: A chiral stationary phase (CSP) column designed for the separation of β-blocker enantiomers (e.g., a polysaccharide-based CSP).[11]
-
-
Mobile Phase: A typical mobile phase is a mixture of an alkane (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.[11] The exact composition must be optimized for the specific column used.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Monitor the elution profile at a suitable wavelength.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of reference standards.
-
Calculate the enantiomeric purity by determining the relative peak areas of the two enantiomers.
-
Workflow for Chiral HPLC analysis of this compound.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound [drugfuture.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C22H25N3O2 | CID 51045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Bucindolol's Neurohormonal Impact in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of bucindolol, a third-generation beta-blocker, on neurohormonal activity in patients with heart failure. By synthesizing data from key clinical trials, this document details the quantitative changes in crucial neurohormones, outlines the experimental methodologies employed in these studies, and visualizes the underlying signaling pathways.
Executive Summary
Heart failure is characterized by the chronic activation of neurohormonal systems, including the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), which contribute to disease progression. This compound, a non-selective β-adrenergic and α1-adrenergic receptor antagonist, has been investigated for its potential to modulate this detrimental neurohormonal activation. Clinical evidence demonstrates that this compound can effectively reduce plasma renin activity and, in certain patient populations, decrease norepinephrine levels. This guide delves into the specifics of these effects, providing researchers and drug development professionals with a detailed understanding of this compound's neurohormonal mechanism of action in heart failure.
Quantitative Effects on Neurohormonal Biomarkers
Clinical studies have quantified the impact of this compound on key neurohormones implicated in the pathophysiology of heart failure. The following tables summarize the reported changes in plasma norepinephrine and plasma renin activity.
Table 1: Effect of this compound on Plasma Norepinephrine in Heart Failure
| Study/Patient Cohort | Treatment Duration | Baseline Norepinephrine (pg/mL) | Post-Treatment Norepinephrine (pg/mL) | Change from Baseline | p-value | Citation |
| Eichhorn et al. (1991) | 3 months | 403 ± 231 | 408 ± 217 | No significant change | NS | [1] |
| Patients with Sinus Rhythm | 3 months | Not specified | Not specified | -82 ± 12 (this compound) vs. +25 ± 11 (Placebo) | < 0.0001 | [2] |
| Patients with Atrial Fibrillation | 3 months | Not specified | Not specified | -31 ± 54 (this compound) vs. +27 ± 37 (Placebo) | 0.38 | [2] |
Table 2: Effect of this compound on Plasma Renin Activity in Heart Failure
| Study | Treatment Duration | Baseline Plasma Renin Activity (ng/mL/hour) | Post-Treatment Plasma Renin Activity (ng/mL/hour) | p-value | Citation |
| Eichhorn et al. (1991) | 3 months | 11.6 ± 13.4 | 4.3 ± 4.1 | < 0.05 | [1] |
Note: Data on the specific quantitative effects of this compound on plasma aldosterone levels were not available in the reviewed literature.
Experimental Protocols
The methodologies employed in the key clinical trials assessing this compound's neurohormonal effects are crucial for interpreting the data.
Patient Population
The primary patient population in these studies consisted of individuals with symptomatic heart failure, typically classified as New York Heart Association (NYHA) Class II-IV, and with a reduced left ventricular ejection fraction (LVEF), often ≤ 35%.[2][3] Some studies further stratified patients based on the etiology of their heart failure (idiopathic dilated cardiomyopathy versus ischemic heart disease) or the presence of atrial fibrillation.[2][4]
Study Design
The majority of studies were randomized, double-blind, placebo-controlled trials.[3][5] Treatment durations varied, with some studies assessing neurohormonal changes after 3 months of therapy, while larger outcome trials like the Beta-Blocker Evaluation of Survival Trial (BEST) had a mean follow-up of two years.[1][2]
Neurohormonal Measurement
While specific details of the assays used in the BEST trial's neurohormonal substudy were not extensively detailed in the available literature, the common methodologies for these measurements during the period of these trials are described below.
-
Plasma Norepinephrine: The measurement of plasma norepinephrine typically involves high-performance liquid chromatography (HPLC) with electrochemical detection.[6][7][8] This method allows for the sensitive and specific quantification of catecholamines in plasma. The process generally includes a sample clean-up step, often involving alumina extraction, to isolate the catecholamines from the plasma matrix before injection into the HPLC system.[6]
-
Plasma Renin Activity (PRA): Plasma renin activity is commonly determined by radioimmunoassay (RIA).[1][4][9] This assay measures the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample. The generated angiotensin I is then quantified using a competitive RIA, where radiolabeled angiotensin I competes with the sample's angiotensin I for binding to a specific antibody.[1]
-
Plasma Aldosterone: Aldosterone levels are also frequently measured by radioimmunoassay (RIA).[4][10] Similar to other RIAs, this method involves the competition of aldosterone in the patient's sample with a radiolabeled aldosterone tracer for binding to a limited number of antibody binding sites. More recent methods also include chemiluminescence immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and automation.[10][11]
Signaling Pathways and Mechanisms of Action
This compound's effects on neurohormonal activity are a direct consequence of its interaction with multiple adrenergic receptors. The following diagrams, generated using the DOT language, illustrate these pathways and the logical flow of its mechanism.
This compound's Adrenergic Receptor Blockade
This compound is a non-selective antagonist of β1 and β2-adrenergic receptors and also possesses α1-adrenergic blocking properties. This multi-receptor blockade is central to its pharmacodynamic profile.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Blocker withdrawal is preferable for accurate interpretation of the aldosterone-renin ratio in chronically treated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usefulness of this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromsystems.com [chromsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Routine high-performance liquid chromatographic determination of myocardial interstitial norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Diagnostic Accuracy of Aldosterone and Renin Measurement by Chemiluminescence for Screening of Patients with Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldosterone testing: evaluation of a novel automated immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Mechanistic Studies of Bucindolol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation beta-blocker that has been the subject of extensive cardiovascular research due to its unique pharmacological profile.[1] Unlike traditional beta-blockers, this compound exhibits a complex mechanism of action characterized by non-selective beta-adrenergic antagonism, alpha-1 adrenergic blockade, and a debated level of intrinsic sympathomimetic activity (ISA).[2][3] This guide provides a detailed overview of the early mechanistic studies that have been pivotal in elucidating the molecular interactions and signaling pathways of this compound, offering valuable insights for ongoing research and drug development in cardiovascular medicine.
Core Pharmacological Profile
Early investigations established this compound as a non-selective beta-adrenergic receptor antagonist, acting on both β1 and β2 receptors, with additional α1-antagonistic properties contributing to its vasodilatory effect.[2][3] The (S)-enantiomer is the pharmacologically active form.[1] Its multifaceted receptor engagement is central to its therapeutic effects in conditions such as chronic heart failure.[1][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data from early mechanistic studies of this compound, providing a comparative perspective on its receptor binding affinities and functional effects.
Table 1: this compound Binding Affinity for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ligand (Isomer) | K i (nM) | pA 2 | Reference |
| α1 | This compound (Racemate) | 69 | - | [1][4] |
| α1 | This compound (Racemate) | - | 7.18 | [1] |
| 5-HT1A | This compound | 11 | - | [4] |
| 5-HT2A | This compound | 382 | - | [4] |
Note: this compound is a non-selective beta-adrenergic receptor antagonist, implying a comparable high affinity for both β1 and β2 receptors, though specific K i values for individual beta-receptor subtypes were not consistently detailed in early studies.[1]
Table 2: Comparative Effects of Beta-Blockers on Myocardial cAMP Levels
| Drug | Effect on Basal cAMP | Maximum Fold Change over Control (Human Myocardium) | Reference |
| Isoproterenol (Full Agonist) | Increase | >2.5 | [5][6] |
| This compound | Increase | 1.64 ± 0.25 | [5][6] |
| Xamoterol (Partial Agonist) | Increase | 2.00 ± 0.27 | [5][6] |
| Carvedilol | No effect | - | [5][6] |
| Propranolol | No effect | - | [5][6] |
| Metoprolol | Decrease | ~25% reduction | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are outlines of key experimental protocols used in the early mechanistic evaluation of this compound.
Radioligand Binding Assays
These assays were fundamental in determining the binding affinity of this compound for various receptors.
Objective: To quantify the affinity of this compound for adrenergic and serotonergic receptors.
General Protocol:
-
Membrane Preparation: Myocardial tissue or cells expressing the receptor of interest were homogenized and centrifuged to isolate crude membrane fractions.
-
Incubation: Membranes were incubated with a specific radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol for beta-adrenergic receptors) and varying concentrations of unlabeled this compound.[7][8]
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: Competition binding curves were generated, and the inhibition constant (K i ) was calculated using the Cheng-Prusoff equation.[1]
Functional Assays in Human Myocardium
These experiments assessed the functional consequences of this compound's interaction with adrenergic receptors in a physiologically relevant tissue.
Objective: To determine the effect of this compound on contractility and intracellular signaling (cAMP production) in human myocardial tissue.
General Protocol for Contractility Studies:
-
Tissue Preparation: Isolated muscle preparations (e.g., papillary muscle strips or trabeculae) were obtained from human failing or non-failing hearts.[8]
-
Experimental Setup: The muscle strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and electrically stimulated.
-
Drug Application: After a stabilization period, concentration-response curves were generated for isoprenaline (a beta-agonist) in the presence and absence of this compound to assess its antagonistic properties.[8]
-
Intrinsic Activity Assessment: To investigate intrinsic sympathomimetic activity, the direct effect of this compound on the force of contraction was measured, often in the presence of forskolin to facilitate the coupling of the stimulatory G-protein to adenylyl cyclase.[8][9]
General Protocol for cAMP Measurement:
-
Tissue Culture: Small myocardial strips from human hearts were cultured to ensure viability.[5]
-
Drug Exposure: The tissue strips were exposed to various concentrations of this compound, other beta-blockers, or agonists for a defined period.[5]
-
cAMP Extraction: The reaction was stopped, and intracellular cAMP was extracted from the tissue.
-
Quantification: cAMP levels were measured using a competitive binding assay or other sensitive immunoassay.[5]
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Beta-Adrenergic Receptor Signaling Cascade
This compound, as a non-selective beta-blocker, primarily antagonizes the canonical Gs-protein-mediated pathway at both β1 and β2 adrenergic receptors.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Bucindolol as a non-selective β-adrenergic receptor blocker with α-1 blocking properties
An In-Depth Technical Guide to Bucindolol
Topic: this compound as a Non-selective β-Adrenergic Receptor Blocker with α-1 Blocking Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a third-generation adrenergic receptor antagonist characterized by its non-selective blockade of both β-1 and β-2 adrenergic receptors, coupled with antagonist activity at the α-1 adrenergic receptor.[1] This multifaceted mechanism of action contributes to both its negative chronotropic and inotropic effects, as well as vasodilatory properties.[1][2] While investigated extensively for the treatment of chronic heart failure (CHF), its clinical efficacy has shown variability, notably in the landmark Beta-Blocker Evaluation of Survival Trial (BEST), which did not demonstrate an overall survival benefit.[1][3] The pharmacologic profile of this compound is further complicated by a debated intrinsic sympathomimetic activity (ISA), which appears to be dependent on the activation state of the β-adrenergic receptor.[1][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, receptor binding profile, key experimental protocols for its characterization, and a summary of pivotal clinical trial data.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism at multiple adrenergic receptor subtypes. Its primary activities include:
-
Non-Selective β-Adrenergic Receptor Blockade : this compound demonstrates high affinity for both β-1 and β-2 adrenergic receptors, competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine.[1][5] Blockade of β-1 receptors, predominantly located in the heart, leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.[6] Antagonism of β-2 receptors can affect smooth muscle in various tissues.[6]
-
α-1 Adrenergic Receptor Blockade : The compound also possesses antagonist activity at α-1 adrenergic receptors, which contributes to its vasodilatory effects by relaxing vascular smooth muscle.[1][2] This action helps to reduce both preload and afterload on the heart.
-
Intrinsic Sympathomimetic Activity (ISA) : The presence and significance of ISA with this compound are complex and subject to debate. While some early studies in human myocardium found no evidence of partial agonist activity[5], other research suggests that this compound can act as a partial agonist at the human β1-AR.[4] This activity may be masked in failing myocardium due to the high basal activation state of the receptors.[4] This property, sometimes referred to as mild intrinsic sympatholytic activity, distinguishes it from other beta-blockers.[1]
Signaling Pathways
This compound modulates two primary G-protein coupled receptor (GPCR) signaling cascades: the Gs-coupled β-adrenergic pathway and the Gq-coupled α-1 adrenergic pathway. By blocking these receptors, this compound prevents the downstream signaling initiated by catecholamines.
Quantitative Data
Receptor Binding Affinity
The binding affinity of this compound for various receptors is quantified by the inhibition constant (Kᵢ), where a lower value indicates higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference(s) |
| β-Adrenergic (non-selective) | [¹²⁵I]Iodocyanopindolol | Human Ventricular Myocardium | 3.7 | [5] |
| α-1 Adrenergic | [¹²⁵I]IBE2254 | Rat Cardiac Membranes | 69 - 120 | [5][7] |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 11 | [7][8] |
| 5-HT2A | Not Specified | Not Specified | 382 | [7][8] |
Note: this compound is established as a non-selective β-antagonist, exhibiting similar high affinity for both β-1 and β-2 subtypes.[5]
Clinical Trial Data: The BEST Trial
The Beta-Blocker Evaluation of Survival Trial (BEST) was a pivotal, large-scale, randomized, placebo-controlled study evaluating this compound in patients with advanced chronic heart failure (NYHA class III-IV).[3][9]
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference(s) |
| All-Cause Mortality (Primary) | 30% (411 deaths) | 33% (449 deaths) | 0.90 (0.78-1.02) | 0.13 (adjusted) | [3][9] |
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | 0.04 | [3][9] |
| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | 0.04 | [3][9] |
| Admission for Heart Failure | 35% | 42% | N/A | <0.001 | [9] |
The trial was stopped early for a lack of a statistically significant difference in the primary endpoint of all-cause mortality.[3] Sub-analyses suggested that patients of African ancestry did not derive the same benefits as non-Black patients, a finding potentially linked to genetic polymorphisms of the β-1 adrenergic receptor.[10][11]
Experimental Protocols
Protocol: Radioligand Binding Assay for Kᵢ Determination
This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for a target receptor using a competitive radioligand binding assay.[8][12]
Objective: To calculate the concentration of this compound that displaces 50% of a specific radioligand from its receptor (IC₅₀) and to subsequently determine the inhibition constant (Kᵢ).
Materials:
-
Membrane preparation from cells or tissues expressing the receptor of interest (e.g., human myocardium).
-
Radioligand with high affinity for the target receptor (e.g., [¹²⁵I]Iodocyanopindolol for β-receptors).
-
Unlabeled this compound hydrochloride at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
-
Cell harvester for rapid filtration.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration (e.g., BCA assay). Store aliquots at -80°C.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Membrane preparation, assay buffer, and a fixed concentration of radioligand.
-
Non-specific Binding: Same as total binding, but with an added saturating concentration of a suitable unlabeled ligand to block all specific binding sites.
-
Competition: Same as total binding, but with the addition of varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[12] Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] = Concentration of the radioligand used.
-
Kₑ = Dissociation constant of the radioligand.
-
-
Protocol: Adenylyl Cyclase Activity Assay for ISA Determination
This assay directly measures the functional consequence of β-receptor activation—the production of cyclic AMP (cAMP)—to quantify the partial agonist (ISA) or inverse agonist activity of a compound.[13]
Objective: To quantify the ability of this compound to stimulate adenylyl cyclase activity compared to a full agonist.
Materials:
-
Cell membrane preparation expressing β-adrenergic receptors.
-
This compound and a full β-agonist (e.g., Isoproterenol).
-
Radiolabeled [α-³²P]ATP.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase), and GTP.
-
Stop solution (e.g., trichloroacetic acid).
-
Chromatography columns (e.g., Dowex and alumina) for separating [³²P]cAMP.
Methodology:
-
Reaction Setup: In reaction tubes, combine the cell membrane preparation with the assay buffer.
-
Incubation: Add varying concentrations of this compound to different tubes. Include control tubes with no drug (basal activity) and a saturating concentration of the full agonist (maximal stimulation).
-
Initiate Reaction: Start the enzymatic reaction by adding [α-³²P]ATP and incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding the stop solution.[13]
-
cAMP Separation: Isolate the generated [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis:
-
Calculate the adenylyl cyclase activity for each concentration of this compound.
-
Express the intrinsic sympathomimetic activity (ISA) as a percentage of the maximal stimulation achieved with the full agonist: ISA (%) = [(Max Response_this compound - Basal Activity) / (Max Response_Agonist - Basal Activity)] * 100
-
Conclusion
This compound is a pharmacologically complex agent with a unique profile combining non-selective β-blockade, α-1 antagonism, and debated intrinsic sympathomimetic activity.[1][4] Its vasodilatory and heart rate-lowering effects provided a strong rationale for its investigation in chronic heart failure. However, the results of the BEST trial highlighted the challenges in translating this pharmacological profile into a consistent clinical benefit across all patient populations, underscoring the importance of factors like genetic variation in treatment response.[3][11] For researchers and drug developers, this compound serves as an important case study in the nuanced pharmacology of adrenergic receptor modulation and the complexities of heart failure therapeutics.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blakewachter.com [blakewachter.com]
- 3. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 10. researchgate.net [researchgate.net]
- 11. mrctcenter.org [mrctcenter.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bucindolol in In Vivo Heart Failure Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation, non-selective β-adrenergic receptor (β-AR) antagonist with additional α1-adrenergic receptor blocking activity, contributing to its vasodilatory properties.[1][2] It has been investigated for the treatment of chronic heart failure (CHF), where it has shown potential to improve cardiac function.[3][4] These application notes provide a comprehensive overview of the available data on this compound dosage and administration in preclinical in vivo heart failure models, along with detailed experimental protocols and an exploration of its underlying signaling pathways. While extensive clinical data exists, specific protocols for chronic oral administration in rodent heart failure models are not widely published. The following sections synthesize available intravenous data and provide representative protocols to guide researchers in designing their studies.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various in vivo animal models. It is important to note the limited availability of data for chronic oral administration in heart failure models.
Table 1: Intravenous this compound Dosages in Animal Models
| Species | Model | Dosage | Administration Route | Key Findings | Reference |
| Rat | Anesthetized | 0.03 - 1.0 mg/kg | Intravenous | Dose-related decrease in mean arterial blood pressure. | [2] |
| Rat | Pithed | 10 - 1,000 µg/kg (cumulative) | Intravenous | Dose-dependent inhibition of isoproterenol-induced chronotropic effects. | [5] |
| Rat | Anesthetized | 3 mg/kg | Intravenous | Lowered blood pressure, independent of α- or β-adrenoceptors, suggesting direct vasodilation. | [6] |
| Dog | Conscious, Normotensive | Not specified | Oral and Intravenous | Attenuated isoproterenol-induced positive chronotropic and diastolic depressor responses. | [4] |
| Pig | Acute Myocardial Ischemia | 6 mg/kg | Intravenous (two divided doses) | Decreased incidence of ventricular fibrillation and maintained left ventricular function. |
Table 2: Human Clinical Trial Dosages (for reference)
| Trial Phase | Condition | Dosage | Administration Route | Duration | Reference |
| Phase II | Idiopathic Dilated Cardiomyopathy | 12.5 mg, 50 mg, 200 mg/day | Oral | 12 weeks | [3] |
| BEST Trial | Advanced Chronic Heart Failure | Titrated up to 100 mg twice daily | Oral | Average 2 years | [1] |
Signaling Pathways of this compound in Heart Failure
This compound's mechanism of action in heart failure is multifaceted, primarily involving the modulation of β-adrenergic receptor signaling. In heart failure, chronic sympathetic nervous system activation leads to β-AR downregulation and desensitization, contributing to cardiac dysfunction. This compound, as a β-blocker, counteracts this overstimulation.
Furthermore, this compound is considered a "biased agonist." While it blocks the classical Gs protein-mediated signaling cascade, it has been shown to stimulate G protein-independent pathways, such as those mediated by β-arrestin. This biased agonism may contribute to its unique therapeutic profile.
β-Adrenergic Receptor Signaling Cascade
Figure 1: Gs-protein mediated signaling pathway of the β1-adrenergic receptor and the inhibitory effect of this compound.
This compound's Biased Agonism via β-Arrestin
Figure 2: Proposed β-arrestin-mediated cardioprotective signaling pathway activated by this compound.
Experimental Protocols
Induction of Heart Failure in Animal Models
a) Myocardial Infarction (MI) Model (Rat)
This model is widely used to study heart failure with reduced ejection fraction (HFrEF).
-
Animal Strain: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance) or a combination of ketamine (80-100 mg/kg, IP) and xylazine (5-10 mg/kg, IP).
-
Surgical Procedure:
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Successful ligation is confirmed by the appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Provide postoperative analgesia (e.g., buprenorphine, 0.05-0.1 mg/kg, SC) for 48-72 hours.
-
-
Sham Control: Perform the same surgical procedure without ligating the LAD.
-
Development of Heart Failure: Heart failure typically develops over 4-8 weeks, characterized by left ventricular dilation and reduced ejection fraction.
b) Transverse Aortic Constriction (TAC) Model (Mouse)
This model induces pressure-overload heart failure.
-
Animal Strain: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Intubate the mouse and provide mechanical ventilation.
-
Make a small incision at the suprasternal notch.
-
Isolate the aortic arch between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture under the aorta.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the incision.
-
Provide postoperative analgesia.
-
-
Sham Control: Perform the same surgical procedure without constricting the aorta.
-
Development of Heart Failure: Cardiac hypertrophy develops within the first 1-2 weeks, progressing to heart failure over 4-8 weeks.
This compound Administration Protocols
a) Intravenous Administration (Acute Studies)
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline or a suitable vehicle. The final concentration should be adjusted to allow for the desired dose in a reasonable injection volume (e.g., 1-5 mL/kg for rats).
-
Administration: Administer via a cannulated tail vein or jugular vein.
-
Dosage (Rat):
-
Dosage (Pig): 6 mg/kg, administered as two separate injections.
b) Representative Chronic Oral Administration Protocol (Rat MI Model)
This protocol is representative and should be optimized based on pilot studies due to the lack of specific published oral dosing for this compound in rodent heart failure models.
-
Drug Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in drinking water, if stability allows.
-
Administration:
-
Oral Gavage: Administer once or twice daily using a gavage needle. This method ensures accurate dosing.
-
Drinking Water: If the drug is palatable and stable in solution, this method reduces handling stress. Monitor water intake to ensure adequate drug consumption.
-
-
Dosage: A starting dose of 10-30 mg/kg/day can be considered, based on allometric scaling from human doses and the known intravenous doses in rats. Dose-ranging studies are highly recommended.
-
Treatment Duration: Begin treatment 1-2 weeks post-MI and continue for 4-8 weeks, depending on the study endpoints.
-
Control Group: Administer the vehicle alone using the same route and frequency.
Assessment of Cardiac Function
a) Echocardiography
-
Procedure:
-
Lightly anesthetize the animal (e.g., 1-1.5% isoflurane) to minimize cardiodepressant effects.
-
Place the animal in the supine or left lateral position.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
-
Key Parameters:
-
Left Ventricular Internal Diameter at end-diastole and end-systole (LVIDd, LVIDs)
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Wall thickness (anterior and posterior)
-
b) Pressure-Volume (PV) Loop Analysis
-
Procedure:
-
Anesthetize the animal.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery or the apex of the heart.
-
Record PV loops at baseline and during transient occlusion of the inferior vena cava to obtain load-independent measures of cardiac function.
-
-
Key Parameters:
-
End-Systolic Pressure-Volume Relationship (ESPVR)
-
End-Diastolic Pressure-Volume Relationship (EDPVR)
-
dP/dt max and dP/dt min (indices of contractility and relaxation)
-
Stroke Work
-
Cardiac Output
-
Experimental Workflow
Figure 3: A typical experimental workflow for evaluating the chronic effects of this compound in a heart failure animal model.
Conclusion
This compound presents a complex and interesting pharmacological profile for the treatment of heart failure. While intravenous dosages in animal models are reported, there is a notable gap in the literature regarding chronic oral administration protocols in rodent models of heart failure. The provided representative protocols and experimental workflows are intended to serve as a starting point for researchers. It is strongly recommended to conduct pilot studies to determine the optimal oral dosage, administration frequency, and treatment duration for specific heart failure models and research questions. Careful assessment of cardiac function using techniques such as echocardiography and PV loop analysis is crucial for evaluating the efficacy of this compound in these preclinical settings.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in the rat on this compound, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring Bucindolol's Effect on cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucindolol is a non-selective β-adrenergic receptor antagonist with additional α1-blocking properties, investigated for its potential in treating chronic heart failure.[1] Its mechanism of action involves modulation of the β-adrenergic signaling pathway, which plays a crucial role in cardiac function.[2] A key downstream effector of this pathway is cyclic adenosine monophosphate (cAMP), a second messenger that regulates numerous cellular processes. Therefore, in vitro measurement of cAMP levels in response to this compound is a critical assay for characterizing its pharmacological profile, including its potential for partial agonism or inverse agonism.[3][4]
This document provides detailed protocols and application notes for an in vitro assay to measure the effect of this compound on intracellular cAMP levels, enabling researchers to assess its impact on β-adrenergic receptor signaling.
Signaling Pathway
This compound primarily targets β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] These receptors are predominantly coupled to the stimulatory G-protein, Gs. Upon activation by an agonist (e.g., isoproterenol), the Gs-alpha subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[5] As a β-blocker, this compound is expected to antagonize this effect. However, some studies suggest it may possess partial agonist activity, meaning it can weakly stimulate this pathway on its own under certain conditions.[3][6]
Data Presentation
The following table summarizes quantitative data on this compound's activity from in vitro assays.
| Parameter | Value | Cell/Tissue Type | Assay Conditions | Reference |
| Kᵢ (β-receptor binding) | 3.7 ± 1.3 x 10⁻⁹ M | Human ventricular myocardium | Competition binding with [¹²⁵I]iodocyanopindolol | [7] |
| K₈ (antagonism of isoproterenol-stimulated adenylyl cyclase) | 2.8 ± 0.55 x 10⁻⁹ M | Human ventricular myocardium | Adenylate cyclase activity assay | [7] |
| Partial Agonist Activity (cAMP increase) | ~60% of xamoterol's effect | Human myocardial strips | Measurement of intracellular cAMP | [6] |
| Inotropic Effect (force of contraction) | Variable (partial agonist or inverse agonist) | Human left ventricular myocardium from failing hearts | Forskolin-stimulated muscle preparations | [4] |
Experimental Protocols
This section details the methodology for measuring this compound-mediated changes in cAMP levels in a cell-based in vitro assay.
Experimental Workflow
Materials
-
Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor (ADRB2) are recommended.[8] Alternatively, CHO-K1 cells expressing ADRB2 can be used.[9]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in assay buffer.
-
β-adrenergic Agonist: Isoproterenol is a commonly used non-selective β-agonist.
-
cAMP Assay Kit: A variety of commercial kits are available, such as luminescence-based assays (e.g., cAMP-Glo™ from Promega) or HTRF-based assays.[10]
-
96-well microplates: White, opaque plates are suitable for luminescence assays.
Procedure
-
Cell Culture and Seeding:
-
Culture HEK293-ADRB2 cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer and adjust the cell density to 1 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).[11]
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentration.
-
Add 5 µL of the diluted this compound or vehicle (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of isoproterenol in assay buffer at a concentration that elicits 80% of the maximal response (EC₈₀). This concentration should be determined in a preliminary agonist dose-response experiment. The working concentration should be 4x the final concentration.
-
Add 5 µL of the isoproterenol solution to the wells. For wells testing this compound's potential agonist activity, add 5 µL of assay buffer instead.
-
Incubate the plate at room temperature for 30 minutes.[12]
-
-
cAMP Detection:
-
Follow the specific instructions provided with your chosen cAMP assay kit. This typically involves adding a lysis buffer to stop the reaction and then adding detection reagents. For example, with the cAMP-Glo™ assay, you would add the cAMP-Glo™ Lysis Buffer followed by the cAMP Detection Solution.[10]
-
Incubate as recommended by the manufacturer to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a luminometer or HTRF-compatible plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw luminescence or HTRF ratio values to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
For antagonist activity, fit the data to a four-parameter logistic equation to determine the IC₅₀ value. For agonist activity, determine the EC₅₀ value.
-
Conclusion
This application note provides a comprehensive framework for assessing the in vitro effects of this compound on cAMP levels. The provided protocols and diagrams offer a clear guide for researchers to investigate the compound's interaction with the β-adrenergic signaling pathway. Careful execution of these experiments will yield valuable data on this compound's potency and functional activity as a β-adrenergic receptor modulator.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Fluorescent Adrenergic Receptor beta2 Internalization Assay Cell Line – Cells Online [cells-online.com]
- 10. cAMP-Glo™ Assay Protocol [promega.jp]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Assessing Bucindolol's Impact on Cardiomyocyte Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation, non-selective β-adrenergic receptor blocker that also possesses α-1 antagonistic properties, contributing to its mild vasodilator effect.[1] It has been investigated for the treatment of chronic heart failure, where excessive sympathetic stimulation is known to be detrimental.[1][2] Unlike some other beta-blockers, this compound's effects on the heart are multifaceted. In patients with congestive heart failure, long-term therapy with this compound has been shown to improve left ventricular systolic and diastolic performance.[3][4] This document provides a detailed protocol for assessing the direct effects of this compound on the contractility of isolated adult ventricular cardiomyocytes. The protocols cover cell isolation, measurement of cellular mechanics and calcium handling, and data analysis.
Mechanism of Action of this compound in Cardiomyocytes
This compound exerts its effects through several mechanisms:
-
β1 and β2-Adrenergic Receptor Blockade : As a non-selective beta-blocker, this compound competitively antagonizes the effects of catecholamines (e.g., norepinephrine, isoproterenol) at both β1 and β2-adrenergic receptors.[1][5] This is its primary mechanism for reducing heart rate and the negative effects of chronic sympathetic activation.
-
α1-Adrenergic Receptor Blockade : this compound's blockade of α1-receptors leads to vasodilation, which can reduce the afterload on the heart.[1]
-
Intrinsic Sympathomimetic Activity (ISA) : While some animal studies suggested mild ISA, studies on human ventricular myocardium have found no evidence of this compound increasing adenylate cyclase activity or muscle contraction on its own, indicating a lack of significant ISA in the human heart.[5][6]
-
G-Protein Coupling and Biased Signaling : this compound has been shown to exert guanine nucleotide modulatable binding, suggesting it interacts with the G-protein-coupled state of the beta-receptor.[7] The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., β-arrestin over G-protein signaling), is an emerging area of research for beta-blockers.[8][9][10] While well-characterized for drugs like carvedilol, the full extent of this compound's potential biased signaling in cardiomyocytes requires further investigation.[11][12]
Experimental Workflow
The overall workflow for assessing this compound's impact on cardiomyocyte contractility involves isolating viable cardiomyocytes, treating them with the compound, and then measuring their contractile and calcium transient properties.
Caption: Experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from standard methods for isolating cardiomyocytes from adult rats or mice using a Langendorff perfusion system.[13][14]
Materials:
-
Perfusion Buffer (e.g., Krebs-Henseleit buffer)
-
Digestion Buffer: Perfusion buffer containing Collagenase Type II and Hyaluronidase.
-
Stopping Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or a higher calcium concentration.
-
Langendorff perfusion system.
-
Surgical tools.
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) in accordance with approved animal care guidelines.[15]
-
Rapidly excise the heart and immediately place it in ice-cold saline solution to arrest contraction.[13]
-
Cannulate the aorta onto the Langendorff apparatus and secure it with a suture.[14]
-
Begin perfusion with oxygenated Perfusion Buffer (37°C) to clear the heart of blood.
-
Switch the perfusion to the Digestion Buffer. The heart will become swollen and pale as the tissue digests. This typically takes 15-25 minutes.[13]
-
Once digestion is complete, remove the heart from the cannula. Remove the atria and gently tease the ventricular tissue apart in a dish containing Digestion Buffer.[14]
-
Gently pipette the cell suspension through a 200 µm nylon mesh to remove undigested tissue.[16]
-
Stop the digestion by adding Stopping Buffer.
-
Allow the viable, rod-shaped cardiomyocytes to settle by gravity for 10-15 minutes.[16]
-
Carefully remove the supernatant and gently resuspend the cell pellet in fresh buffer.
-
Gradually reintroduce calcium to the cells by incrementally adding small aliquots of a CaCl2 solution to the cell suspension to avoid calcium overload and cell death.[14]
Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients
This protocol utilizes a video-based system (e.g., IonOptix) for simultaneous measurement of sarcomere shortening and intracellular calcium.[17]
Materials:
-
Isolated cardiomyocytes.
-
Laminin-coated glass-bottom dishes.
-
Tyrode's solution (containing 1.8 mM CaCl2).
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Inverted microscope with a contractility and calcium imaging system (e.g., IonOptix, MyoBLAZER).[17][18]
-
Field stimulation electrodes.
Procedure:
-
Cell Plating and Loading:
-
Plate the isolated, calcium-tolerant cardiomyocytes onto laminin-coated dishes and allow them to attach for at least one hour.[19]
-
Incubate the cells with Tyrode's solution containing Fluo-4 AM (typically 1-5 µM) for 15-20 minutes at room temperature in the dark.[19]
-
Wash the cells three times with fresh Tyrode's solution to remove excess dye.
-
-
Recording Setup:
-
Place the dish on the stage of the inverted microscope equipped with the measurement system.
-
Select a healthy, rod-shaped cardiomyocyte that is contracting in response to electrical pacing (e.g., 1 Hz).[18]
-
-
Baseline Recording:
-
Record baseline contractility (sarcomere or cell edge shortening) and calcium transients for 2-3 minutes to ensure a stable signal.[20]
-
-
This compound Application:
-
Prepare serial dilutions of this compound in Tyrode's solution from the stock solution.
-
Apply this compound to the cells in increasing concentrations (e.g., 1 nM to 10 µM), allowing 3-5 minutes for equilibration at each concentration before recording.
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Data Acquisition:
Signaling and Contraction Pathway
This compound acts on β-adrenergic receptors, which modulates the downstream signaling cascade that ultimately controls the intracellular calcium concentration and, consequently, the contractile force of the cardiomyocyte.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrctcenter.org [mrctcenter.org]
- 3. Effect of beta-adrenergic blockade on myocardial function and energetics in congestive heart failure. Improvements in hemodynamic, contractile, and diastolic performance with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-arrestin-biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Not all arrestins are created equal: Therapeutic implications of the functional diversity of the β-arrestins in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 14. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]
- 17. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bucindolol in Radioligand Binding Studies for Receptor Occupancy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bucindolol is a third-generation adrenergic receptor antagonist characterized by its non-selective beta-blocking activity (β1 and β2 receptors) combined with alpha-1 (α1) adrenergic blockade.[1][2][3] This unique pharmacological profile, which also includes vasodilatory properties, has made it a compound of significant interest in cardiovascular research.[1] The (S)-enantiomer of this compound is the pharmacologically active form.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs like this compound with their receptor targets. These assays are considered the gold standard for determining the affinity of a ligand for a receptor due to their robustness and sensitivity.[4] This document provides detailed application notes and protocols for using this compound in radioligand binding studies to determine receptor occupancy, binding affinity (Ki), and receptor density (Bmax).
Quantitative Data Summary
The binding affinity of this compound for various adrenergic receptor subtypes has been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.[1] The following table summarizes the binding affinities of this compound.
| Receptor Subtype | Ligand (Isomer) | Ki (nM) | pA2 |
| α1 | This compound (Racemate) | 69 | 7.18 |
| β1 | This compound (Racemate) | Non-selective with β2 | - |
| β2 | This compound (Racemate) | Non-selective with β1 | - |
Note: Many studies are conducted with the racemic mixture of this compound. Its non-selectivity for beta-receptors implies a comparable high affinity for both β1 and β2 subtypes.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized procedures based on standard practices.
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of a membrane fraction containing the target receptors.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[5]
-
Lysis Buffer with 10% sucrose[5]
-
Dounce homogenizer or polytron[5]
-
Centrifuge
Procedure:
-
Homogenize the tissue or cell suspension in ice-cold Lysis Buffer using a Dounce homogenizer for cells or a polytron for tissue.[5]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.[5]
-
Repeat the centrifugation step.[5]
-
Resuspend the final pellet in Lysis Buffer containing 10% sucrose as a cryoprotectant.[5]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[1]
-
Store aliquots at -80°C until use.[1]
Saturation Radioligand Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4][6][7]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)[5]
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-adrenergic receptors)[8][9]
-
Unlabeled ligand for non-specific binding (e.g., 10 µM Propranolol)[5]
-
Prepared cell membranes
-
96-well plates
-
Cell harvester and filter mats (e.g., GF/C)[5]
-
Scintillation counter and scintillation fluid[5]
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).[5]
-
In a 96-well plate, set up the following in triplicate:
-
Add 150 µL of the diluted membrane preparation to all wells.[5]
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[5]
-
Terminate the incubation by rapid filtration through the filter mats using a cell harvester.[5]
-
Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[5]
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.[7]
Competition Radioligand Binding Assay
This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radioligand for binding to a receptor, allowing for the determination of the IC50 and Ki values.[4][6]
Materials:
-
Same as for the saturation binding assay, with the addition of unlabeled this compound.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of a fixed concentration of radioligand (typically at or below its Kd) + 50 µL of Assay Buffer.[5]
-
Non-specific Binding (NSB): 50 µL of the radioligand + 50 µL of a high concentration of a suitable unlabeled ligand.[5]
-
Competition: 50 µL of the radioligand + 50 µL of each this compound dilution.[5]
-
-
Add 150 µL of the diluted membrane preparation to all wells.[5]
-
Follow steps 4-8 from the saturation assay protocol.[5]
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bucindolol in Ischemic vs. Idiopathic Dilated Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the differential application and effects of Bucindolol, a nonselective third-generation beta-blocker with vasodilatory properties, in the context of ischemic and idiopathic dilated cardiomyopathy (DCM). This document includes a summary of clinical findings, detailed experimental protocols for preclinical research, and an exploration of the underlying molecular signaling pathways.
Introduction
Dilated cardiomyopathy is a condition characterized by ventricular dilation and impaired systolic function. Its etiology is broadly categorized as ischemic, resulting from coronary artery disease, or idiopathic, where the underlying cause is unknown. This compound has been investigated for its therapeutic potential in heart failure, demonstrating varied efficacy that appears to be dependent on the underlying cause of the cardiomyopathy. Understanding these differences is crucial for patient stratification and the development of targeted therapeutic strategies.
Clinical evidence suggests that patients with idiopathic dilated cardiomyopathy (IDC) may experience a more robust positive response to this compound treatment compared to those with ischemic dilated cardiomyopathy (ISCDC).[1][2] While this compound has been shown to improve left ventricular ejection fraction (LVEF), left ventricular size, and filling pressure in a mixed population of heart failure patients, the magnitude of these improvements is often more pronounced in the IDC subgroup.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials comparing the effects of this compound in patients with ischemic versus idiopathic dilated cardiomyopathy.
Table 1: Change in Left Ventricular Ejection Fraction (LVEF)
| Study Population | Treatment Group | Baseline LVEF (%) | Follow-up LVEF (%) | Change in LVEF (%) | p-value | Reference |
| Idiopathic DCM | This compound | 26 ± 2 | 35 ± 9 | +9 | 0.003 | [3] |
| Placebo | 27 ± 3 | 28 ± 4 | +1 | NS | [3] | |
| Ischemic DCM | This compound | 24 ± 2 | 26 ± 3 | +2 | NS | |
| Placebo | 25 ± 2 | 23 ± 3 | -2 | NS |
Table 2: Hemodynamic and Functional Parameters in Idiopathic DCM with this compound Treatment
| Parameter | Baseline | After 3 Months | p-value | Reference |
| Cardiac Index (L/min/m²) | 2.2 ± 0.1 | 2.5 ± 0.4 | 0.014 | [3] |
| LV Stroke Work Index (g·m/m²) | 25 ± 3 | 35 ± 7 | 0.002 | [3] |
| Pulmonary Artery Wedge Pressure (mmHg) | 17 ± 3 | 10 ± 5 | 0.005 | [3] |
| Heart Rate (beats/min) | 86 ± 3 | 75 ± 9 | 0.012 | [3] |
| Central Venous Norepinephrine (pg/mL) | 423 ± 79 | 212 ± 101 | 0.010 | [3] |
Note: NS denotes a non-significant difference.
Signaling Pathways
This compound primarily acts by blocking β1 and β2 adrenergic receptors, which are coupled to Gs proteins. In heart failure, chronic sympathetic overstimulation leads to desensitization of these receptors, partly through the upregulation of G protein-coupled receptor kinase 5 (GRK5) and subsequent recruitment of β-arrestin. This uncouples the receptor from Gs, reducing adenylyl cyclase activity, cAMP production, and downstream protein kinase A (PKA) signaling, ultimately impairing cardiac contractility. This compound, by blocking the receptor, can lead to its resensitization and upregulation over time, restoring some of the lost signaling capacity. The differential response to this compound in ischemic versus idiopathic DCM may be related to underlying differences in the expression and activity of components of this signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in animal models of ischemic and idiopathic dilated cardiomyopathy.
Animal Models
4.1.1. Ischemic Dilated Cardiomyopathy: Left Coronary Artery Ligation in Rats
This model mimics myocardial infarction-induced heart failure.
-
Anesthesia: Anesthetize male Wistar rats (250-300g) with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Intubation and Ventilation: Intubate the trachea with a 14-gauge catheter and connect to a rodent ventilator.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Closure: Close the chest in layers.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery. Heart failure typically develops over 4-8 weeks.
4.1.2. Idiopathic Dilated Cardiomyopathy: Doxorubicin-Induced Cardiomyopathy in Rats
This model recapitulates some aspects of chemotherapy-induced cardiomyopathy, which shares features with idiopathic DCM.
-
Drug Administration: Administer doxorubicin (2.5 mg/kg) via intraperitoneal injection to male Sprague-Dawley rats (200-250g) twice weekly for four weeks.
-
Monitoring: Monitor body weight and general health status throughout the study.
-
Cardiomyopathy Development: Dilated cardiomyopathy with reduced ejection fraction typically develops within 4-6 weeks after the final injection.
Langendorff Perfusion of Isolated Rat Heart
This ex vivo technique allows for the assessment of cardiac function independent of systemic influences.
-
Heart Isolation: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Functional Measurements: Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and +dP/dt and -dP/dt.
-
Drug Perfusion: After a stabilization period, perfuse the heart with this compound at various concentrations to assess its direct effects on cardiac function.
Western Blotting for GRK5 and β-arrestin
This technique is used to quantify the protein levels of key signaling molecules in cardiac tissue.
-
Tissue Homogenization: Homogenize frozen left ventricular tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GRK5 and β-arrestin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating this compound in preclinical models.
References
- 1. Beta-blockade with this compound in heart failure caused by ischemic versus idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacogenomic Study of Bucindolol in Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and is associated with increased risks of stroke, heart failure, and mortality.[1] Beta-blockers are a cornerstone of therapy for patients with AF and heart failure with reduced ejection fraction (HFrEF).[2] However, there is significant inter-individual variability in the response to beta-blocker therapy.[3] Bucindolol is a non-selective beta-blocker with mild vasodilator activity that has shown promise in the treatment of patients with AF and HFrEF.[1][4][5] Notably, the clinical efficacy of this compound appears to be influenced by genetic variations, particularly within the β1-adrenergic receptor gene (ADRB1).[6][7]
The Arg389Gly polymorphism (rs1801253) in the ADRB1 gene is of particular interest. The Arg389 variant of the β1-adrenergic receptor exhibits a higher signaling capacity compared to the Gly389 variant.[8][9] Pre-clinical and clinical studies suggest that patients homozygous for the Arginine allele (ADRB1 Arg389Arg) may derive greater benefit from this compound treatment.[5][6][7][9] This highlights the potential for a pharmacogenomic-guided approach to optimize this compound therapy in AF.
These application notes provide a comprehensive experimental design for a pharmacogenomic study of this compound in atrial fibrillation, including detailed protocols for patient stratification, genotyping, and functional validation of genetic findings.
Experimental Objectives
-
To investigate the association between ADRB1 Arg389Gly and CYP2D6 polymorphisms and the clinical response to this compound in patients with atrial fibrillation.
-
To develop and validate robust protocols for genotyping these key polymorphisms from patient samples.
-
To functionally characterize the impact of the ADRB1 Arg389Gly polymorphism on cardiomyocyte signaling and function in response to this compound.
Overall Experimental Workflow
The proposed study will follow a multi-step workflow, beginning with patient cohort selection and sample collection, followed by molecular analysis and in vitro functional studies.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data to be collected and analyzed in this study.
Table 1: Clinical Efficacy of this compound vs. Metoprolol in ADRB1 Arg389Arg Patients with Atrial Fibrillation
| Parameter | This compound Group | Metoprolol Group | % Reduction with this compound | p-value | Reference |
| Cumulative AF Burden (24 weeks) | 24.4% (95% CI: 18.5-30.2) | 36.7% (95% CI: 30.0-43.5) | 33% | <0.001 | [1][10] |
| Daily AF Burden (at 24 weeks) | 15.1% (95% CI: 3.2-27.0) | 34.7% (95% CI: 17.9-51.2) | 55% | <0.001 | [1][10] |
| Time to First AF/AFL or Mortality (HR) | 1.01 (95% CI: 0.71-1.42) | - | - | NS | [7] |
| New-Onset AF (HR vs. Placebo in Arg/Arg) | 0.26 (95% CI: 0.12-0.57) | - | 74% | 0.008 (interaction) | [8] |
Table 2: Biomarker Changes in Response to this compound Therapy
| Biomarker | This compound Group (Change from Baseline) | Metoprolol Group (Change from Baseline) | p-value (between groups) | Reference |
| Plasma Norepinephrine | Significant Decrease | Less pronounced decrease | 0.038 | [11] |
| NT-proBNP | Significant Decrease | Less pronounced decrease | 0.009 | [11] |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol describes a standard salting-out procedure for extracting high-quality genomic DNA from whole blood samples suitable for downstream genotyping applications.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (0.32 M Sucrose, 10 mM Tris-HCl pH 7.6, 5 mM MgCl2, 0.75% Triton X-100)
-
Proteinase K Buffer (20 mM Tris-HCl pH 7.4, 4 mM Na2EDTA, 100 mM NaCl)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL, freshly prepared)
-
5.3 M NaCl
-
Isopropanol (ice-cold)
-
70% Ethanol
-
Tris-HCl, pH 8.5
-
Sterile, nuclease-free water and microcentrifuge tubes
Procedure:
-
To 1 volume of whole blood, add 1 volume of RBC Lysis Buffer and 2 volumes of cold, sterile water.
-
Invert the tube gently 6-8 times and incubate on ice for 3 minutes.
-
Centrifuge at 3500 rpm for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 2 mL of RBC Lysis Buffer and 6 mL of water.
-
Repeat the centrifugation step. The resulting pellet should be white to cream-colored.
-
Add 5 mL of Proteinase K Buffer and 500 µL of 10% SDS to the pellet and vortex vigorously for 30-60 seconds to resuspend.
-
Add 50 µL of freshly prepared Proteinase K solution and incubate for 2 hours at 55°C.
-
Cool the sample to room temperature and add 4 mL of 5.3 M NaCl solution. Vortex gently for 15 seconds.
-
Centrifuge at 4500 rpm for 15-20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and add an equal volume of ice-cold isopropanol.
-
Gently invert the tube 5-6 times to precipitate the DNA.
-
Spool the DNA using a sealed glass pipette or pellet by centrifugation.
-
Wash the DNA pellet with 1 mL of 70% ethanol.
-
Air-dry the pellet for 15-20 minutes at 37°C.
-
Resuspend the DNA in 300-400 µL of Tris-HCl, pH 8.5. Allow the DNA to dissolve overnight at room temperature.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
Protocol 2: Multiplex SNaPshot Genotyping of ADRB1 and CYP2D6
This protocol is adapted from the multiplex SNaPshot® method for the simultaneous genotyping of the ADRB1 Arg389Gly (rs1801253) polymorphism and key CYP2D6 variants to determine metabolizer status.
Materials:
-
Genomic DNA (10-20 ng/µL)
-
PCR primers for multiplex amplification of target regions in ADRB1 and CYP2D6
-
Multiplex PCR master mix
-
ExoSAP-IT™ PCR Product Cleanup Reagent
-
SNaPshot® Multiplex Kit
-
SNaPshot® extension primers for each SNP
-
Hi-Di™ Formamide
-
GeneScan™ LIZ® size standard
-
Genetic Analyzer (e.g., ABI 3130xl)
-
GeneMapper® software
Procedure:
Part A: Multiplex PCR Amplification
-
Design and validate multiplex PCR primers to amplify the regions containing the target SNPs in ADRB1 and CYP2D6.
-
Set up the multiplex PCR reaction with 10-20 ng of genomic DNA, primers, and PCR master mix.
-
Perform PCR with an initial denaturation at 95°C for 10 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.
-
Verify the PCR products by agarose gel electrophoresis.
Part B: PCR Product Cleanup
-
Treat the multiplex PCR products with ExoSAP-IT™ to remove unincorporated primers and dNTPs. Incubate at 37°C for 15 minutes, followed by inactivation at 80°C for 15 minutes.
Part C: SNaPshot® Single-Base Extension
-
Design SNaPshot® extension primers that anneal immediately adjacent to each target SNP.
-
Set up the SNaPshot® reaction using the cleaned PCR product, SNaPshot® Multiplex Ready Reaction Mix, and the pool of extension primers.
-
Perform the single-base extension reaction with 25 cycles of denaturation at 96°C for 10 seconds, annealing at 50°C for 5 seconds, and extension at 60°C for 30 seconds.
Part D: SNaPshot® Product Cleanup and Analysis
-
Treat the SNaPshot® reaction products with Calf Intestinal Alkaline Phosphatase (CIAP) to remove unincorporated fluorescently labeled ddNTPs. Incubate at 37°C for 60 minutes, followed by inactivation at 75°C for 15 minutes.
-
Prepare samples for capillary electrophoresis by mixing the cleaned SNaPshot® product with Hi-Di™ Formamide and GeneScan™ LIZ® size standard.
-
Denature the samples at 95°C for 5 minutes and then place on ice.
-
Perform capillary electrophoresis on a Genetic Analyzer.
-
Analyze the resulting data using GeneMapper® software to determine the genotype for each SNP based on the incorporated fluorescent dye.
Protocol 3: Cardiomyocyte Functional Assays
This protocol outlines methods to assess the functional consequences of the ADRB1 Arg389Gly polymorphism on cardiomyocyte responses to this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-CMs (genotyped for ADRB1 Arg389Gly)
-
Cardiomyocyte culture medium
-
This compound
-
Isoproterenol (beta-adrenergic agonist)
-
Fura-2 AM or other suitable calcium indicator dye
-
cAMP assay kit (e.g., FRET-based biosensor)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
High-speed video microscopy system for contraction analysis
-
Fluorescence microscope or plate reader
Procedure:
Part A: Calcium Transient Measurement
-
Culture hiPSC-CMs with known ADRB1 genotypes (Arg/Arg and Gly carriers) on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.[12]
-
Acquire baseline calcium transients using a fluorescence microscopy system.
-
Treat the cells with varying concentrations of this compound for a specified incubation period.
-
Stimulate the cells with a beta-adrenergic agonist like isoproterenol to elicit a calcium response.
-
Record the changes in intracellular calcium concentration in response to stimulation in the presence and absence of this compound.
-
Analyze parameters such as transient amplitude, decay time, and frequency.[9]
Part B: cAMP Signaling Assay
-
Transfect or transduce hiPSC-CMs with a FRET-based cAMP biosensor.
-
Culture the cells and establish a baseline FRET signal.
-
Treat the cells with this compound at various concentrations.
-
Stimulate with isoproterenol and measure the change in FRET ratio, which corresponds to changes in intracellular cAMP levels.[13][14]
-
Compare the this compound-mediated inhibition of isoproterenol-induced cAMP production between the different ADRB1 genotypes.
Part C: Contraction and Viability Assays
-
Culture hiPSC-CMs on appropriate substrates.
-
For contraction analysis, use high-speed video microscopy to record the beating of cardiomyocytes at baseline and after treatment with this compound and/or isoproterenol. Analyze parameters such as contraction amplitude and velocity.[15]
-
For viability assays, treat the cells with a range of this compound concentrations for an extended period (e.g., 24-48 hours).
-
Perform a cell viability assay (e.g., measuring ATP content) to assess for any genotype-specific cytotoxicity of the drug.[16]
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action at the β1-Adrenergic Receptor
This compound acts as a non-selective antagonist at β1 and β2-adrenergic receptors and also possesses α1-adrenergic blocking activity. Its pharmacogenomic effect in atrial fibrillation is primarily linked to its interaction with the β1-adrenergic receptor.
Logical Relationship for Genotype-Guided Dosing
The experimental design is based on the hypothesis that a patient's genotype can predict their response to this compound, allowing for a personalized medicine approach.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA extraction from whole blood using simple salting out procedure [protocols.io]
- 5. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 6. Protocol Online: Extraction of genomic DNA from whole blood [protocol-online.org]
- 7. This compound for the Maintenance of Sinus Rhythm in a Genotype-Defined HF Population: The GENETIC-AF Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of Atrial Fibrillation by this compound Is Dependent on the Beta1389 Arg/Gly Adrenergic Receptor Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. CYP2D6 and ADRB1 genetic polymorphisms and the selection of antihypertensive beta-receptor blockers for hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanodomain cAMP signalling in cardiac pathophysiology: potential for developing targeted therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Bucindolol in a Randomized Controlled Trial for Congestive Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed guide for the administration of Bucindolol in a randomized controlled trial (RCT) for patients with congestive heart failure (CHF). The information is primarily based on the landmark Beta-Blocker Evaluation of Survival Trial (BEST), a large-scale, double-blind, placebo-controlled study.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking and mild vasodilatory properties.[1][2] Its mechanism of action involves blocking the effects of catecholamines at beta-1, beta-2, and alpha-1 adrenergic receptors, which are implicated in the pathophysiology of congestive heart failure.[1][2] The BEST trial was designed to determine the effect of this compound on all-cause mortality in patients with advanced heart failure.[2][3] While the trial did not show a significant overall survival benefit for the entire study population, it provided valuable insights into the drug's effects and administration in this patient group.[4][5]
Patient Selection Criteria
Proper patient selection is critical for the success and safety of a clinical trial. The following inclusion and exclusion criteria are based on the BEST trial protocol.[4][6]
Table 1: Inclusion and Exclusion Criteria for Patient Enrollment
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Decompensated heart failure (hypotension, hypoperfusion, or acute pulmonary edema) |
| New York Heart Association (NYHA) functional class III or IV heart failure | Reversible causes of heart failure (e.g., primary valvular disease, thyroid disease) |
| Left Ventricular Ejection Fraction (LVEF) ≤ 35% | Hypertrophic (obstructive) cardiomyopathy, pericardial disease, amyloidosis, active myocarditis |
| On optimal standard medical therapy for heart failure (including ACE inhibitors and diuretics) for at least one month | Malfunctioning artificial heart valve |
| Myocardial infarction within the previous 6 months or coronary revascularization within the previous 2 months | |
| Candidate for heart transplantation | |
| Unstable angina | |
| Bradycardia (heart rate < 50 bpm) | |
| Currently receiving another investigational drug | |
| Limited life expectancy (< 3 years) | |
| Significant liver or renal disease | |
| Hematologic, central nervous system, gastrointestinal, immunologic, endocrine, or metabolic disorders | |
| Alcohol abuse | |
| Concomitant use of calcium channel antagonists, theophylline, tricyclic antidepressants, monoamine oxidase inhibitors, beta-agonists (within the last week), or other beta-blockers (within the last month) |
Quantitative Data Summary
The following tables summarize the baseline characteristics and key outcomes from the BEST trial.
Table 2: Baseline Characteristics of Patients in the BEST Trial (this compound Group) [4]
| Characteristic | Value |
| Mean Age (years) | 60 |
| Female (%) | 21 |
| Black (%) | 24 |
| Diabetes Mellitus (%) | 37 |
| Current Smokers (%) | 19 |
| Mean Body Mass Index ( kg/m ²) | 28 |
| Median Duration of Heart Failure (months) | 36 |
| Ischemic Etiology of Heart Failure (%) | 59 |
| Idiopathic Etiology of Heart Failure (%) | 26 |
| Mean Blood Pressure (mm Hg) | 117/71 |
| Mean Left Ventricular Ejection Fraction (%) | 23 |
Table 3: Key Clinical Outcomes in the BEST Trial [4]
| Outcome | This compound Group (%) | Placebo Group (%) | p-value |
| All-Cause Mortality | 30 | 33 | 0.13 |
| Cardiovascular Mortality | 25 | 29 | 0.04 |
| Any Hospitalization | 61 | 65 | 0.08 |
| Hospitalization for Heart Failure | 35 | 42 | <0.001 |
| Heart Transplantation | 2 | 3 | 0.12 |
| Death or Heart Transplantation | 32 | 35 | 0.04 |
Experimental Protocols
Study Drug Administration and Titration
The following protocol for this compound administration is based on the dosing regimen used in the BEST trial.[4]
Initiation and Titration Protocol:
-
Initial Dose: All patients randomized to the this compound arm will begin with a dose of 3 mg twice daily .
-
Dose Escalation: The dose of this compound should be gradually increased at intervals of approximately 2 weeks .
-
Titration Steps: The recommended titration schedule is as follows:
-
3 mg twice daily for 2 weeks
-
6.25 mg twice daily for 2 weeks
-
12.5 mg twice daily for 2 weeks
-
25 mg twice daily for 2 weeks
-
-
Target Dose:
-
For patients weighing >75 kg , the target dose is 100 mg twice daily .
-
For patients weighing ≤75 kg , the target dose is 50 mg twice daily .
-
-
Dose Adjustments: The dose should be uptitrated to the target dose as tolerated by the patient. Dose adjustments or temporary discontinuation may be necessary in the event of adverse effects such as symptomatic hypotension, bradycardia, or worsening heart failure.
Patient Monitoring and Schedule of Assessments
Regular monitoring is essential to ensure patient safety and to collect accurate data.
Table 4: Schedule of Assessments
| Assessment | Screening | Baseline (Randomization) | Week 2 | Week 4 | Week 6 | Week 8 | Every 3 Months Thereafter |
| Informed Consent | X | ||||||
| Medical History & Physical Exam | X | X | X | X | X | X | X |
| NYHA Classification | X | X | X | ||||
| 12-Lead ECG | X | X | X | ||||
| Echocardiogram (LVEF) | X | At 3 and 12 months | |||||
| Radionuclide Ventriculogram (LVEF) | Within 60 days prior | ||||||
| Clinical Laboratory Tests¹ | X | X | X | ||||
| Plasma Norepinephrine Levels | Within 14 days prior | ||||||
| Vital Signs (HR, BP) | X | X | X | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X | X | X |
| Drug Dispensation & Accountability | X | X | X | X | X | X |
¹Complete blood count, serum electrolytes, creatinine, BUN, liver function tests.
Visualizations
Signaling Pathways of this compound in Cardiomyocytes
This compound exerts its effects by modulating multiple adrenergic receptor signaling pathways in cardiomyocytes. In heart failure, there is chronic activation of the sympathetic nervous system, leading to downregulation of β1-adrenergic receptors and altered signaling.[1][7] this compound, as a non-selective beta-blocker and alpha-1 blocker, counteracts these maladaptive changes.
Caption: this compound's mechanism of action in heart failure.
Experimental Workflow for a Randomized Controlled Trial
The following diagram illustrates the key phases and procedures in a randomized controlled trial of this compound for congestive heart failure.
Caption: Experimental workflow for a this compound RCT.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 4. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 5. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]
Method for Evaluating Bucindolol's Vasodilatory Properties in Isolated Arteries
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation beta-adrenergic receptor blocker characterized by its vasodilatory properties, which contribute to its overall hemodynamic effects.[1][2][3][4] Unlike some other beta-blockers, this compound's vasodilatory action is not solely dependent on alpha-1 adrenergic blockade but also involves a direct, endothelium-independent effect on vascular smooth muscle.[5][6] This direct vasodilatory mechanism makes it a compound of significant interest in cardiovascular research. These application notes provide a detailed protocol for evaluating the vasodilatory properties of this compound in isolated arterial preparations, a fundamental method in preclinical cardiovascular pharmacology.
The ex vivo model using isolated arterial rings is a robust system to characterize the direct effects of pharmacological agents on vascular tone. By pre-contracting the arterial rings with an agonist, the subsequent relaxation induced by a test compound like this compound can be quantified. This allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (maximal relaxation).
Data Presentation
The following tables summarize the key reagents required for the experiment and representative quantitative data for this compound-induced vasodilation.
Table 1: Composition of Krebs-Henseleit Physiological Salt Solution
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂·2H₂O | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Table 2: Experimental Concentrations for Vasodilation Assay
| Reagent | Typical Concentration Range/Value | Purpose |
| Phenylephrine | 10⁻⁶ M | Pre-contraction of arterial rings |
| This compound | 10⁻⁹ M to 10⁻⁴ M | To generate a concentration-response curve for vasodilation |
| Propranolol | 10⁻⁶ M | To block beta-adrenergic receptors and isolate the direct vasodilatory effect of this compound[6] |
| L-NAME | 10⁻⁴ M | To inhibit nitric oxide synthase and assess endothelium-dependency |
Table 3: Example Concentration-Response Data for this compound-Induced Vasodilation in Pre-contracted Rat Aorta
| This compound Concentration (M) | Log [this compound] (M) | % Relaxation (Hypothetical) |
| 1.00E-09 | -9.0 | 2 |
| 1.00E-08 | -8.0 | 8 |
| 1.00E-07 | -7.0 | 20 |
| 1.00E-06 | -6.0 | 45 |
| 1.00E-05 | -5.0 | 75 |
| 1.00E-04 | -4.0 | 95 |
Note: this compound has been shown to cause relaxation in concentrations greater than 1 x 10⁻⁶ M in isolated canine vascular smooth muscle.[5] The data in this table is hypothetical and serves to illustrate a typical concentration-response relationship.
Experimental Protocols
This section provides a detailed methodology for the isolation of rat thoracic aorta and the subsequent evaluation of this compound's vasodilatory effects.
Protocol 1: Isolation and Preparation of Aortic Rings
-
Euthanasia and Aorta Isolation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care and use committee protocols.
-
Make a midline abdominal incision and retract the organs to expose the thoracic aorta.
-
Carefully excise the thoracic aorta from the aortic arch to the diaphragm.
-
-
Cleaning and Sectioning:
-
Immediately place the isolated aorta in a petri dish containing cold Krebs-Henseleit solution (see Table 1 for composition).
-
Under a dissecting microscope, gently remove any adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
-
Endothelium Removal (Optional):
-
To investigate the direct effect of this compound on vascular smooth muscle, the endothelium can be removed from a subset of rings.
-
This can be achieved by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.
-
Successful removal of the endothelium should be confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator like acetylcholine (10⁻⁵ M) in a pre-contracted ring.
-
Protocol 2: Evaluation of Vasodilatory Effect in Isolated Aortic Rings
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.
-
The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
-
Equilibration:
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas (95% O₂ and 5% CO₂).
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once the contraction has reached a plateau, the tissue is ready for the addition of the test compound.
-
-
Cumulative Dosing of this compound:
-
Once a stable pre-contraction is achieved, add this compound to the organ bath in a cumulative manner.
-
Start with the lowest concentration (e.g., 1 nM) and wait for the relaxation response to reach a plateau.
-
Then, add the next concentration without washing out the previous one, until the maximal relaxation is achieved or the highest concentration is reached.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
The relaxation at each concentration of this compound is expressed as a percentage of the initial pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to obtain a concentration-response curve.
-
From this curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's vasodilatory properties.
Caption: Signaling pathways of this compound-induced vasodilation.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemodynamic properties of this compound, a beta-adrenoreceptor blocking drug with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usefulness of this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound in isolated canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Bucindolol Treatment in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of bucindolol in long-term studies using rodent models of cardiac disease. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways to facilitate the design and execution of preclinical research.
Introduction to this compound
This compound is a third-generation adrenergic receptor antagonist with a unique pharmacological profile. It acts as a non-selective antagonist for β1- and β2-adrenergic receptors and also exhibits α1-adrenergic receptor blocking properties, which contributes to its vasodilatory effects.[1][2] In rodent models, this compound has been shown to possess intrinsic sympathomimetic activity (ISA), a characteristic that distinguishes it from other beta-blockers.[1] Its therapeutic potential in cardiovascular diseases, particularly heart failure, is attributed to its ability to modulate cardiac remodeling by attenuating oxidative stress and apoptosis.[3] A significant aspect of this compound's mechanism of action involves biased agonism at the β-adrenergic receptor, where it can preferentially activate β-arrestin-mediated signaling pathways, which are considered to be cardioprotective.[4][5]
Quantitative Data from Rodent Studies
The following tables summarize the reported effects of this compound treatment in various rodent models. These data are intended to provide a comparative overview to aid in the design of future long-term studies.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Pulmonary Arterial Hypertension
| Parameter | Control | Monocrotaline (MCT) | MCT + this compound (2 mg/kg/day i.p. for 7 days) | Reference |
| Right Ventricle Systolic Pressure (mmHg) | 25.4 ± 1.2 | 45.6 ± 3.1 | 35.2 ± 2.8 | [3] |
| Right Ventricle Hypertrophy (RV/LV+S) | 0.23 ± 0.01 | 0.45 ± 0.03 | 0.36 ± 0.02 | [3] |
| Cardiac Sympathovagal Balance (LF/HF ratio) | 2.8 ± 0.5 | 12.4 ± 2.1 | 3.1 ± 0.6* | [3] |
*p < 0.05 vs. MCT group
Table 2: Acute Hemodynamic Effects of this compound in Pithed Rats
| Dose (µg/kg i.v.) | Change in Heart Rate (bpm) | % of Isoproterenol Max Response | Reference |
| 10 | ~10 | ~5% | [1] |
| 100 | ~50 | ~24% | [1] |
| 1000 | 90 ± 6 | 44% | [1] |
Signaling Pathways of this compound
This compound's interaction with β-adrenergic receptors triggers a cascade of intracellular events. The following diagrams illustrate the key signaling pathways involved.
Caption: G-protein dependent signaling pathway modulated by this compound.
Caption: β-arrestin mediated signaling pathway activated by this compound.
Experimental Protocols
The following protocols are designed for long-term studies of this compound in rodent models of heart failure.
Rodent Models of Heart Failure
-
Myocardial Infarction (MI) Model (Rats and Mice):
-
Procedure: Ligation of the left anterior descending (LAD) coronary artery is a widely used method to induce MI and subsequent heart failure.
-
Timeline: Heart failure with reduced ejection fraction typically develops within 4-8 weeks post-ligation.
-
-
Spontaneously Hypertensive Rat (SHR) Model:
-
Characteristics: This model develops hypertension, left ventricular hypertrophy, and diastolic dysfunction over time, mimicking aspects of hypertensive heart disease.
-
This compound Administration Protocols
Note: Specific dosages for long-term oral administration of this compound in rodents are not well-documented in publicly available literature. The following protocols are based on general practices for administering beta-blockers to rodents and may require optimization.
-
Oral Gavage:
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosage (Rat): Based on acute studies, a starting dose of 1-5 mg/kg/day could be considered, with adjustments based on tolerability and efficacy.
-
Dosage (Mouse): A starting dose of 5-10 mg/kg/day can be extrapolated, requiring careful monitoring.
-
Frequency: Once or twice daily.
-
Procedure: Administer the this compound suspension using a proper-sized gavage needle. Ensure proper technique to avoid injury.
-
-
Medicated Drinking Water:
-
Preparation: Dissolve this compound in the drinking water to achieve the target daily dose based on the average daily water consumption of the animals.
-
Considerations: The stability of this compound in water over time should be assessed. Water intake should be monitored daily to ensure accurate dosing, as it can be influenced by the taste of the compound.
-
Dosage Calculation:
-
Concentration (mg/mL) = (Desired Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for a long-term this compound study.
Caption: A typical experimental workflow for a long-term this compound study.
Key Experimental Methodologies
-
Echocardiography:
-
Purpose: To non-invasively assess cardiac function and structure.
-
Parameters: Left ventricular ejection fraction (LVEF), fractional shortening (FS), ventricular dimensions, wall thickness.
-
Procedure: Anesthetize the animal (e.g., with isoflurane) and perform transthoracic echocardiography using a high-frequency ultrasound system.
-
-
Hemodynamic Assessment:
-
Purpose: To obtain direct measurements of cardiovascular pressures and volumes.
-
Procedure: Insert a pressure-volume catheter into the left ventricle to record real-time pressure-volume loops.
-
Parameters: End-systolic and end-diastolic pressure and volume, contractility indices (dP/dt_max), and relaxation indices (dP/dt_min).
-
-
Histological Analysis:
-
Purpose: To assess cardiac remodeling at the tissue level.
-
Procedure:
-
Perfuse and fix the heart.
-
Embed in paraffin and section.
-
Stain with:
-
Hematoxylin and Eosin (H&E): For general morphology and myocyte size.
-
Masson's Trichrome or Picrosirius Red: To quantify fibrosis.
-
-
-
Analysis: Image analysis software can be used to quantify myocyte cross-sectional area and the percentage of fibrotic tissue.
-
-
Biochemical and Molecular Analyses:
-
Western Blotting: To quantify the protein expression of key signaling molecules (e.g., p-ERK, p-Akt, β-arrestin).
-
Quantitative PCR (qPCR): To measure the gene expression of markers for hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, III).
-
β-Arrestin Recruitment Assay:
-
Use a commercially available assay system (e.g., PathHunter® β-arrestin assay).
-
Culture cells expressing the β-adrenergic receptor and a β-arrestin fusion protein.
-
Treat cells with this compound and a known agonist.
-
Measure the recruitment of β-arrestin to the receptor, typically via a chemiluminescent or fluorescent signal.[6]
-
-
Conclusion
This document provides a foundational framework for conducting long-term studies with this compound in rodent models. The provided protocols and data serve as a starting point for researchers, who should further refine their experimental design based on the specific research question and the chosen animal model. Careful consideration of the administration route, dosage, and duration of treatment is critical for obtaining robust and reproducible results. The visualization of signaling pathways and experimental workflows aims to enhance the understanding and implementation of these complex studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of beta-adrenergic blockade on myocardial function and energetics in congestive heart failure. Improvements in hemodynamic, contractile, and diastolic performance with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantifying Bucindolol's Effect on Left Ventricular Ejection Fraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the quantitative effects of bucindolol on left ventricular ejection fraction (LVEF), supported by detailed experimental protocols and an exploration of its underlying mechanism of action. The information is intended to guide research and development efforts related to this compound and similar cardiovascular drugs.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist with additional mild vasodilatory properties due to its alpha-1 adrenergic blockade.[1][2] It has been extensively studied for its effects on cardiac function, particularly in the context of heart failure. A key parameter for assessing the efficacy of heart failure treatments is the Left Ventricular Ejection Fraction (LVEF), which measures the percentage of blood leaving the left ventricle with each contraction. This document summarizes the quantitative impact of this compound on LVEF as reported in major clinical trials and provides detailed methodologies for the assessment of this critical endpoint.
Quantitative Effects of this compound on LVEF
The following tables summarize the key quantitative data from clinical trials investigating the effect of this compound on LVEF.
Table 1: Summary of LVEF Changes in the Beta-Blocker Evaluation of Survival Trial (BEST)
| Time Point | This compound Group (Mean LVEF Change) | Placebo Group (Mean LVEF Change) | p-value |
| 3 Months | +5.5% ± 7.8% | +2.1% ± 6.9% | < 0.001[1] |
| 12 Months | +7.3% ± 10.0% | +3.3% ± 8.7% | < 0.001[1][3] |
The BEST trial enrolled 2,708 patients with advanced heart failure (NYHA class III or IV) and an LVEF of ≤ 35%.[2][4][5]
Table 2: Dose-Response of this compound on LVEF (12-Week Study)
| Treatment Group | Mean LVEF Improvement (EF units %) | p-value (vs. Placebo) |
| Placebo | 1.8 | - |
| This compound (Low Dose - 12.5 mg/d) | Not specified, but prevented deterioration | Not specified |
| This compound (Medium Dose - 50 mg/d) | Not specified, but prevented deterioration | Not specified |
| This compound (High Dose - 200 mg/d) | 7.8 | < 0.05[6][7] |
This multicenter trial included 141 subjects with class II or III heart failure and an LVEF of ≤ 40%.[6][7]
Table 3: LVEF Changes in Patients with Idiopathic Dilated Cardiomyopathy
| Time Point | This compound Group (Mean LVEF) | Placebo Group (Mean LVEF) | p-value |
| Baseline | 0.26 ± 0.02 | Not specified | - |
| 3 Months | 0.35 ± 0.09 | No change observed | 0.003[8] |
This study involved 24 patients with symptomatic heart failure from idiopathic dilated cardiomyopathy and an LVEF of less than 0.40.[8]
Experimental Protocols
The accurate quantification of LVEF is paramount in clinical trials. The most frequently cited method in the this compound studies is Radionuclide Ventriculography (RNV) , also known as Radionuclide Angiography (RNA) or Multiple Gated Acquisition (MUGA) scan.
Protocol for Radionuclide Ventriculography (RNV/MUGA) for LVEF Assessment
Objective: To non-invasively measure the left ventricular ejection fraction.
Principle: This technique involves labeling the patient's red blood cells with a radioactive tracer (typically Technetium-99m) and acquiring images of the heart's blood pool.[4][6][9] The images are "gated" to the patient's electrocardiogram (ECG), allowing for the reconstruction of a cinematic loop of an average cardiac cycle. The LVEF is calculated from the difference in radioactive counts between end-diastole (maximal ventricular filling) and end-systole (maximal ventricular contraction).[10]
Materials:
-
Gamma camera with a low-energy, all-purpose collimator
-
ECG gating device
-
Technetium-99m (Tc-99m) pertechnetate
-
In vivo or in vitro red blood cell labeling kit (e.g., stannous pyrophosphate)
-
Intravenous access supplies
-
Computer system with software for LVEF analysis
Procedure:
-
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Informed consent should be obtained.
-
An intravenous line is established.
-
-
Red Blood Cell Labeling (In Vivo Method Example):
-
An injection of a "cold" (non-radioactive) stannous agent (e.g., pyrophosphate) is administered intravenously.
-
After a waiting period of approximately 20-30 minutes to allow for the distribution of the stannous agent and its uptake by red blood cells, a dose of Tc-99m pertechnetate is injected. The Tc-99m binds to the tin-coated red blood cells.
-
-
ECG Gating:
-
ECG electrodes are placed on the patient's chest to monitor the cardiac cycle.
-
The R-wave of the ECG is used as a trigger to synchronize the image acquisition with the heartbeat.
-
-
Image Acquisition:
-
The patient is positioned under the gamma camera.
-
Images are typically acquired in the left anterior oblique (LAO) projection that provides the best separation between the left and right ventricles.[5]
-
The cardiac cycle is divided into a series of frames (e.g., 16 or 32 frames).
-
Data from several hundred cardiac cycles are collected and summed to create a representative, high-quality cinematic study of the cardiac blood pool.[9]
-
-
Data Analysis:
-
A region of interest (ROI) is drawn around the left ventricle at end-diastole and end-systole.[5]
-
The computer software calculates the total radioactive counts within the ROI for both phases.
-
A background ROI is drawn adjacent to the left ventricle to correct for non-ventricular radioactivity.[6]
-
The LVEF is calculated using the following formula: LVEF (%) = [(End-Diastolic Counts - Background) - (End-Systolic Counts - Background)] / (End-Diastolic Counts - Background) x 100 [10]
-
Quality Control:
-
Ensure a stable and regular heart rhythm during acquisition, as significant arrhythmias can affect the accuracy of gating.
-
Proper patient positioning is crucial to avoid overlap of cardiac chambers.
-
Consistent ROI placement is essential for reproducible serial measurements.
Mechanism of Action and Signaling Pathways
This compound exerts its effects on LVEF through a multi-faceted mechanism of action.
This compound is a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors.[3] In the heart, stimulation of β1-receptors by catecholamines (like norepinephrine) leads to a cascade of events that increase heart rate and contractility. By blocking these receptors, this compound reduces the deleterious effects of chronic sympathetic nervous system overstimulation in heart failure.
Additionally, this compound possesses α1-adrenergic blocking activity.[3][11] This contributes to its mild vasodilatory effect, reducing the afterload against which the heart has to pump. Some research also suggests that this compound may act as a biased agonist, potentially stimulating G protein-independent signaling pathways, although its primary clinical effects are attributed to its beta-blocking and vasodilatory actions.[12]
The net effect of these actions is a reduction in heart rate, blood pressure, and myocardial oxygen demand, which over time, contributes to favorable left ventricular remodeling and an improvement in LVEF.
Experimental Workflow for Assessing this compound's Effect on LVEF
The following diagram outlines a typical workflow for a clinical study evaluating the impact of this compound on LVEF.
Conclusion
The available data from clinical trials consistently demonstrate that this compound therapy leads to a statistically significant and clinically meaningful improvement in left ventricular ejection fraction in patients with heart failure. The provided protocols for LVEF assessment, particularly radionuclide ventriculography, offer a robust and reproducible method for quantifying these changes. A thorough understanding of this compound's mechanism of action, involving non-selective beta-blockade and alpha-1 antagonism, is crucial for interpreting its clinical effects and for the development of future cardiovascular therapies.
References
- 1. SNMMI Procedure Standard/EANM Guideline for Gated Equilibrium Radionuclide Angiography* | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Radionuclide Imaging to Determine Cardiac Function [ehealth.kcl.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of this compound on heart failure outcomes and heart rate response in patients with reduced ejection fraction heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Genotype-Directed Comparative Effectiveness of Bucindolol and Toprol-XL: Application Notes and Protocols
These application notes provide a detailed overview of the GENETIC-AF clinical trial, a genotype-directed study comparing the effectiveness of Bucindolol and Toprol-XL (metoprolol succinate) for the prevention of symptomatic atrial fibrillation/atrial flutter (AF/AFL) in patients with heart failure. The content is intended for researchers, scientists, and drug development professionals interested in pharmacogenomics and cardiovascular therapeutics.
Introduction
The GENETIC-AF trial was a multicenter, randomized, double-blind study designed to test the hypothesis that patients with heart failure and a specific genetic makeup—homozygous for the arginine allele at position 389 of the β1-adrenergic receptor (ADRB1 Arg389Arg)—would experience greater benefit from this compound compared to Toprol-XL in preventing AF/AFL recurrence.[1][2] this compound, a non-selective beta-blocker with mild vasodilator properties, exhibits unique sympatholytic and inverse agonist activities that are enhanced in individuals with the ADRB1 Arg389Arg genotype.[3][4]
Data Presentation
The following tables summarize the key quantitative data from the GENETIC-AF trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=134) | Metoprolol (n=133) |
| Mean Age (years) | 65.8 | 65.5 |
| Male (%) | 83 | 81 |
| Mean Left Ventricular Ejection Fraction (LVEF) | 0.34 ± 0.08 | 0.34 ± 0.08 |
| NYHA Class I/II/III Symptoms (%) | 23 / 57 / 20 | 23 / 57 / 20 |
| Paroxysmal AF (%) | 36 | 36 |
| Persistent AF (%) | 64 | 64 |
Data from the AF Burden (AFB) cohort (n=69) of the GENETIC-AF trial.[3]
Table 2: Primary and Secondary Endpoint Analyses
| Endpoint | This compound | Metoprolol | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| Time to first event of AF/AFL or all-cause mortality | - | - | 1.01 (0.71, 1.42) | - |
| AF Burden Sub-study (Device-Monitored) | ||||
| Time to first event of AF burden ≥ 6 hours/day or death | - | - | 0.75 (0.43, 1.32) | 0.32 |
| Symptomatic AF/AFL events (adjudicated ECGs) | - | - | 0.69 (0.38, 1.23) | 0.21 |
| AF Burden Analysis | Ratio (95% CI) | |||
| Daily AF burden at Week 24 | 15.1% (3.2, 27.0) | 34.7% (17.9, 51.2) | 0.45 (0.39, 0.50) | <0.001 |
| Cumulative AF burden over 24 weeks (AUC) | 24.4% (18.5, 30.2) | 36.7% (30.0, 43.5) | 0.64 (0.46, 0.86) | 0.002 |
| Rhythm Control Interventions | Events per Patient | Events per Patient | Prevalence Rate Ratio (95% CI) | |
| All Interventions | 0.56 | 0.82 | 0.68 (0.50, 0.91) | 0.011 |
Primary endpoint data from the overall GENETIC-AF trial (n=267).[1][5] AF Burden sub-study and analysis data are also from the trial.[3][5]
Experimental Protocols
Patient Selection and Genotyping
-
Inclusion Criteria :
-
Patients aged 18-85 years.[6]
-
Weight ≥ 40 kg.[6]
-
History of heart failure with reduced left ventricular ejection fraction (LVEF < 0.50) within the previous 12 months.[6][7]
-
At least one symptomatic episode of paroxysmal or persistent AF within 180 days of screening, documented by ECG, Holter, or an implanted device.[6]
-
-
Genotyping :
Randomization and Blinding
-
Randomization : Eligible patients with the ADRB1 Arg389Arg genotype were randomized in a 1:1 ratio to receive either this compound or Metoprolol succinate.[7]
-
Blinding : The trial was conducted in a double-blind manner, where both patients and investigators were unaware of the treatment allocation.[2]
Treatment Regimen
-
Drug Administration :
-
This compound : Initiated at a low dose and up-titrated weekly to the maximum tolerated dose.
-
Metoprolol Succinate (Toprol-XL) : Also initiated at a low dose and up-titrated weekly to the maximum tolerated dose.
-
-
Follow-up :
-
The primary efficacy follow-up period was 24 weeks.[7]
-
Patients were monitored for the primary endpoint of AF/AFL recurrence or all-cause mortality.
-
Endpoint Assessment
-
Primary Endpoint : The primary outcome was the time to the first recurrence of symptomatic AF/AFL or all-cause mortality.[2] This was primarily assessed through clinic-based 12-lead ECGs.[7]
-
AF Burden Sub-study : A pre-specified sub-study in a cohort of patients with insertable cardiac monitors or implanted therapeutic devices continuously monitored atrial fibrillation burden (AFB).[3]
-
The primary endpoint for this sub-study was the time to the first event of an AF burden of ≥6 hours per day or death.[3]
-
Visualizations
Signaling Pathway
Caption: ADRB1 signaling and drug intervention.
Experimental Workflow
Caption: GENETIC-AF experimental workflow.
Genotype-Treatment Relationship
Caption: Genotype and treatment response logic.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A genotype-directed comparative effectiveness trial of this compound and metoprolol succinate for prevention of symptomatic atrial fibrillation/atrial flutter in patients with heart failure: Rationale and design of the GENETIC-AF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Genotype-guided beta-blocker therapy to prevent atrial fibrillation in HF patients - - PACE-CME [pace-cme.org]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. GENETIC-AF * A Genotype-Directed Comparative Effectiveness Trial of this compound and Toprol-XL for Prevention of Symptomatic Atrial Fibrillation/Atrial Flutter in Patients with Heart Failure | Research with human participants [onderzoekmetmensen.nl]
- 7. This compound for the Maintenance of Sinus Rhythm in a Genotype-Defined HF Population: The GENETIC-AF Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating β-Adrenoceptor-G-Protein Coupling with Bucindolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucindolol is a third-generation adrenergic antagonist with a complex pharmacological profile that makes it a valuable tool for studying β-adrenoceptor signaling and its coupling to G-proteins.[1] As a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking activity, this compound distinguishes itself through its partial agonist activity at the β1-adrenergic receptor.[1][2] This intrinsic sympathomimetic activity is not only of clinical significance but also provides a unique mechanism for probing the conformational states of the receptor and its subsequent signaling cascades.[3][4]
These application notes provide a comprehensive guide to utilizing this compound as a pharmacological tool. We will delve into its mechanism of action, present its binding and functional parameters in a clear tabular format, and provide detailed protocols for key experiments to characterize its effects on β-adrenoceptor-G-protein coupling.
Mechanism of Action
This compound is a non-selective antagonist at β1 and β2-adrenergic receptors and also possesses significant antagonist activity at the α1 receptor.[5] Its interaction with β-adrenergic receptors is multifaceted:
-
Partial Agonism at β1-Adrenoceptors: this compound can elicit a submaximal response at the β1-adrenoceptor, leading to a partial activation of the Gs-protein pathway and subsequent stimulation of adenylyl cyclase to produce cAMP.[1][6] This partial agonist activity is notably dependent on the activation state of the receptor, being more apparent in resensitized or non-desensitized states.[6][7]
-
Biased Agonism: this compound demonstrates biased agonism, meaning it can differentially activate downstream signaling pathways. While acting as a partial agonist or inverse agonist on the canonical Gs-protein pathway, it can simultaneously stimulate G-protein-independent pathways.[8] Evidence suggests that this compound can promote β-arrestin-mediated signaling, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][8]
-
Antagonism at β2 and α1-Adrenoceptors: this compound acts as a competitive antagonist at β2-adrenergic receptors, blocking the effects of endogenous catecholamines.[9] Its α1-adrenergic antagonism contributes to its vasodilatory properties.[2][10]
This complex signaling profile allows researchers to dissect the distinct roles of G-protein-dependent and independent pathways in cellular responses.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound at various receptors.
Table 1: this compound Binding Affinity for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ligand (Isomer) | Ki (nM) | Reference |
| α1 | This compound (Racemate) | 69 | [5][11] |
| 5-HT1A | This compound (Racemate) | 11 | [11] |
| 5-HT2A | This compound (Racemate) | 382 | [11] |
Note: this compound is a non-selective beta-adrenergic receptor antagonist, implying a comparable high affinity for both β1 and β2 receptors.[5][12] Specific Ki values for the individual beta-receptor subtypes were not detailed in the provided search results.
Table 2: Functional Activity of this compound
| Assay | Receptor | Effect | Potency/Efficacy | Reference |
| Force of Contraction (human myocardium) | β1-Adrenoceptor | Partial Agonist | Dependent on receptor activation state | [6][7] |
| Beating Frequency (mouse atria) | Human β1-Adrenoceptor | Partial Agonist | 47% of xamoterol's effect | [6][7] |
| Adenylyl Cyclase Activity | β-Adrenoceptor | No significant stimulation | - | [12] |
| Phenylephrine-induced pressor response | α1-Adrenoceptor | Antagonist | - | [11] |
| 5-HT2A Receptor Activation | 5-HT2A | Weak Antagonist | -log K(B) [M] = 5.4+/-0.1 | [11] |
| 5-HT2B Receptor Activation | 5-HT2B | Antagonist | -log K(B) [M] = 7.8+/-0.1 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound with the β-adrenoceptor signaling cascade and the general workflow for its characterization, the following diagrams are provided.
Caption: this compound's biased agonism at the β1-adrenoceptor.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound for β-adrenoceptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the β-adrenoceptor of interest.
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).[3]
-
Unlabeled competitor (e.g., Propranolol for non-specific binding).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[13]
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in Assay Buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add radioligand at a concentration near its Kd and Assay Buffer.
-
Non-specific Binding (NSB): Add radioligand and a high concentration of unlabeled competitor (e.g., 10 µM Propranolol).[13]
-
Competition: Add radioligand and each dilution of this compound.
-
-
Add Membranes: Add the membrane preparation to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13][14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.[14]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.[14]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][14]
-
Adenylyl Cyclase Activity Assay
This assay measures the effect of this compound on the production of cyclic AMP (cAMP), providing a functional readout of Gs-protein activation.
Materials:
-
Cell membranes expressing β-adrenoceptors.
-
This compound stock solution.
-
Isoproterenol (as a full agonist control).
-
Assay Buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX).[14][15]
-
Stop solution (e.g., trichloroacetic acid).[14]
-
cAMP detection kit (e.g., ELISA or HTRF).[15]
Procedure:
-
Prepare Reaction Mixtures: In separate tubes, prepare the assay mixture.
-
Treatment:
-
Basal: Add buffer only.
-
Stimulated: Add a known concentration of Isoproterenol.
-
This compound: Add various concentrations of this compound.
-
-
Initiate Reaction: Add the membrane preparation to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).[14][15]
-
Termination: Stop the reaction by adding the stop solution.[14]
-
cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine its EC₅₀ and maximal efficacy (Emax) relative to the full agonist.
GTPγS Binding Assay
This functional assay measures the initial step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[16]
Materials:
-
Cell membranes expressing β-adrenoceptors.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay Buffer (containing MgCl₂, NaCl, and a buffer like HEPES).
-
GTPγS (unlabeled, for non-specific binding).
-
96-well plates.
-
Cell harvester and filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Prepare dilutions of this compound and control ligands.
-
Assay Setup (in triplicate):
-
Basal: Add membranes, [³⁵S]GTPγS, and GDP.
-
Non-specific Binding: Add membranes, [³⁵S]GTPγS, GDP, and a high concentration of unlabeled GTPγS.
-
Stimulated: Add membranes, [³⁵S]GTPγS, GDP, and various concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration, wash the filters, and measure radioactivity.[16]
-
SPA Method: If using SPA beads, the binding of [³⁵S]GTPγS to the G-protein on the membrane captured by the bead will bring it in proximity to the scintillant, allowing for measurement without a separation step.[16]
-
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS and plot it against the logarithm of the this compound concentration to determine EC₅₀ and Emax.
β-Arrestin Recruitment Assay
This assay is crucial for investigating this compound's biased agonism by directly measuring the recruitment of β-arrestin to the activated β-adrenoceptor. Various technologies are available, such as Enzyme Fragment Complementation (EFC) or Bioluminescence Resonance Energy Transfer (BRET).[17][18]
General Principle (using EFC, e.g., PathHunter® assay):
-
Cell Line: Use a cell line engineered to co-express the β-adrenoceptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[17][19]
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment: Add varying concentrations of this compound to the cells. Include a known agonist as a positive control.
-
Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the complemented enzyme. The interaction between the receptor and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
Conclusion
This compound's unique pharmacological profile, characterized by non-selective β-blockade, α1-antagonism, and biased partial agonism at the β1-adrenoceptor, establishes it as a powerful tool for dissecting the intricacies of β-adrenoceptor-G-protein coupling. By employing the detailed protocols provided in these application notes, researchers can effectively characterize the binding and functional properties of this compound and gain deeper insights into the differential signaling pathways governed by this versatile receptor system. The ability to modulate both G-protein-dependent and -independent signaling makes this compound particularly valuable for studies aimed at developing novel therapeutics with tailored signaling properties.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of third‐generation beta‐blocking agents in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bucindolol Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with bucindolol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a lipophilic (fat-soluble) compound with poor inherent solubility in water and aqueous solutions.[1] Its chemical structure results in a high octanol-water partition coefficient (XLogP3 of 3.3), indicating a preference for nonpolar environments over aqueous ones.[1] This intrinsic property is the primary reason for the solubility challenges observed.
Q2: How does pH influence the solubility of this compound?
A2: this compound is a weak base due to the presence of a secondary amine group in its structure.[1] Consequently, its aqueous solubility is highly dependent on the pH of the solution. In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble salt. As the pH increases towards neutral or alkaline conditions, this compound transitions to its less soluble free base form, which can lead to precipitation.[1]
Q3: Is there a more soluble form of this compound available?
A3: Yes, the hydrochloride salt of this compound (this compound HCl) is more soluble in water than its free base form.[1] Salt formation is a common strategy to enhance the aqueous solubility of weakly basic compounds. Using this compound HCl is a recommended starting point for preparing aqueous solutions, especially for applications where a neutral to slightly acidic pH is acceptable.
Q4: Can I use organic solvents to prepare this compound stock solutions?
A4: Absolutely. This compound is readily soluble in several organic solvents, and this is the recommended first step for preparing high-concentration stock solutions.[1][2] The most commonly used solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] However, for biological experiments, it is crucial to minimize the final concentration of the organic solvent in the aqueous working solution to avoid cellular toxicity. Typically, the final DMSO concentration should be kept below 0.5%.[1]
Q5: What are the best practices for storing this compound stock solutions?
A5: this compound stock solutions prepared in organic solvents like DMSO should be stored at -20°C or -80°C to ensure stability.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
| Issue | Potential Root Cause | Recommended Solutions & Troubleshooting Steps |
| Precipitation upon addition to neutral aqueous buffer (e.g., PBS pH 7.4) | Low aqueous solubility of the this compound free base at neutral pH.[1] | 1. pH Adjustment: Lower the pH of the aqueous buffer to a more acidic range (e.g., pH 4-5) to increase the solubility of the weakly basic this compound. Caveat: Ensure the final pH is compatible with your experimental system (e.g., cells, proteins).2. Use this compound HCl: Start with the more water-soluble hydrochloride salt form of this compound.3. Co-solvent System: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous medium. Ensure the final organic solvent concentration is minimal.4. Use of Solubility Enhancers: Incorporate excipients like cyclodextrins to encapsulate the this compound molecule and increase its apparent solubility. |
| Cloudiness or precipitation in cell culture media | The final concentration of this compound exceeds its solubility limit in the complex media. This can be due to "solvent shock" when diluting a concentrated organic stock solution into the aqueous media. Interactions with media components or temperature shifts can also contribute. | 1. Lower the Final Concentration: Reduce the working concentration of this compound in your experiment.2. Optimize Dilution: Add the stock solution to pre-warmed media dropwise while gently vortexing to ensure rapid and uniform mixing.3. Perform a Solubility Test: Determine the maximum concentration of this compound that your specific cell culture medium can support without precipitation over your experimental timeframe.4. Consider Serum-Free Media: If applicable to your cell line, test different types of serum or use serum-free media, as serum proteins can sometimes interact with the compound. |
| Precipitation during in vivo formulation preparation | The formulation vehicle is not optimized to maintain this compound in solution. | 1. Utilize a Co-solvent System: A common approach is to first dissolve this compound in a small amount of DMSO and then dilute this into a mixture of other vehicles like PEG300, Tween-80, and saline.[2] 2. Employ Cyclodextrins: Use solubility enhancers such as sulfobutylether-β-cyclodextrin (SBE-β-CD) to create a clear solution suitable for in vivo administration.[2] |
Quantitative Data on this compound Solubility
| Solvent/System | This compound Form | Concentration | Observation |
| Dimethyl sulfoxide (DMSO) | Racemic | 100 mg/mL (275.14 mM) | Clear solution (ultrasonication may be needed)[1][2] |
| Dimethylformamide (DMF) | Racemic | 30 mg/mL | Clear solution[1] |
| Ethanol | Racemic | 500 µg/mL | Soluble[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | 2.5 mg/mL (6.88 mM) | Suspended solution; requires sonication[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (6.88 mM) | Clear solution[2] |
| Water | Hydrochloride | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Note: When preparing working solutions, dilute the stock solution into pre-warmed cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration using Cyclodextrin
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare the final formulation, add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD in saline solution. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound stock to 900 µL of the 20% SBE-β-CD solution.[1]
-
Mix thoroughly until a clear solution is obtained. This formulation should be prepared fresh before each use.[1]
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method (Adapted from a similar compound)
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the inner wall of the flask.
-
Scrape the solid mass from the flask.
-
Place the collected solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder and stored in a desiccator.
Visualizing this compound's Mechanism of Action
This compound is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties. It also exhibits biased agonism, meaning it can differentially activate downstream signaling pathways.
Caption: this compound's dual adrenergic receptor signaling pathways.
Caption: General workflow for preparing this compound solutions.
References
Technical Support Center: Managing Off-Target Effects of Bucindolol in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Bucindolol in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of this compound?
A1: this compound is primarily a non-selective competitive antagonist of β1- and β2-adrenergic receptors.[1][2][3][4] Its main off-target effects include antagonism of α1-adrenergic receptors, which contributes to its vasodilatory properties.[1][4][5][6] There is also evidence of intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors, particularly the β1 subtype.[1][3][7] Additionally, this compound has been shown to interact with certain serotonin receptors, acting as a weak antagonist at 5-HT2A and 5-HT2B receptors.[1][8]
Q2: What is Intrinsic Sympathomimetic Activity (ISA) and why is it a concern in my experiments?
A2: Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a β-blocker to weakly stimulate β-adrenergic receptors, in addition to its primary role of blocking the binding of more potent agonists like epinephrine and norepinephrine.[1][6] This is a crucial consideration because if this compound exhibits ISA in your model system, it could produce a low level of receptor activation.[1] This may confound the interpretation of results where a complete blockade is the intended outcome.[1] The presence and extent of ISA can be tissue- and species-dependent.[1]
Q3: What is biased agonism and how does it relate to this compound?
A3: Biased agonism, or functional selectivity, is the ability of a ligand to stabilize a specific receptor conformation that preferentially activates a subset of downstream signaling pathways.[9][10] For G protein-coupled receptors (GPCRs) like the β-adrenergic receptors, this often involves a bias towards either G-protein-mediated signaling or β-arrestin-mediated signaling.[9][10] this compound is recognized as a biased agonist at β-adrenergic receptors, showing a preference for β-arrestin-mediated signaling pathways over the canonical G-protein-mediated pathways.[9][11] This can lead to the activation of signaling cascades like the ERK1/2 pathway.[3][9]
Q4: How can cytochrome P450 (CYP) metabolism of this compound affect my experiments?
A4: this compound is metabolized by hepatic cytochrome P450 enzymes.[1][5] In in vivo experiments, co-administration of other drugs that are substrates, inhibitors, or inducers of the same CYP isozymes can alter the plasma concentration of this compound, leading to variability in its effects.[1][5] In in vitro studies using liver microsomes or hepatocytes, it is important to consider the potential for this compound metabolism, which could affect its concentration over the course of the experiment.[1]
Q5: Can genetic variations in my experimental model influence the effects of this compound?
A5: Yes, polymorphisms in the β1-adrenergic receptor gene (ADRB1), such as the Arg389Gly polymorphism, have been shown to alter the response to this compound.[1][5][12][13] The Arg389 variant is associated with a greater therapeutic response to this compound in some contexts.[5][12][13] If you are using animal models with known genetic variations in adrenergic receptors or are working with human-derived cells, it is important to be aware of the potential for genotype-dependent effects.[1]
Troubleshooting Guides
Issue 1: Unexpected vasodilation observed in an in vivo model.
-
Possible Cause: This is likely due to the α1-adrenergic receptor antagonist activity of this compound.[1][14]
-
Troubleshooting Steps:
-
Confirm α1-Blockade: To confirm that the observed vasodilation is due to α1-blockade, perform a dose-response curve with a selective α1-adrenergic agonist (e.g., phenylephrine) in the presence and absence of this compound. A rightward shift in the dose-response curve for the agonist is indicative of competitive antagonism.[1]
-
Control for β-Blockade: To isolate the α1-adrenergic effect, you can pre-treat the experimental animal with a selective β-blocker that lacks α1-antagonist activity before administering this compound.[1]
-
Consider Alternative Compounds: If the α1-antagonist activity is confounding your study of β-blockade, consider using a more selective β-blocker without α1-blocking properties as a control.[1]
-
Issue 2: Incomplete antagonism or a partial agonist effect is observed in functional assays.
-
Possible Cause: This could be due to the Intrinsic Sympathomimetic Activity (ISA) of this compound, where it partially activates the β-adrenergic receptors, counteracting its antagonist effect.[1]
-
Troubleshooting Steps:
-
Assess Basal Activity: In your functional assay (e.g., measuring cAMP levels), apply this compound in the absence of any other agonist. An increase in the measured response compared to the vehicle control would suggest ISA.[1]
-
Use a Full Antagonist as a Control: Compare the effects of this compound to a β-blocker known to be a neutral antagonist or inverse agonist (e.g., propranolol) in your system.[1]
-
Vary Agonist Concentration: The partial agonist effect of this compound may be more apparent at low concentrations of a full agonist. Perform full dose-response curves to characterize the interaction.[1]
-
Consider Receptor Activation State: The partial agonist activity of this compound can be dependent on the activation state of the β1-adrenergic receptor.[7][15] In systems with high basal receptor activity, the partial agonism may be masked.[7][15]
-
Issue 3: High variability in experimental results between subjects or experiments.
-
Possible Cause: This variability could be due to differences in the metabolism of this compound via cytochrome P450 enzymes or genetic polymorphisms in the target receptors.[1][5]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions to minimize metabolic variability.[1]
-
Control for Drug-Drug Interactions: If other compounds are being administered, check for known interactions with the relevant CYP isozymes.[1]
-
Consider Pharmacokinetic Profiling: A pilot study to assess the pharmacokinetic profile of this compound in your model may be warranted.[1]
-
Genotype your Model: If feasible, genotype your experimental models for known polymorphisms in adrenergic receptors (e.g., ADRB1 Arg389Gly) to assess for genotype-dependent effects.[1][5]
-
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Adrenergic and Serotonergic Receptors
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |
| β1-Adrenergic | Human | Myocardium | 1.5 - 4.8 | [3] |
| β2-Adrenergic | Human | Myocardium | 0.6 - 2.5 | [3] |
| α1-Adrenergic | Rat | Brain | 69 | [8] |
| 5-HT1A | Rat | Brain | 11 | [8] |
| 5-HT2A | Rat | Brain | 382 | [8] |
| 5-HT2B | Rat | Stomach Fundus | -log K(B) = 7.8 | [8] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Effect | Potency/Efficacy | Reference(s) |
| cAMP Accumulation | β1-Adrenergic | Partial Agonist (ISA) | ~60% of xamoterol's activity | [16] |
| Contraction Force | β1-Adrenergic | Partial Agonist | Dependent on receptor activation state | [7][15] |
| ERK1/2 Activation | β-Adrenergic | Agonist | Promotes β-arrestin-mediated signaling | [9][11] |
| Vasodilation | α1-Adrenergic | Antagonist | Contributes to vasodilatory properties | [1][5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
-
Objective: To determine the affinity of this compound for a specific receptor (e.g., β1-adrenergic receptor).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand with known affinity for the receptor (e.g., [125I]-Iodocyanopindolol for β-adrenergic receptors).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly separate the bound from free radioligand by filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay to Assess Intrinsic Sympathomimetic Activity (ISA)
-
Objective: To determine if this compound acts as a partial agonist by measuring its effect on intracellular cAMP levels.
-
Materials:
-
Cells or tissue expressing β-adrenergic receptors.
-
This compound at a range of concentrations.
-
A full agonist (e.g., isoproterenol) as a positive control.
-
A neutral antagonist (e.g., propranolol) as a negative control.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
-
-
Methodology:
-
Culture cells or prepare tissue slices.
-
Treat the cells/tissue with varying concentrations of this compound in the absence of any other agonist. Include vehicle, isoproterenol, and propranolol controls.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of this compound. A dose-dependent increase in cAMP levels indicates ISA.[1]
-
Antagonist Mode: To confirm antagonist activity, perform a dose-response curve for isoproterenol in the presence of a fixed concentration of this compound. A rightward shift of the isoproterenol curve will confirm antagonism.[1]
-
-
Protocol 3: ERK1/2 Phosphorylation Assay to Evaluate Biased Agonism
-
Objective: To assess this compound's ability to preferentially activate the β-arrestin-mediated ERK1/2 signaling pathway.
-
Materials:
-
Cells expressing the β-adrenergic receptor of interest.
-
This compound, a full agonist (e.g., isoproterenol), and a G-protein signaling inhibitor (optional).
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blot apparatus and reagents or an ELISA-based detection system.
-
-
Methodology:
-
Serum-starve cells to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with varying concentrations of this compound or control compounds for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration for equal loading.
-
Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA.
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. A dose-dependent increase in p-ERK in response to this compound, especially in the presence of G-protein signaling inhibitors, indicates biased agonism towards the β-arrestin/ERK pathway.
-
Visualizations
Caption: this compound's primary and off-target receptor interactions.
Caption: Canonical Gs-protein signaling and this compound's antagonism.
Caption: this compound's biased agonism via the β-arrestin pathway.
Caption: α1-adrenergic signaling and this compound's antagonism.
Caption: Experimental workflow for assessing this compound's biased agonism.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on heart failure outcomes and heart rate response in patients with reduced ejection fraction heart failure and atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacogenomics of this compound in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Research Portal [scholarship.miami.edu]
Technical Support Center: Investigating the In Vitro Efficacy of Bucindolol and the Impact of Cytochrome P450 Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the in--vitro efficacy of Bucindolol, with a specific focus on the influence of cytochrome P450 (CYP) metabolism.
Frequently Asked Questions (FAQs)
General this compound Pharmacology
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1] It also exhibits some α1-adrenergic receptor blocking activity, contributing to vasodilation.[1] The presence and significance of intrinsic sympathomimetic activity (ISA), or partial agonism, have been debated in the scientific literature.[1][2][3][4][5]
Q2: How does this compound's receptor binding profile compare to other beta-blockers?
A2: this compound's non-selective β-blockade is similar to carvedilol. In contrast, metoprolol is significantly more selective for the β1 receptor. Some studies have suggested that both this compound and carvedilol can induce conformational changes in the β-receptor, indicative of agonist-like properties, a feature not observed with metoprolol.[3]
Cytochrome P450 Metabolism of this compound
Q3: Which Cytochrome P450 isoforms are involved in this compound metabolism?
A3: this compound undergoes extensive hepatic metabolism mediated by the cytochrome P450 enzyme system.[1] While the specific contributions of each CYP isoform to this compound metabolism are not extensively detailed in publicly available literature, CYP2D6 is a major enzyme in the metabolism of many other beta-blockers, such as metoprolol and carvedilol, making it a likely candidate for investigation in this compound metabolism.[6][7]
Q4: Are the metabolites of this compound pharmacologically active?
A4: Detailed public information on the specific pharmacological activity of individual this compound metabolites is limited. When investigating a parent compound's efficacy, it is crucial to determine if its metabolites also possess activity, as this can contribute to the overall observed effect. Standard in vitro assays, such as receptor binding or functional assays, can be adapted to test the activity of isolated metabolites.
Q5: How can genetic polymorphisms in CYP enzymes affect this compound's efficacy in my in vitro models?
A5: Genetic variations in CYP enzymes, particularly CYP2D6, can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers.[7] In an in vitro setting using human-derived materials (e.g., human liver microsomes from different donors), this genetic variability can result in significant differences in the rate of this compound metabolism. This can, in turn, affect the concentration of the active parent drug over the course of the experiment and influence the observed efficacy.[7]
Troubleshooting Guides
Unexpected Efficacy Results in In Vitro Assays
Problem: Inconsistent or lower-than-expected potency (IC50) of this compound in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment. |
| Metabolism in Cell Culture | If using primary cells (e.g., hepatocytes) or certain cell lines with metabolic capacity, this compound may be metabolized over the incubation period. Reduce incubation time or use a lower cell density if possible. Consider using a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) as a control to assess the impact of metabolism. |
| Intrinsic Sympathomimetic Activity (ISA) | The partial agonist activity of this compound could interfere with its antagonist effect, especially at certain concentrations or in specific cell systems.[3][5] Compare results with a pure antagonist (e.g., ICI-118,551 for β2) to dissect the antagonist versus partial agonist effects. |
| Assay-Specific Issues | Optimize assay conditions, including cell density, incubation time, and agonist concentration (for antagonist assays). Ensure the assay window is sufficient to detect the expected effect. |
Investigating this compound Metabolism In Vitro
Problem: Difficulty in determining which CYP isoforms are responsible for this compound metabolism.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Microsomal Activity | Use a fresh batch of human liver microsomes (HLMs) and verify their activity with a known substrate for the major CYP isoforms. Ensure the NADPH regenerating system is freshly prepared and active. |
| Incorrect Inhibitor Concentration | Use a range of concentrations for each selective CYP inhibitor to ensure adequate inhibition without off-target effects. Consult literature for recommended inhibitor concentrations and their Ki values. |
| Contribution of Multiple Enzymes | This compound may be metabolized by multiple CYP isoforms. Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to screen for the activity of individual isoforms.[8][9] |
| Metabolite Instability | The formed metabolites might be unstable or further metabolized. Analyze samples at multiple time points to capture the kinetics of metabolite formation and degradation. |
Data Presentation
Table 1: Comparative In Vitro Properties of this compound and Other Beta-Blockers
| Property | This compound | Carvedilol | Metoprolol |
| β-Receptor Selectivity | Non-selective (β1 = β2)[2] | Non-selective (β1 = β2)[3] | β1-selective[3] |
| α1-Receptor Blockade | Yes[1] | Yes | No |
| Intrinsic Sympathomimetic Activity (ISA) | Debated; some studies suggest partial agonism[3][5] | Some evidence of partial agonism[3] | No significant ISA[3] |
| Primary Metabolizing CYP(s) | CYP450 system[1] | CYP2D6, CYP2C9 | CYP2D6[7] |
Experimental Protocols
Protocol 1: Determining the Metabolic Stability of this compound in Human Liver Microsomes
-
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.2-1 mg/mL) with phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture (final concentration typically 1 µM) and mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Include a negative control with no NADPH regenerating system.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: Reaction Phenotyping of this compound Metabolism using Recombinant Human CYP Isoforms
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate this compound (at a concentration below its Km, if known, or a standard concentration like 1 µM) with each individual recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.
-
After a fixed incubation time (e.g., 30 minutes), terminate the reactions.
-
Analyze the samples for the depletion of this compound and the formation of its metabolites by LC-MS/MS.
-
-
Data Analysis:
-
Compare the rate of this compound metabolism or metabolite formation across the different CYP isoforms to identify the primary enzymes responsible.
-
Visualizations
Caption: Simplified Beta-Adrenergic Receptor Signaling Pathway and the Point of this compound's Action.
Caption: General Experimental Workflow for In Vitro this compound Metabolism Studies.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2D6 Genetic Variation and Beta-Blocker Maintenance Dose in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Variable Intrinsic Activity of Bucindolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variable intrinsic sympathomimetic activity (ISA) of Bucindolol observed in different tissues and experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show partial agonist activity in some of our tissue preparations but inverse agonist activity in others?
A1: this compound's intrinsic activity is highly dependent on the basal activation state of the β-adrenergic receptors in your specific tissue preparation.[1][2] In tissues with a high level of constitutive receptor activity, as is often the case in failing myocardium, this compound's partial agonist effects can be masked, and it may even appear as an inverse agonist.[1][2][3] Conversely, in systems with low basal activity, or after pretreatment with an inverse agonist like metoprolol, this compound's partial agonism is more readily observable.[1][2] It has been noted that in human ventricular myocardium, this compound can act as a partial agonist or a partial inverse agonist depending on the specific tissue sample examined.[3][4]
Q2: We are not observing any intrinsic sympathomimetic activity (ISA) of this compound in our cardiac muscle strips. What could be the reason?
A2: The absence of observable ISA could be due to several factors. One key reason is the potential for a high basal activation state of the β-adrenergic receptors in your tissue, which can mask the partial agonist effect.[1][2] Additionally, the experimental conditions play a crucial role. For instance, the positive inotropic effects of partial agonists are more readily detected in preparations where the coupling of the stimulatory G-protein (Gs) to adenylyl cyclase is facilitated, for example, by using forskolin.[3][4] Without such facilitation, the subtle agonistic effects of this compound might not be apparent.
Q3: Is the variable activity of this compound related to its interaction with different β-adrenoceptor subtypes?
A3: While this compound is a non-selective β1- and β2-adrenoceptor antagonist, its variable intrinsic activity is less about receptor subtype selectivity in the traditional sense and more about the concept of "biased agonism".[4][5] this compound can differentially activate downstream signaling pathways. It may act as a partial agonist for the canonical Gs-protein-adenylyl cyclase pathway while simultaneously acting as an agonist for G-protein-independent pathways, such as the MAP kinase (MAPK) pathway.[5] The predominance of one pathway over another in a specific tissue type can lead to different physiological outcomes.
Q4: How does the G-protein coupling status in our cells affect the observed activity of this compound?
A4: The coupling of β-adrenoceptors to G-proteins is a critical determinant of this compound's activity. This compound's binding to the receptor is modulated by guanine nucleotides, which is an indicator of G-protein interaction.[4] The efficiency of this coupling can be altered in different tissues and in pathological states, such as heart failure, where there might be an increase in inhibitory G-protein α-subunits.[3] Therefore, variations in G-protein expression and coupling efficiency in your experimental system will directly impact the degree of intrinsic activity you observe with this compound.
Troubleshooting Guides
Issue: Inconsistent results for this compound's intrinsic activity across experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Basal Receptor Activation State | Standardize tissue harvesting and preparation to minimize variability. Consider pretreating a subset of your preparations with a neutral antagonist or an inverse agonist (e.g., metoprolol followed by washout) to lower the basal activation state and unmask partial agonism.[1][2] |
| Insufficient Signal Amplification | For functional assays measuring contractility or cAMP production, consider using forskolin to amplify the signal by directly activating adenylyl cyclase and facilitating Gsα coupling.[3][4] |
| Tissue-Specific Signaling Differences | If possible, characterize the expression levels of key signaling proteins (e.g., β-arrestin, GRKs, Gα subunits) in your tissue to understand the potential for biased signaling. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound's intrinsic activity from various studies.
Table 1: Intrinsic Activity of this compound in Myocardial Tissues
| Tissue Type | Parameter Measured | This compound's Effect | Comparison | Reference |
| Human Failing Myocardium (ventricular muscle strips) | Force of contraction | No change under control conditions; significant increase after metoprolol pretreatment. | - | [1][2] |
| Human Non-failing Myocardium | cAMP accumulation | Concentration-dependent increase. | ~60% of the effect of xamoterol. | [6][7] |
| Rat Heart (pithed rat model) | Heart Rate | Dose-related increase. | 44% of the maximal effect of isoproterenol. | [8] |
| Transgenic Mouse Right Atria (overexpressing human β1-AR) | Beating frequency | Greater increase compared to wild-type mice. | 47% of the effect of xamoterol. | [1][2] |
Table 2: Comparative Effects of β-blockers on cAMP Levels in Human Myocardium
| Compound | Effect on Basal cAMP | Reference |
| This compound | Increase | [6][7] |
| Xamoterol | Increase | [6][7] |
| Metoprolol | Decrease (~25%) | [6][7] |
| Carvedilol | No effect | [6][7] |
| Propranolol | No effect | [6][7] |
Experimental Protocols
Key Experiment: Assessing this compound's Intrinsic Activity in Isolated Myocardial Preparations
This protocol is a generalized representation based on methodologies described in the cited literature.[1][3][4]
-
Tissue Preparation:
-
Obtain myocardial tissue (e.g., human ventricular strips, rodent atria) and place it in an oxygenated Krebs-Henseleit solution.
-
Dissect the tissue into appropriate sizes for the experimental apparatus (e.g., muscle strips for force measurement).
-
-
Experimental Setup:
-
Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
For contractility studies, attach one end of the muscle strip to a force transducer.
-
Allow the tissue to equilibrate for a specified period (e.g., 60-90 minutes) under a resting tension.
-
-
Investigating Intrinsic Activity:
-
Control Group: Measure the basal parameter (e.g., force of contraction, beating rate).
-
This compound Treatment: Add cumulative concentrations of this compound to the organ bath and record the response.
-
(Optional) Forskolin Co-treatment: To amplify the signal, pre-incubate the tissue with a low concentration of forskolin before adding this compound.[3]
-
(Optional) Inverse Agonist Pre-treatment: To unmask partial agonism, pre-treat the tissue with an inverse agonist like metoprolol, followed by a washout period, before adding this compound.[1]
-
-
Data Analysis:
-
Express the response to this compound as a percentage of the maximal response to a full agonist (e.g., isoproterenol) or as a fold change from baseline.
-
Visualizations
Caption: this compound's biased agonism at the β-adrenergic receptor.
Caption: Workflow to unmask this compound's partial agonism.
Caption: Key factors determining this compound's observed activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected hemodynamic responses to Bucindolol
Welcome to the technical support center for researchers utilizing Bucindolol in experimental settings. This resource provides troubleshooting guidance and detailed protocols to address unexpected hemodynamic responses and ensure the accuracy and reproducibility of your results. This compound's unique pharmacological profile as a non-selective beta-blocker with alpha-1 adrenergic antagonism and intrinsic sympathomimetic activity (ISA) can lead to complex cardiovascular effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo and in vitro experiments with this compound.
Issue 1: Unexpected Hypotension or Exaggerated Vasodilation
-
Q: My animal model is exhibiting a greater drop in blood pressure than anticipated after this compound administration. What could be the cause?
A: This is a common observation and is likely attributable to this compound's multi-faceted mechanism of action.[1][2][3] The primary suspect is its α1-adrenergic receptor antagonist activity, which induces vasodilation.[1][2][3] Additionally, this compound has been shown to have a direct vasodilator effect independent of adrenergic blockade.[1][3]
Troubleshooting Steps:
-
Confirm α1-Blockade: To isolate the cause, you can perform a dose-response curve with a selective α1-adrenergic agonist (e.g., phenylephrine) in the presence and absence of this compound. A rightward shift in the agonist's dose-response curve will confirm competitive antagonism at the α1-receptor.
-
Control for β-Blockade: To further delineate the effects, you can pre-treat the experimental model with a selective β-blocker that does not have α1-antagonist properties before administering this compound. This will help to isolate the contribution of α1-blockade to the observed hypotension.
-
Dose Reduction: Consider reducing the dose of this compound. Its hypotensive effects are dose-related.[4]
-
Animal Model Considerations: Be aware that the response to this compound can be species-dependent.
-
Issue 2: Blunted or Absent Bradycardic Effect
-
Q: I am not observing the expected decrease in heart rate (bradycardia) after administering this compound. Why might this be happening?
A: The lack of a significant bradycardic response, particularly at rest, is a hallmark of this compound's intrinsic sympathomimetic activity (ISA).[1][5] This means that while this compound blocks the effects of potent catecholamines like epinephrine and norepinephrine, it can partially activate β-adrenergic receptors itself.[6][7][8] This partial agonism can counteract the expected decrease in heart rate. In some studies, this compound caused no decrease in resting heart rate, while in others it was less pronounced compared to beta-blockers without ISA like propranolol.[5]
Troubleshooting Steps:
-
Assess Basal Activity: In an in vitro setup (e.g., isolated cardiomyocytes), apply this compound in the absence of any other adrenergic agonist. An increase in a second messenger like cAMP would be indicative of ISA.[6][8]
-
Use a Neutral Antagonist as a Control: Compare the effects of this compound to a β-blocker without ISA, such as propranolol. This will help to highlight the modulatory effect of this compound's ISA on heart rate.
-
Vary Agonist Concentration: The partial agonist effect of this compound may be more evident at low concentrations of a full agonist. Performing a full dose-response curve can help to characterize this interaction.
-
Consider the Experimental Model: The degree of ISA can be tissue- and species-dependent.
-
Issue 3: Variable or Contradictory Results Between Experiments
-
Q: I am observing high variability in the hemodynamic responses to this compound across different animals or experimental runs. What factors could be contributing to this?
A: Variability in the response to this compound is a known issue and can stem from several factors, most notably genetic polymorphisms and metabolic differences.
Troubleshooting Steps:
-
Genetic Background of Animal Models: Be aware of the genetic background of your experimental animals. Polymorphisms in the β1-adrenergic receptor gene (ADRB1), such as the Arg389Gly variation, have been shown to significantly alter the response to this compound.[9][10][11][12] The Arg389 variant of the receptor exhibits a greater response to this compound.[9][10][11][12] If possible, use genetically defined animal strains or genotype your animals for relevant polymorphisms.
-
Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6.[13] Co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes can alter the plasma concentration and, consequently, the effects of this compound.[13] Ensure that your experimental design accounts for potential drug-drug interactions.
-
Standardize Experimental Conditions: To minimize metabolic variability, ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
Cell-Based Assay Considerations: In cell-based assays, variability can be caused by differences in cell density, passage number, and the presence of endogenous catecholamines in the serum.[14] It is recommended to serum-starve cells before the experiment to reduce baseline adrenergic stimulation.[14]
-
Quantitative Data Summary
The following tables summarize the hemodynamic effects of this compound as reported in the literature. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Effect of this compound on Heart Rate (HR) and Blood Pressure (BP) in Hypertensive Men
| Parameter | Placebo | This compound (100-300 mg/d) | Propranolol (160-320 mg/d) |
| Resting HR Change (beats/min) | - | -7 to -8 | -20 |
| Resting BP Change | - | Significant Decrease | Significant Decrease |
| Exercise HR Change (beats/min) | - | -33 to -48 | -33 to -48 |
Data adapted from a double-blind, crossover study in mild-to-moderate hypertensive men.
Table 2: Hemodynamic Effects of Long-Term this compound Therapy in Idiopathic Dilated Cardiomyopathy
| Parameter | Baseline | After 3 Months of this compound | p-value |
| Left Ventricular Ejection Fraction | 0.26 ± 0.02 | 0.35 ± 0.09 | 0.003 |
| Cardiac Index (L/min/m²) | 2.2 ± 0.1 | 2.5 ± 0.4 | 0.014 |
| Pulmonary Artery Wedge Pressure (mmHg) | 17 ± 3 | 10 ± 5 | 0.005 |
| Heart Rate (beats/min) | 86 ± 3 | 75 ± 9 | 0.012 |
| Plasma Norepinephrine (pg/mL) | 423 ± 79 | 212 ± 101 | 0.010 |
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Monitoring in a Rodent Model
This protocol describes the continuous monitoring of cardiovascular parameters in rats following the administration of this compound using telemetry.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Implantable telemetry device for measuring blood pressure and heart rate
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Data acquisition system
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry device according to the manufacturer's instructions. The pressure-sensing catheter is typically inserted into the abdominal aorta via the femoral artery.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Baseline Data Collection:
-
Record baseline hemodynamic data (mean arterial pressure, systolic pressure, diastolic pressure, and heart rate) continuously for at least 24 hours to establish a diurnal rhythm.
-
-
Drug Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound to the conscious, freely moving rat via oral gavage or intravenous injection. Administer vehicle to a control group.
-
-
Post-Dosing Data Collection:
-
Continuously record hemodynamic parameters for a predetermined period (e.g., 24 hours) after drug administration.
-
-
Data Analysis:
-
Analyze the changes in hemodynamic parameters from baseline in the this compound-treated group compared to the vehicle-treated group.
-
Protocol 2: Assessment of Intrinsic Sympathomimetic Activity (ISA) in Isolated Myocardial Tissue
This protocol outlines a method to determine the partial agonist activity of this compound by measuring cAMP levels in isolated myocardial strips.[6][8]
Materials:
-
Rat or human myocardial tissue
-
This compound hydrochloride
-
Isoproterenol (full β-agonist control)
-
Propranolol (neutral β-antagonist control)
-
Culture medium
-
cAMP assay kit
-
Homogenizer
Procedure:
-
Tissue Preparation:
-
Obtain fresh myocardial tissue and dissect it into small strips (approximately 1 mm³).
-
-
Incubation:
-
Place the myocardial strips in culture medium.
-
Expose the tissue strips to different concentrations of this compound, isoproterenol, or propranolol for a specified time (e.g., 15 minutes). Include a vehicle-only control group.
-
-
cAMP Measurement:
-
After incubation, rapidly freeze the tissue samples in liquid nitrogen.
-
Homogenize the tissue and measure the intracellular cAMP concentration using a commercially available cAMP assay kit.
-
-
Data Analysis:
-
Compare the cAMP levels in the this compound-treated groups to the vehicle control. An increase in cAMP levels in the absence of a full agonist indicates ISA. Compare the effects of this compound to those of isoproterenol and propranolol.
-
Visualizations
Caption: this compound's complex signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound responses.
References
- 1. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound in isolated canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on this compound, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combinatorial Pharmacogenetic Interactions of this compound and β1, α2C Adrenergic Receptor Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]
- 13. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Optimizing Bucindolol concentration for maximal beta-blockade without toxicity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Bucindolol concentration for achieving maximal beta-blockade while avoiding toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] Additionally, it possesses α1-adrenergic receptor blocking activity, which contributes to its vasodilatory effects.[2][3] Some studies suggest it may also have mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the beta-adrenergic receptor, although this is debated and may be system-dependent.[1][2]
Q2: What is a typical effective concentration of this compound for in vitro beta-blockade experiments?
A2: The effective concentration of this compound for in vitro beta-blockade can vary depending on the specific cell type and experimental setup. However, studies on human failing myocardium have used concentrations in the range of 0.1 to 1000 nmol/L to demonstrate its effects on the force of contraction.[4]
Q3: What is the known toxic concentration or LC50 of this compound in vitro?
A3: A specific Lethal Concentration 50 (LC50) for this compound is not well-documented across a wide range of cell lines. Toxicity is highly dependent on the cell type and the duration of exposure. However, a study on H9c2 cardiac cells used a concentration of 10 μM of this compound for 8 hours without reporting significant cytotoxicity, suggesting this concentration is tolerated in this specific cell line for that duration.
Q4: How can I assess the degree of beta-blockade in my experiments?
A4: Beta-blockade can be assessed functionally by measuring the inhibition of an agonist-induced response. For example, you can stimulate cells with a beta-agonist like isoproterenol and measure a downstream effect, such as cyclic AMP (cAMP) production or, in cardiac muscle preparations, the force of contraction. The ability of this compound to reduce this agonist-induced response indicates the degree of beta-blockade.[4]
Q5: Are there any known species-specific differences in the response to this compound?
A5: Yes, some studies have indicated that this compound's intrinsic sympathomimetic activity may be observed in some animal models but is less apparent or absent in human heart tissue.[1] Therefore, it is crucial to consider the species and tissue of origin when interpreting results and extrapolating findings.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable beta-blockade | - This compound concentration is too low. - Agonist concentration is too high. - Cell/tissue preparation is not responsive. - Incorrect experimental buffer or conditions. | - Increase the concentration of this compound in a stepwise manner (e.g., log dilutions). - Perform a dose-response curve for your agonist to determine an EC50 or EC80 concentration for your blockade experiments. - Check the viability and responsiveness of your cells/tissue with a known positive control. - Ensure pH, temperature, and ionic concentrations of your buffers are optimal for your experimental system. |
| High cell death or toxicity observed | - This compound concentration is too high. - Prolonged incubation time. - Solvent toxicity (e.g., DMSO). | - Perform a dose-response curve to determine the toxic threshold of this compound in your specific cell type. - Reduce the incubation time with this compound. - Ensure the final concentration of the solvent is below the toxic level for your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Variability in results between experiments | - Inconsistent cell passage number or density. - Inconsistent agonist or this compound preparation. - Variability in incubation times. | - Use cells within a consistent passage number range and seed them at a consistent density. - Prepare fresh solutions of agonist and this compound for each experiment. - Ensure precise timing of all incubation steps. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: this compound Binding Affinity for Adrenergic Receptors
| Receptor Subtype | Ligand (Isomer) | Ki (nM) | Reference |
| α1 | This compound (Racemate) | 69 | [3] |
| β1 | This compound (Racemate) | Non-selective with β2 | [3] |
| β2 | This compound (Racemate) | Non-selective with β1 | [3] |
Table 2: In Vitro Concentrations of this compound Used in Experimental Studies
| Cell/Tissue Type | Concentration Range | Experimental Context | Outcome | Reference |
| Human Failing Myocardium | 0.1 - 1000 nmol/L | Assessment of intrinsic activity on force of contraction | Dose-dependent effects on muscle contractility | [4] |
| H9c2 Cardiac Cells | 10 μM | Investigation of effects on oxidative stress | Attenuation of norepinephrine-induced oxidative stress |
Experimental Protocols
Protocol 1: In Vitro Beta-Blockade Assessment in Isolated Cardiac Muscle Strips
Objective: To determine the functional beta-blocking activity of this compound by measuring its ability to antagonize an agonist-induced increase in the force of contraction in isolated cardiac muscle strips.[4]
Materials:
-
Isolated cardiac muscle strips (e.g., from human or animal hearts)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2
-
Force transducer and data acquisition system
-
Isoproterenol (beta-agonist)
-
This compound
Procedure:
-
Mount the isolated muscle strips in the organ bath and allow them to equilibrate until a stable baseline force of contraction is achieved.
-
Perform a cumulative dose-response curve for isoproterenol to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Wash out the isoproterenol and allow the muscle strips to return to baseline.
-
Incubate the muscle strips with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).
-
In the continued presence of this compound, repeat the cumulative dose-response curve for isoproterenol.
-
A rightward shift in the isoproterenol dose-response curve indicates beta-blockade. The magnitude of the shift can be used to quantify the antagonist potency (pA2 value).
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of a range of this compound concentrations on a specific cell line.
Materials:
-
Selected cell line (e.g., H9c2, HEK293)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The concentration of this compound that causes 50% cell death is the LC50.
Visualizations
Caption: this compound's dual blockade of adrenergic signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the partial agonist effects of Bucindolol in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bucindolol in functional assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its partial agonist effects significant?
A1: this compound is a third-generation, non-selective β-adrenergic receptor (β-AR) antagonist with additional α1-adrenergic blocking activity, which contributes to its vasodilatory effects.[1] Unlike many other β-blockers, this compound exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[2] This means that while it primarily blocks the effects of potent endogenous agonists like epinephrine and norepinephrine, it can also weakly activate β-adrenergic receptors. This dual activity can lead to variable responses in functional assays depending on the experimental conditions and is a critical factor in interpreting data. The partial agonism of this compound is particularly dependent on the activation state of the human β1-adrenergic receptor.
Q2: How does this compound's partial agonism manifest in a cAMP assay?
A2: In a cyclic AMP (cAMP) assay, which measures the downstream signaling of Gs-protein coupled receptors like β-ARs, this compound can act as either an antagonist or a partial agonist. When co-administered with a full agonist like isoproterenol, this compound will competitively inhibit the agonist-induced increase in cAMP, demonstrating its antagonist properties. However, when administered alone, this compound may cause a modest increase in basal cAMP levels, reflecting its partial agonist activity.[3][4] The magnitude of this increase is typically much lower than that produced by a full agonist.
Q3: What is meant by this compound being a "biased agonist"?
A3: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. This compound is considered a biased agonist at β-adrenergic receptors, showing a preference for the β-arrestin-mediated signaling pathway over the canonical G-protein-mediated pathway that leads to cAMP production.[5] This can result in different cellular responses compared to unbiased agonists or antagonists and is an important consideration in assay selection and data interpretation.
Q4: Can the partial agonist effects of this compound vary between different experimental systems?
A4: Yes, the observed partial agonist activity of this compound can be highly dependent on the experimental system. Factors that can influence its effects include the species from which the cells or tissues are derived, the expression level of β-adrenergic receptors, the basal activity of the receptors in the chosen cell line, and the specific G-protein coupling efficiencies within the cells.[1][6] For instance, in failing human myocardium, this compound's partial agonism may be masked by the increased activation state of β-ARs and can be unmasked by pretreatment with an inverse agonist like metoprolol.[6]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results in this compound Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are in a logarithmic growth phase and have been passaged a limited number of times. High passage numbers can alter receptor expression and signaling. |
| Receptor Expression Levels | The density of β-adrenergic receptors can influence the apparent efficacy of a partial agonist. Use a stable cell line with well-characterized receptor expression or consider transient transfection with careful optimization. |
| Basal Receptor Activity | High constitutive activity of β-ARs in your cell line can mask the partial agonist effects of this compound. Characterize the basal activity of your system and consider using an inverse agonist to reduce it if necessary.[6] |
| Presence of Endogenous Agonists | Trace amounts of catecholamines in serum can activate β-ARs and interfere with the assay. Serum-starve cells for several hours before the experiment. |
| Assay Conditions | Ensure consistent incubation times, temperatures, and reagent concentrations. Optimize cell seeding density to avoid over-confluence. |
Issue 2: Unexpected Agonist Activity Observed with this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Intrinsic Sympathomimetic Activity (ISA) | This may be the true pharmacological effect of this compound in your system. To confirm, run a dose-response curve of this compound alone and compare its maximal effect to that of a full agonist like isoproterenol. The effect should be blockable by a neutral antagonist like propranolol. |
| Receptor Sensitization | Pre-treatment of cells with an inverse agonist can unmask or enhance the partial agonist activity of this compound. Review your protocol for any pre-incubation steps that might influence receptor state. |
| Off-Target Effects | At high concentrations, this compound may have effects on other receptors. Ensure you are working within a concentration range relevant to its β-AR affinity. |
Issue 3: Lack of Expected Antagonist Activity of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Agonist Concentration | To observe competitive antagonism, use a concentration of the full agonist that elicits a submaximal response (typically EC80). If the agonist concentration is too high, it can overcome the inhibitory effect of this compound. |
| Insufficient this compound Concentration | Ensure the concentrations of this compound used are sufficient to compete with the agonist at the receptor. Perform a full dose-response curve for this compound in the presence of a fixed concentration of the agonist. |
| Assay Window | A small signal-to-background ratio can make it difficult to detect antagonist effects. Optimize assay conditions (e.g., cell number, agonist concentration, incubation time) to maximize the assay window. |
Data Presentation
Table 1: Comparative Pharmacological Parameters of this compound and Other β-Adrenergic Ligands
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| This compound | β1/β2-AR | cAMP Accumulation (Human Myocardium) | Efficacy (vs. Isoproterenol) | ~60% of xamoterol | [4] |
| β1/β2-AR | Heart Rate (Pithed Rat) | Efficacy (vs. Isoproterenol) | 44% | [1] | |
| β1-AR | Contraction (Human Myocardium) | Activity | Partial Agonist | [6][7] | |
| Isoproterenol | β1/β2-AR | cAMP Accumulation (Human Myocardium) | Activity | Full Agonist | [3][4] |
| Carvedilol | β1/β2-AR | Heart Rate (Pithed Rat) | ISA | None Observed | [1] |
| β1/β2-AR | Contraction (Human Myocardium) | Activity | Inverse Agonist/Weak Partial Agonist | [7] | |
| Metoprolol | β1-AR | cAMP Accumulation (Human Myocardium) | Activity | Inverse Agonist | [4] |
| β1-AR | Contraction (Human Myocardium) | Activity | Inverse Agonist | [7] |
Note: Values can vary depending on the specific experimental conditions and tissue/cell type used.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a generalized procedure for measuring cAMP levels in response to this compound treatment.
-
Cell Culture: Plate cells (e.g., HEK293 or CHO expressing the β-adrenergic receptor of interest) in a 96- or 384-well white plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a full agonist control (e.g., Isoproterenol) in stimulation buffer.
-
Agonist/Antagonist Treatment:
-
For partial agonist testing: Add diluted this compound to the cells and incubate for 30 minutes at room temperature.
-
For antagonist testing: Pre-incubate cells with diluted this compound for 15-30 minutes, then add a fixed concentration (EC80) of the full agonist and incubate for an additional 30 minutes.
-
-
Cell Lysis and Detection: Add HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. For partial agonist activity, plot the response against the log of this compound concentration. For antagonist activity, plot the inhibition of the agonist response against the log of this compound concentration to determine the IC50.
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol outlines a general procedure for measuring β-arrestin recruitment.
-
Cell Plating: Plate PathHunter® cells (co-expressing the β-AR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag) in a 384-well white plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or a control agonist to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add PathHunter® detection reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the response of a reference full agonist and plot the dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Mandatory Visualization
Caption: G-protein dependent signaling pathway of the β-adrenergic receptor.
Caption: β-arrestin biased signaling pathway for this compound.
Caption: General experimental workflow for in vitro functional assays.
References
- 1. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADRB1 Polymorphisms and Bucindolol Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the influence of ADRB1 gene polymorphisms on the clinical response to Bucindolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ADRB1 gene polymorphisms affect the response to this compound?
A1: The primary mechanism relates to altered signal transduction of the β1-adrenergic receptor (β1-AR). This compound is a non-selective β-blocker with sympatholytic activity.[1][2] The most studied polymorphism, Arg389Gly (rs1801253), dictates the signaling capacity of the β1-AR. The Arginine (Arg) variant at position 389 is associated with a 3- to 4-fold greater signal transduction capacity compared to the Glycine (Gly) variant.[3][4][5] this compound appears to exert a more pronounced effect in individuals with the Arg389Arg genotype, in part through inverse agonism, which shifts constitutively active receptors to an inactive state.[5]
Q2: Which specific ADRB1 polymorphisms are most critical to consider when studying this compound response?
A2: The Arg389Gly (rs1801253) polymorphism in the ADRB1 gene is the most critical and well-studied variant influencing this compound response.[4][6][7] Patients with the Arg389Arg genotype have consistently shown a more favorable response to this compound in clinical trials.[6][7] Another common polymorphism, Ser49Gly (rs1801252), has also been investigated, but the Arg389Gly polymorphism has a more significant and direct impact on this compound's efficacy.[7][8]
Q3: What are the expected clinical outcomes for patients with different ADRB1 genotypes when treated with this compound?
A3: Patients with the Arg389Arg genotype generally experience better clinical outcomes with this compound treatment. Retrospective analyses of the Beta-Blocker Evaluation of Survival Trial (BEST) have shown that heart failure patients with the Arg389Arg genotype had a significant reduction in all-cause mortality and cardiovascular hospitalizations when treated with this compound compared to placebo.[6][9][10] In contrast, Gly389 carriers (Arg389Gly and Gly389Gly genotypes) did not show a similar benefit.[7][9]
Troubleshooting Guides
Issue: Inconsistent or unexpected results in a clinical study investigating this compound and ADRB1 genotypes.
-
Possible Cause 1: Incorrect Genotyping.
-
Troubleshooting Step: Verify the accuracy of your genotyping assay. Re-genotype a subset of samples using a different method (e.g., Sanger sequencing if you initially used a TaqMan assay) to confirm the results. Ensure that your primers and probes are specific for the rs1801253 single nucleotide polymorphism (SNP).
-
-
Possible Cause 2: Population Stratification.
-
Troubleshooting Step: The frequency of the Arg389Gly polymorphism can vary across different ethnic populations.[8] Analyze your data for population stratification. If your study includes diverse ethnic groups, perform subgroup analyses to determine if the treatment effect differs by ancestry.
-
-
Possible Cause 3: Concomitant Medications.
-
Troubleshooting Step: Review the medication history of your study participants. Other drugs could potentially interact with this compound or influence cardiovascular outcomes, masking the pharmacogenomic effect.[11]
-
-
Possible Cause 4: Dosage of this compound.
Issue: Difficulty in replicating the reported association between ADRB1 Arg389Gly and this compound response in a preclinical model.
-
Possible Cause 1: Inappropriate Animal Model.
-
Troubleshooting Step: Ensure your animal model accurately recapitulates the human physiology of heart failure and the specific signaling characteristics of the human ADRB1 Arg389 and Gly389 variants. Transgenic mice expressing the human polymorphic β1-ARs have been used successfully in research.[12]
-
-
Possible Cause 2: Differences in this compound Metabolism.
-
Troubleshooting Step: The metabolism of this compound may differ between your animal model and humans.[11] Conduct pharmacokinetic studies to ensure that the drug exposure is comparable to that in human clinical trials.
-
Quantitative Data Summary
Table 1: Clinical Outcomes of this compound Treatment Based on ADRB1 Arg389Gly Genotype in the BEST Trial
| Clinical Endpoint | Genotype | This compound vs. Placebo (Hazard Ratio [95% CI]) | p-value | Reference |
| All-Cause Mortality | Arg389Arg | 0.66 (0.50 - 0.88) | 0.004 | [12] |
| Gly389 Carriers | 1.00 (0.78 - 1.29) | 0.98 | ||
| Cardiovascular Mortality | Arg389Arg | 0.52 (0.35 - 0.77) | <0.001 | [13] |
| Gly389 Carriers | Not Reported | |||
| All-Cause Mortality or Transplant | Arg389Arg/α2C Wt/Wt | 0.65 (0.46 - 0.91) | 0.012 | [4] |
| Arg389Gly/α2C Wt/Wt | 0.94 (0.69 - 1.29) | 0.71 | [4] | |
| Gly389Gly/α2C Wt/Wt | 1.24 (0.76 - 2.03) | 0.39 | [4] |
Table 2: Effect of High-Dose vs. No/Low-Dose Beta-Blocker on All-Cause Mortality by ADRB1 Arg389Gly Genotype
| Trial | Genotype | High-Dose vs. No/Low-Dose Beta-Blocker (Hazard Ratio [95% CI]) | p-value | Reference |
| BEST (this compound) | Arg389Arg | 0.40 (0.24 - 0.65) | 0.0002 | [10] |
| Gly389 Carriers | 0.83 (0.57 - 1.22) | 0.30 | [10] | |
| HF-ACTION (Other β-blockers) | Arg389Arg | 0.45 (0.26 - 0.77) | 0.005 | [10] |
| Gly389 Carriers | 0.82 (0.53 - 1.28) | 0.20 | [10] |
Experimental Protocols
Protocol 1: Genotyping of ADRB1 Arg389Gly (rs1801253) Polymorphism
This protocol describes a common method for genotyping the ADRB1 Arg389Gly polymorphism using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.
1. DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes using a commercially available kit (e.g., Gentra Systems Kit).[14]
2. PCR Amplification:
-
Primers: [14]
-
Forward: 5'-CTCTTCGTCTTCTTCAACTGGCT-3'
-
Reverse: 5'-CAACAAGGAACATCAGCAAGC-3'
-
-
PCR Reaction Mix (example for a 25 µL reaction):
-
50-100 ng Genomic DNA
-
1X PCR Buffer (with MgCl2)
-
200 µM dNTPs
-
0.4 µM each of Forward and Reverse primer
-
1.25 U Taq DNA Polymerase
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions: [14]
-
Initial Denaturation: 95°C for 15 minutes
-
34 Cycles:
-
Denaturation: 95°C for 1 minute
-
Annealing: 60°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
3. RFLP Analysis:
-
Digest the PCR product with a suitable restriction enzyme that recognizes the polymorphic site. For the G to C change at nucleotide 1165 (Arg389Gly), the enzyme MvaI can be used.[15]
-
Incubate the PCR product with the restriction enzyme according to the manufacturer's instructions.
-
Separate the digested fragments by electrophoresis on a 2-3% agarose gel.
-
Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The banding pattern will reveal the genotype (Arg/Arg, Arg/Gly, or Gly/Gly).
4. Alternative Method: Real-Time PCR (TaqMan Assay):
-
Design or purchase a pre-designed TaqMan SNP Genotyping Assay for rs1801253.
-
This method uses fluorescently labeled probes specific for each allele.
-
Perform real-time PCR according to the manufacturer's protocol. The instrument's software will automatically determine the genotype based on the fluorescence signals.[16][17]
Visualizations
Caption: ADRB1 signaling pathway and the effect of the Arg389Gly polymorphism.
Caption: Experimental workflow for a pharmacogenomic study of this compound.
Caption: Logical relationship between ADRB1 genotype and this compound response.
References
- 1. This compound: a pharmacogenomic perspective on its use in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Combinatorial Pharmacogenetic Interactions of this compound and β1, α2C Adrenergic Receptor Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of this compound in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Adrenergic Receptor Gene Polymorphisms and β-Blocker Treatment Outcomes in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose Response of β-Blockers in Adrenergic Receptor Polymorphism Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Pharmacogenomics of Adrenergic Receptor Signaling: Clinical Implications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Technical Support Center: Understanding Bucindolol Efficacy and Patient Stratification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable clinical response to Bucindolol.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of therapeutic benefit with this compound in a subset of our heart failure patient cohort. What are the potential underlying reasons?
A1: The lack of this compound benefit in certain patient populations is often linked to genetic variations that alter the drug's mechanism of action. The most well-documented factors are polymorphisms in the β1-adrenergic receptor gene (ADRB1) and the G-protein coupled receptor kinase 5 gene (GRK5). Specifically, the ADRB1 Arg389Gly polymorphism and the GRK5 Leu41Gln polymorphism have been shown to significantly influence patient response.[1][2][3][4] Additionally, the Beta-Blocker Evaluation of Survival Trial (BEST) indicated that this compound may not be beneficial for African American patients with severe systolic dysfunction.[1][5]
Q2: What is the specific impact of the ADRB1 Arg389Gly polymorphism on this compound's efficacy?
A2: The ADRB1 gene encodes the β1-adrenergic receptor, the primary target of this compound. The Arg389 variant of this receptor is associated with enhanced receptor signaling. This compound acts as an inverse agonist on the Arg389 variant, leading to a more significant reduction in receptor activity.[6][7] In contrast, the Gly389 variant exhibits reduced signaling, and this compound acts as a neutral antagonist, resulting in a diminished therapeutic effect.[6][8] Patients homozygous for the Arginine allele (Arg/Arg) at position 389 tend to show a more favorable response to this compound, including reductions in all-cause mortality and hospitalization.[6][9][10][11]
Q3: How does the GRK5 Leu41Gln polymorphism affect patient response to beta-blockers like this compound?
A3: The GRK5 Leu41Gln polymorphism influences the desensitization of the β-adrenergic receptor. The Leu41 variant is a gain-of-function polymorphism that leads to enhanced receptor desensitization, effectively creating a "genetic beta-blockade".[4][12] This enhanced desensitization can mimic the effects of a beta-blocker, potentially reducing the therapeutic window for additional beta-blockade with drugs like this compound. This polymorphism is more common in individuals of African descent, which may contribute to the observed racial disparities in this compound response.[3][4]
Q4: Our research involves a patient population with a high prevalence of the ADRB1 389Gly allele. Should we consider alternative therapeutic strategies?
A4: Yes, if your patient population has a high prevalence of the ADRB1 389Gly allele, alternative beta-blockers or therapeutic strategies might be more effective. The BEST trial data suggests that Gly389 carriers do not derive a significant benefit from this compound compared to placebo.[6] Carvedilol, for instance, has been shown to be a genotype-independent neutral antagonist and may be a more suitable option in this population.[6] It is crucial to consider the pharmacogenomic profile of your study population when designing clinical trials or therapeutic regimens involving this compound.
Q5: We are planning a preclinical study and need to genotype our animal models for the murine equivalent of the human ADRB1 polymorphism. Where can we find relevant protocols?
A5: While a direct murine equivalent of the human Arg389Gly polymorphism is not commercially available as a standard model, you can find protocols for genotyping Adrb1 knockout mice from resources like The Jackson Laboratory.[13][14][15] These protocols typically involve PCR-based methods. For creating a specific point mutation equivalent to the human polymorphism, you would likely need to generate a custom model using CRISPR/Cas9 or a similar gene-editing technology.
Troubleshooting Guides
Issue: Inconsistent clinical trial results for this compound across different study sites.
| Potential Cause | Troubleshooting Steps |
| Undocumented Genetic Variation: Differences in the prevalence of key genetic polymorphisms (ADRB1 Arg389Gly, GRK5 Leu41Gln) across geographically distinct populations. | 1. Perform post-hoc genotyping of patient samples from all study sites. 2. Analyze clinical outcome data stratified by genotype. 3. In future trials, consider prospective genotyping for patient stratification. |
| Racial and Ethnic Diversity: The BEST trial showed a lack of benefit in African American patients.[1][5] | 1. Ensure that patient demographic data, including self-reported race and ethnicity, is accurately collected. 2. Analyze data for potential interactions between race, genotype, and treatment effect. |
| Variable Dosing and Titration: The beneficial effect of this compound in responsive genotypes is dose-dependent.[9][11] | 1. Review patient records to ensure adherence to the prescribed dosing and titration schedule. 2. Analyze outcomes based on the final tolerated dose. |
Issue: Difficulty in interpreting this compound's effect in patients with atrial fibrillation.
| Potential Cause | Troubleshooting Steps |
| Concomitant Atrial Fibrillation: Atrial fibrillation can confound the assessment of heart failure outcomes. | 1. In patients with the ADRB1 Arg389Arg genotype, this compound has been shown to reduce the burden of atrial fibrillation.[16][17] 2. Analyze atrial fibrillation burden as a separate endpoint in your clinical trial. 3. Consider continuous monitoring of atrial fibrillation to get a more accurate assessment of treatment effect. |
| Heart Rate Control: The benefit of this compound in patients with atrial fibrillation may be linked to achieving adequate heart rate control.[10] | 1. Monitor resting heart rate in patients with atrial fibrillation. 2. Analyze clinical outcomes in subgroups based on achieved heart rate. |
Quantitative Data Summary
Table 1: Impact of ADRB1 Arg389Gly Genotype on this compound Efficacy (from the BEST trial)
| Outcome | Arg389Arg Genotype (this compound vs. Placebo) | Gly389 Carrier (this compound vs. Placebo) |
| All-Cause Mortality | Hazard Ratio: 0.62 (38% reduction)[6][8] | Hazard Ratio: 0.90 (No significant difference)[6][8] |
| All-Cause Mortality or Hospitalization | Hazard Ratio: 0.66 (34% reduction)[6][8] | Hazard Ratio: 0.87 (No significant difference)[8] |
| Cardiovascular Mortality/Hospitalization in AF patients | Hazard Ratio: 0.28 (Nominally significant reduction)[10] | No significant reduction[10] |
Table 2: High-Dose vs. No/Low-Dose Beta-Blocker Efficacy by ADRB1 Genotype
| Patient Group | Outcome Measure | Finding |
| BEST Trial (this compound) | All-Cause Mortality | High-dose this compound showed a 60% reduction in ACM for Arg389Arg genotype (HR=0.40), but not for Gly carriers.[9] |
| HF-ACTION Trial (Other Beta-Blockers) | All-Cause Mortality | High-dose beta-blockers were beneficial for Arg389Arg genotype (HR=0.45), but not for Gly carriers.[9] |
Experimental Protocols
Protocol 1: Genotyping of ADRB1 Arg389Gly Polymorphism (rs1801253)
This protocol is a generalized procedure based on common molecular biology techniques. Researchers should optimize conditions for their specific laboratory setup.
1. DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes or other patient samples using a commercially available kit (e.g., Gentra Systems Kit).[18]
2. Polymerase Chain Reaction (PCR):
-
Primers:
-
PCR Reaction Mix: Prepare a reaction mix containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer according to the manufacturer's instructions.
-
PCR Cycling Conditions:
- Initial Denaturation: 95°C for 15 minutes
- 34 Cycles:
-
Denaturation: 95°C for 1 minute
-
Annealing: 60°C for 1 minute
-
Extension: 72°C for 1 minute
- Final Extension: 72°C for 10 minutes[18]
3. Genotype Determination (Choose one of the following):
-
a) Restriction Fragment Length Polymorphism (RFLP):
- Digest the PCR product with a restriction enzyme that specifically recognizes one of the polymorphic sites (e.g., MvaI).[19]
- Separate the digested fragments by agarose gel electrophoresis.
- The resulting banding pattern will determine the genotype (Arg/Arg, Arg/Gly, or Gly/Gly).
-
b) Sanger Sequencing:
-
c) TaqMan SNP Genotyping Assay:
- Design or purchase a pre-designed TaqMan assay for rs1801253.
- Perform real-time PCR with the TaqMan probes.
- The allelic discrimination plot will determine the genotype.
Visualizations
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Influence of ADRB1 genotype on this compound's effect.
Caption: A typical workflow for ADRB1 genotyping.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrctcenter.org [mrctcenter.org]
- 3. researchgate.net [researchgate.net]
- 4. A GRK5 polymorphism that inhibits beta-adrenergic receptor signaling is protective in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mrctcenter.org [mrctcenter.org]
- 6. A polymorphism within a conserved β1-adrenergic receptor motif alters cardiac function and β-blocker response in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenomics of β1-adrenergic Receptor Polymorphisms in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effect of this compound on heart failure outcomes and heart rate response in patients with reduced ejection fraction heart failure and atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Response of β-Blockers in Adrenergic Receptor Polymorphism Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A GRK5 Polymorphism that Inhibits β-Adrenergic Receptor Signaling is Protective in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol 26789 - Adrb1<tm1Bkk>alternate4 [jax.org]
- 14. Protocol 22100 - Adrb1<tm1Bkk>-Probe [jax.org]
- 15. 003810 - β1-AR-; β2-AR- Strain Details [jax.org]
- 16. ahajournals.org [ahajournals.org]
- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Bucindolol Dose-Response in Chronic Heart Failure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the dose-response of Bucindolol in chronic heart failure studies.
Frequently Asked Questions (FAQs)
Q1: Why did the Beta-Blocker Evaluation of Survival Trial (BEST) not show a significant reduction in all-cause mortality with this compound?
A1: While the BEST trial did not meet its primary endpoint of a statistically significant reduction in all-cause mortality, it's important to consider several factors. The trial was stopped prematurely, which may have impacted the statistical power to detect a significant difference.[1] Furthermore, this compound did demonstrate significant reductions in cardiovascular mortality and hospitalizations due to heart failure.[2][3] A key finding was the lack of benefit observed in Black patients, which significantly influenced the overall neutral result.[2][4]
Q2: What is the role of pharmacogenomics in the variable response to this compound?
A2: Genetic variations, particularly in adrenergic receptors, play a crucial role in the efficacy of this compound.[5] The most well-studied polymorphism is in the β1-adrenergic receptor gene (ADRB1), specifically the Arg389Gly variation.[6][7] Patients homozygous for the Arginine allele (Arg389Arg) have shown a more favorable response to this compound, with a greater reduction in mortality risk.[6][8] Another relevant polymorphism is in the α2C-adrenergic receptor gene (ADRA2C).[7][9] The interplay between these genetic variations can categorize patients into enhanced, intermediate, and non-responders to this compound.[7][9]
Q3: Is there a clear dose-dependent effect of this compound on cardiac function?
A3: Yes, early clinical investigations demonstrated a dose-related improvement in left ventricular function with this compound treatment.[10][11][12] Higher doses of this compound were associated with a greater improvement in left ventricular ejection fraction (LVEF).[10][11] For instance, one study showed a 7.8 EF unit improvement in the high-dose group compared to 1.8 units in the placebo group.[10][11]
Q4: How does this compound's mechanism of action contribute to its complex dose-response?
A4: this compound is a non-selective β-adrenergic receptor blocker (acting on both β1 and β2 receptors) with additional α1-adrenergic receptor antagonist activity, which contributes to its mild vasodilatory effect.[3][13] It also possesses sympatholytic properties, meaning it can reduce sympathetic nervous system activity.[14] Some studies suggest it may have intrinsic sympathomimetic activity (ISA), which could lead to partial receptor activation and a more complex dose-response curve.[15] This multifaceted pharmacology can lead to varied effects depending on the patient's underlying physiology and genetic makeup.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in pre-clinical models.
-
Possible Cause: Genetic variability in the animal model.
-
Troubleshooting Steps:
-
Verify the genetic background of the animal model, specifically for polymorphisms in adrenergic receptor genes that are analogous to human variations.
-
If possible, use genetically defined strains to ensure a homogenous population.
-
Consider genotyping a subset of the animals to correlate individual responses with their genetic profile.
-
-
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
To isolate the effects of β-blockade from α1-blockade, consider co-administration with a selective α1-agonist or antagonist.
-
To investigate the potential impact of intrinsic sympathomimetic activity (ISA), compare the effects of this compound with a pure β-blocker antagonist (a neutral antagonist) in your experimental system.[15]
-
-
-
Possible Cause: Variability in drug metabolism.
Problem 2: Difficulty translating findings from non-human models to clinical trial design.
-
Possible Cause: Failure to account for pharmacogenomic differences between species and human populations.
-
Troubleshooting Steps:
-
Incorporate genetic screening into early-phase clinical trial design to stratify patients based on ADRB1 and ADRA2C genotypes.
-
Design studies with pre-specified subgroup analyses based on these genetic markers to identify patient populations most likely to benefit.[5]
-
-
Problem 3: Higher than expected rate of adverse events at higher doses.
-
Possible Cause: Exaggerated sympatholytic response.
-
Troubleshooting Steps:
-
In some patients, particularly those with certain genetic profiles, high doses of this compound can lead to an excessive reduction in sympathetic tone, which may be detrimental.[14]
-
Implement a careful dose-titration protocol, starting with a low dose and gradually increasing while closely monitoring for signs of bradycardia, hypotension, and worsening heart failure symptoms.[16]
-
Consider genetic screening to identify patients at higher risk for an exaggerated response.
-
-
Data Presentation
Table 1: Summary of Key Efficacy Endpoints from the BEST Trial
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13[1][2] |
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | 0.04[2][3] |
| Hospitalization for Heart Failure | 35% | 42% | 0.78 (0.69-0.88) | <0.001[3] |
| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | 0.04[3] |
Table 2: Dose-Response of this compound on Left Ventricular Ejection Fraction (LVEF)
| Treatment Group | N | Baseline LVEF (%) | Change in LVEF at 12 Weeks (%) | p-value vs. Placebo |
| Placebo | 35 | 25.4 | +1.8 | - |
| This compound 12.5 mg/day | 35 | 26.1 | +3.1 | NS |
| This compound 50 mg/day | 34 | 24.8 | +4.7 | NS |
| This compound 200 mg/day | 35 | 25.1 | +7.8 | <0.05[10][11] |
Experimental Protocols
Protocol 1: Genotyping for ADRB1 Arg389Gly Polymorphism
-
Sample Collection: Obtain a whole blood or saliva sample from the study participant.
-
DNA Extraction: Isolate genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the region of the ADRB1 gene containing the Arg389Gly polymorphism using specific primers.
-
Genotyping Analysis: Use a validated method such as TaqMan SNP genotyping assay, restriction fragment length polymorphism (RFLP) analysis, or direct sequencing to determine the genotype (Arg/Arg, Arg/Gly, or Gly/Gly).
Protocol 2: Assessment of Left Ventricular Ejection Fraction (LVEF)
-
Imaging Modality: Utilize a standardized and reproducible imaging technique such as 2D echocardiography or radionuclide ventriculography.
-
Image Acquisition: Acquire images in standard views (e.g., apical 4-chamber and 2-chamber for echocardiography) by a trained sonographer.
-
LVEF Calculation: Calculate LVEF using a validated method, such as the biplane method of disks (modified Simpson's rule) for echocardiography.
-
Blinded Analysis: Ensure that the analysis of LVEF is performed by an experienced reader who is blinded to the treatment allocation of the patient.
Visualizations
Caption: this compound's dual blockade of β1 and α1 adrenergic receptors.
Caption: Genotype-guided patient stratification for this compound therapy.
Caption: A logical approach to troubleshooting inconsistent this compound data.
References
- 1. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 3. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrctcenter.org [mrctcenter.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Pharmacogenomics of this compound in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial Pharmacogenetic Interactions of this compound and β1, α2C Adrenergic Receptor Polymorphisms | PLOS One [journals.plos.org]
- 8. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]
- 9. Combinatorial Pharmacogenetic Interactions of this compound and β1, α2C Adrenergic Receptor Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential of Bucindolol as a Partial Inverse Agonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for bucindolol to act as a partial inverse agonist at β-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating this compound as a potential partial inverse agonist?
This compound is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties.[1][2] While classically defined as an antagonist, some studies suggest it may possess intrinsic activity.[3][4] The concept of inverse agonism arises from the observation that some G protein-coupled receptors (GPCRs), including β-adrenergic receptors, can exhibit constitutive activity, meaning they can signal in the absence of an agonist.[5][6] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response, thereby reducing the receptor's constitutive activity. A partial inverse agonist would reduce this basal signaling, but to a lesser extent than a full inverse agonist. Given the conflicting reports on this compound's activity, ranging from partial agonism to weak inverse agonism, a thorough investigation into its potential as a partial inverse agonist is warranted to fully characterize its pharmacological profile.[3][7]
Q2: My functional assay shows this compound behaving as a partial agonist, not an inverse agonist. What could be the reason?
The observed effect of this compound can be highly dependent on the experimental system and the level of constitutive receptor activity.[3][8] Several factors could contribute to observing partial agonism:
-
Low Constitutive Activity: If the β-adrenergic receptors in your cell system have low or no basal signaling, the effect of an inverse agonist will not be apparent. In such cases, this compound's weak partial agonist activity might be the only observable effect.[3]
-
Receptor Desensitization: In tissues with high adrenergic tone, β-adrenergic receptors can be desensitized. Pre-treatment with an inverse agonist like metoprolol has been shown to "unmask" the partial agonist activity of this compound in failing human myocardium.[3][8]
-
Assay-Dependent Effects: The choice of functional assay can influence the outcome. Some assays may be more sensitive to detecting partial agonism, while others are better suited for measuring inverse agonism.[9][10]
Q3: How can I increase the constitutive activity of β-adrenergic receptors in my experimental model to better study inverse agonism?
To effectively study inverse agonism, a sufficient level of basal receptor activity is necessary.[10] Here are a few approaches to increase constitutive activity:
-
Receptor Overexpression: Transfecting cells to overexpress the β-adrenergic receptor of interest can increase the receptor density and, consequently, the basal signaling level.[5][6]
-
Use of Constitutively Active Mutants (CAMs): Introducing specific mutations in the receptor, particularly in the third intracellular loop, can lock it in a partially or fully active conformation, leading to high constitutive activity.[11]
-
Cell Line Selection: Some cell lines naturally exhibit higher levels of GPCR constitutive activity. Screening different cell lines for their basal cAMP levels or other second messenger activity can help identify a suitable model.
Q4: What are the key experimental assays to determine if this compound is a partial inverse agonist?
A multi-assay approach is recommended to comprehensively characterize this compound's activity. Key assays include:
-
cAMP Accumulation Assay: This is a direct measure of the functional consequence of β-adrenergic receptor activation (Gs coupling) or inhibition. A decrease in basal cAMP levels in the presence of this compound would indicate inverse agonism.[5]
-
[³⁵S]GTPγS Binding Assay: This assay measures the direct activation of G proteins by the receptor. An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding to membranes expressing the receptor.[7]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). A decrease in basal reporter activity would suggest inverse agonism.[9]
-
Real-Time BRET or FRET Assays: Biosensors based on Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) can be used to monitor conformational changes in the receptor or its interaction with downstream signaling molecules like G proteins or β-arrestin in real-time.[9]
Troubleshooting Guides
Problem 1: High background signal in my cAMP assay, making it difficult to detect inverse agonism.
-
Possible Cause: High constitutive activity of the receptor or issues with assay reagents.
-
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells per well to find a density that provides a measurable basal signal without being excessively high.
-
Reduce Serum Concentration: High serum concentrations in the culture medium can sometimes contribute to background signaling. Try reducing the serum concentration or using a serum-free medium for the assay.
-
Check for Contamination: Microbial contamination can lead to high background. Ensure all reagents and cell cultures are sterile.
-
Use a Phosphodiesterase Inhibitor: Include a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP and stabilize the signal.[12]
-
Validate with a Known Inverse Agonist: Use a well-characterized inverse agonist for the target receptor (e.g., ICI 118,551 for β2-AR) to confirm that your assay system is capable of detecting a decrease in basal signaling.[6]
-
Problem 2: No significant change in basal signal with this compound in the [³⁵S]GTPγS binding assay.
-
Possible Cause: Insufficient receptor expression, low G protein coupling efficiency, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use a radioligand binding assay or western blot to confirm the expression level of the β-adrenergic receptor in your membrane preparations.
-
Optimize GDP Concentration: The concentration of GDP is critical. High concentrations can suppress basal [³⁵S]GTPγS binding, masking the effect of an inverse agonist. Titrate the GDP concentration to find an optimal level.
-
Check Membrane Preparation Quality: Ensure that the membrane preparation is of high quality, with intact and functional receptors and G proteins. Prepare fresh membranes and store them properly at -80°C.
-
Vary Incubation Time and Temperature: Optimize the incubation time and temperature for the binding assay to ensure equilibrium is reached.
-
Increase Receptor Density: If possible, use a cell line with higher receptor expression or a membrane preparation from a tissue known to have high receptor density.
-
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for various adrenergic and serotonergic receptors. Note that a lower Kᵢ value indicates a higher binding affinity.
| Receptor | Ligand | Kᵢ (nM) | Reference |
| α₁ | This compound (racemate) | 69 | [2] |
| 5-HT₁ₐ | This compound | 11 | [2] |
| 5-HT₂ₐ | This compound | 382 | [2] |
Note: Specific Kᵢ values for this compound at β₁ and β₂ adrenergic receptors are not consistently reported in the literature, but it is characterized as a non-selective antagonist with high affinity for both subtypes.[1]
Experimental Protocols
Detailed Methodology: cAMP Accumulation Assay
-
Cell Culture and Plating:
-
Culture cells expressing the β-adrenergic receptor of interest in the appropriate medium.
-
Seed cells into 96-well or 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Wash the cells once with serum-free medium or assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP degradation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a known inverse agonist (positive control) and a known agonist (e.g., isoproterenol, for comparison).
-
Add the compounds to the respective wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control for basal cAMP measurement.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the cAMP concentration using a plate reader compatible with the detection technology.
-
-
Data Analysis:
-
Calculate the percentage change in cAMP levels relative to the basal (vehicle-treated) signal. A statistically significant decrease in cAMP levels with this compound treatment would indicate inverse agonist activity.
-
Detailed Methodology: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Harvest cells expressing the β-adrenergic receptor and prepare crude membrane fractions by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order: assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA), GDP (at an optimized concentration, e.g., 10 µM), membrane preparation (e.g., 5-20 µg of protein), and the test compounds (this compound, inverse agonist control, agonist control, and vehicle).
-
-
Initiation of Binding:
-
Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements. A decrease in specific [³⁵S]GTPγS binding in the presence of this compound compared to the basal level would indicate inverse agonism.
-
Visualizations
Caption: Agonist-mediated Gs protein-coupled receptor signaling pathway.
Caption: Ligand interaction with active and inactive receptor states.
Caption: Workflow for investigating inverse agonism.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activity of the human beta(1)-adrenergic receptor in beta(1)-receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Agonist-induced constitutive β2-adrenergic receptor activity in bovine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A constitutively active mutant beta 2-adrenergic receptor is constitutively desensitized and phosphorylated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Technical Support Center: The α2C Del322-325 Polymorphism and Bucindolol's Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the α2C Del322-325 adrenergic receptor polymorphism on the therapeutic effect of Bucindolol.
Frequently Asked Questions (FAQs)
Q1: What is the α2C Del322-325 polymorphism and how does it affect the receptor?
The α2C Del322-325 polymorphism is a deletion of 12 nucleotides in the ADRA2C gene, leading to the loss of four amino acids (Gly-Ala-Gly-Pro) in the third intracellular loop of the α2C-adrenergic receptor.[1] This region is crucial for the receptor's interaction with G-proteins. The deletion results in a loss-of-function phenotype, impairing the receptor's ability to couple to its G-protein and subsequently inhibit adenylyl cyclase.[2] This impairment is significant, with in-vitro studies showing an approximately 85% reduction in agonist-mediated function.[3]
Q2: What is the clinical significance of the α2C Del322-325 polymorphism in heart failure patients treated with this compound?
In patients with chronic heart failure, the α2C Del322-325 polymorphism significantly influences the therapeutic response to this compound. Carriers of the deletion allele (heterozygotes or homozygotes) exhibit a much greater sympatholytic response to this compound, characterized by a more pronounced decrease in systemic norepinephrine levels.[3] However, this exaggerated sympatholytic effect appears to counteract the beneficial effects of β-blockade, leading to a lack of favorable survival benefit in these patients. In contrast, patients with the wild-type α2C receptor show a significant reduction in mortality when treated with this compound.[3]
Q3: How does this compound's mechanism of action relate to the α2C-adrenergic receptor?
This compound is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties.[4] Its therapeutic effect in heart failure is partly attributed to its sympatholytic activity, which involves reducing the release of norepinephrine from sympathetic nerve terminals. The presynaptic α2C-adrenergic receptor plays a key role in a negative feedback loop that inhibits norepinephrine release. By acting on this pathway, this compound's effects are modulated by the functional status of the α2C receptor, which is determined by polymorphisms like the Del322-325 variant.
Q4: Are there interactions between the α2C Del322-325 polymorphism and other adrenergic receptor polymorphisms?
Yes, there is a significant interaction between the α2C Del322-325 polymorphism and the β1-adrenergic receptor Arg389Gly polymorphism. The combination of these two polymorphisms can further modify the clinical response to this compound. For instance, the efficacy of this compound is enhanced in patients who are homozygous for the β1-Arg389 allele and have the wild-type α2C receptor. Conversely, individuals who are carriers of both the β1-Gly389 allele and the α2C Del322-325 allele show no therapeutic benefit from this compound.[5]
Data Presentation
Table 1: Impact of α2C Del322-325 Genotype on this compound's Effect on Norepinephrine Levels
| Genotype | Treatment Group | Baseline Norepinephrine (pg/mL) | Change in Norepinephrine at 3 Months (pg/mL) | P-value (vs. Placebo change) |
| α2C Wild-Type (Wt/Wt) | This compound | 550 ± 29 | -50 ± 13 | 0.0005 |
| Placebo | 540 ± 32 | +19.5 | ||
| α2C Del322-325 Carrier (Del/Wt or Del/Del) | This compound | 600 ± 68 | -153 ± 57 | 0.012 |
| Placebo | 580 ± 75 | +60.5 | ||
| Data adapted from Circulation, 2010.[3] |
Table 2: Influence of α2C Del322-325 Genotype on Mortality in the BEST Trial
| Genotype | Treatment Group | Hazard Ratio (Mortality vs. Placebo) | 95% Confidence Interval | P-value |
| α2C Wild-Type (Wt/Wt) | This compound | 0.70 | 0.51 - 0.96 | 0.025 |
| α2C Del322-325 Carrier (Del/Wt or Del/Del) | This compound | 1.09 | 0.57 - 2.08 | 0.80 |
| Data adapted from Circulation, 2010.[3] |
Experimental Protocols
Genotyping the α2C Del322-325 Polymorphism
This protocol describes the identification of the α2C Del322-325 insertion/deletion polymorphism using Polymerase Chain Reaction (PCR) followed by fragment analysis.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Primer Sequences:
-
Forward Primer (fluorescently labeled): 5'-6-FAM-AGACGGACGAGAGCAGCGCA-3'
-
Reverse Primer: 5'-AGGCCTCGCGGCAGATGCCGTACA-3'[3]
-
-
PCR Reaction Mix (50 µL total volume):
-
20 ng genomic DNA template
-
125 ng of each primer
-
25 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl2)
-
Nuclease-free water to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 1 minute (1 cycle)
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 15 minutes (18 cycles)
-
Final Extension: 68°C for 15 minutes (1 cycle)[1]
-
3. Fragment Analysis:
-
Denature the PCR amplicons at 95°C for 5 minutes.
-
Perform fragment analysis on a capillary electrophoresis-based genetic analyzer (e.g., ABI 3730).
-
The wild-type allele will produce a larger fragment than the deletion allele, allowing for the determination of the genotype (Wt/Wt, Wt/Del, Del/Del).
Radioligand Binding Assay for α2C-Adrenergic Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the α2C-adrenergic receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human α2C-adrenergic receptor (wild-type or Del322-325 variant) in appropriate media.
-
Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration. Store aliquots at -80°C.
2. Competitive Binding Assay:
-
Materials:
-
Prepared cell membranes
-
Radioligand (e.g., [3H]RX821002)
-
Unlabeled this compound
-
Assay Buffer (e.g., 25 mM NaPO4, pH 7.4)
-
Scintillation fluid
-
-
Procedure:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition.
-
Total Binding: Add a fixed concentration of radioligand and assay buffer to the wells.
-
Non-specific Binding: Add the radioligand and a high concentration of a non-selective antagonist (e.g., phentolamine) to saturate specific binding sites.
-
Competition: Add the radioligand and varying concentrations of unlabeled this compound.
-
Add the diluted membrane preparation to all wells.
-
Incubate the plate for 1 hour at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethylenimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the inhibition of adenylyl cyclase activity in response to an α2C-adrenergic receptor agonist, and the effect of this compound.
1. Cell Culture and Treatment:
-
Plate HEK293 cells stably expressing the α2C-adrenergic receptor (wild-type or Del322-325) in 24-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of an α2-agonist (e.g., UK-14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase) for 15 minutes at 37°C.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay).
3. Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of this compound.
-
Determine the EC50 of the agonist and the potency of this compound in inhibiting the agonist-induced decrease in forskolin-stimulated cAMP levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound's action.
Caption: Experimental workflow for genotyping.
Troubleshooting Guides
Genotyping
Q: My PCR reaction for the α2C Del322-325 polymorphism is not yielding any product (no bands on the gel). What should I do?
A:
-
Check DNA Quality and Quantity: Ensure your DNA template is of high purity (A260/A280 ratio of ~1.8) and you are using the correct concentration (around 20 ng per 50 µL reaction).
-
Verify Primer Integrity: Check that your primers have the correct sequence and have not degraded. It's advisable to use fresh dilutions from your stock.
-
Optimize PCR Conditions: If the standard protocol fails, you can try a gradient PCR to find the optimal annealing temperature. Also, ensure your Taq polymerase is active and the dNTPs have not expired.
-
Run Controls: Always include a positive control (a DNA sample known to be successfully genotyped) and a negative control (no DNA template) to rule out contamination or reagent failure.
Q: I am seeing extra, non-specific bands on my gel after PCR. How can I resolve this?
A:
-
Increase Annealing Temperature: A higher annealing temperature increases the specificity of primer binding. Try increasing it in 1-2°C increments.
-
Decrease Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and non-specific products.
-
Reduce PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products. Try reducing the number of cycles by 3-5.
-
Optimize MgCl2 Concentration: The concentration of MgCl2 is critical for Taq polymerase activity and primer annealing. You may need to titrate the concentration to find the optimal level for your specific primers and template.
Radioligand Binding Assay
Q: My non-specific binding is very high, making it difficult to determine specific binding. What are the possible causes and solutions?
A:
-
Radioligand Concentration is Too High: Use a radioligand concentration at or below its Kd value to minimize non-specific binding.
-
Insufficient Washing: Ensure rapid and thorough washing of the filters with ice-cold buffer to remove all unbound radioligand.
-
Hydrophobic Interactions: The radioligand or your compound of interest may be sticking to the filters or tubes. Pre-soaking filters in a solution like 0.5% polyethylenimine can help. Including bovine serum albumin (BSA) in your assay buffer can also reduce non-specific binding.
-
Membrane Protein Concentration: Too much membrane protein can increase non-specific binding. Titrate the amount of membrane protein to find the optimal concentration that gives a good signal-to-noise ratio.
Q: I am not seeing a clear competition curve with this compound. What should I check?
A:
-
This compound Concentration Range: Ensure your concentration range for this compound is appropriate to span the entire binding curve, from no inhibition to complete inhibition.
-
Equilibrium Not Reached: The incubation time may be too short for the binding to reach equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.
-
Radioligand Displacement: Ensure that the unlabeled ligand you are using for determining non-specific binding has a higher affinity for the receptor than this compound to ensure it is effectively displacing all specific binding.
-
Data Analysis: Use a non-linear regression analysis program to properly fit your data to a one-site or two-site binding model.
Adenylyl Cyclase Assay
Q: I am not observing an inhibition of forskolin-stimulated cAMP production with the α2-agonist in my wild-type α2C receptor-expressing cells. What could be wrong?
A:
-
Receptor Expression and Functionality: Confirm that your cells are expressing a functional α2C receptor. You can do this with a radioligand binding assay or by testing a known potent agonist.
-
Agonist Potency: Ensure the agonist you are using is potent and used at an appropriate concentration to elicit a response.
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be too high, masking the inhibitory effect of the Gi-coupled receptor. Try reducing the forskolin concentration.
-
Cell Health: Ensure your cells are healthy and not overgrown, as this can affect their signaling capacity.
Q: I don't see a difference in the inhibitory effect of the agonist between the wild-type and the Del322-325 polymorphic receptor. Why might this be?
A:
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the functional difference between the two receptor variants. Ensure your assay conditions are optimized for a robust response window.
-
Receptor Expression Levels: Differences in the expression levels of the wild-type and polymorphic receptors could mask functional differences. It is important to use cell lines with comparable receptor expression levels, as determined by a radioligand binding assay.
-
Cellular Context: The cellular background can influence GPCR signaling. The functional consequences of the polymorphism may be more or less pronounced in different cell types.
-
Data Interpretation: Ensure you have a sufficient number of replicates and are using appropriate statistical analysis to detect subtle differences in receptor function.
References
- 1. Lack of effect of the α2C-adrenoceptor Del322-325 polymorphism on inhibition of cyclic AMP production in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The α2C-adrenoceptor deletion322-325 variant and cold-induced vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Pharmacogenetic Interactions of this compound and β1, α2C Adrenergic Receptor Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Bucindolol and Metoprolol on Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of beta-blocker therapy for heart failure, the choice between agents can be nuanced, with differing pharmacological profiles potentially influencing their effects on cardiac remodeling. This guide provides a detailed, evidence-based comparison of Bucindolol and Metoprolol, focusing on their impact on the structural and functional changes of the heart.
Executive Summary
This compound, a non-selective beta-blocker with additional alpha-1 adrenergic blockade and intrinsic sympathomimetic activity, and Metoprolol, a beta-1 selective antagonist, both play roles in the management of heart failure. While both have been shown to improve cardiac function, their mechanisms and reported outcomes present a complex picture for researchers. A retrospective analysis has suggested similar improvements in ejection fraction and ventricular volumes between the two, though this compound may offer more favorable effects on cardiac index and end-diastolic pressure.[1] However, large-scale, head-to-head clinical trials focusing specifically on modern cardiac remodeling endpoints are lacking. The landmark trials for each, the Beta-Blocker Evaluation of Survival Trial (BEST) for this compound and the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) for Metoprolol Succinate, were placebo-controlled and offer indirect comparisons.[2][3][4] Mechanistically, this compound exhibits biased agonism, preferentially activating β-arrestin pathways, which may offer cardioprotective effects independent of G-protein signaling. In contrast, Metoprolol's primary action is the antagonism of the Gs-protein pathway.
Quantitative Data on Cardiac Remodeling
The following tables summarize key quantitative data from pivotal clinical trials and comparative studies. It is important to note that the data for this compound and Metoprolol are primarily from separate, placebo-controlled trials, and direct head-to-head data from a large randomized controlled trial on these specific remodeling parameters is limited.
Table 1: Effects on Left Ventricular Ejection Fraction (LVEF)
| Drug | Trial/Study | Baseline LVEF (Mean) | Change in LVEF | Duration of Follow-up |
| This compound | BEST | 23% | Not explicitly reported as a primary outcome, but other studies show improvement.[2][5] | Mean 2 years[2] |
| Metoprolol Succinate | MERIT-HF | ≤ 0.40 | Not explicitly reported as a primary outcome, but shown to improve LVEF.[3][4] | Mean 1 year[6] |
| This compound vs. Metoprolol | Eichhorn et al. (1995) | This compound: 22%, Metoprolol: 23% | Similar improvements | 3 months[1] |
Table 2: Effects on Left Ventricular Volumes
| Drug | Trial/Study | Baseline LVESV/LVEDV | Change in LVESV/LVEDV | Duration of Follow-up |
| This compound | Eichhorn et al. (1995) | Not specified | Similar improvements to Metoprolol | 3 months[1] |
| Metoprolol Succinate | Eichhorn et al. (1995) | Not specified | Similar improvements to this compound | 3 months[1] |
Table 3: Hemodynamic Parameters
| Parameter | This compound (Eichhorn et al., 1995) | Metoprolol (Eichhorn et al., 1995) |
| Heart Rate | Similar reduction | Similar reduction |
| Cardiac Index | Greater increase | Less pronounced increase |
| LV End-Diastolic Pressure | Significant decrease | No significant change |
| Coronary Sinus Blood Flow | Less reduction | Greater reduction |
| Myocardial Oxygen Consumption | Less reduction | Greater reduction |
Signaling Pathways: A Tale of Two Mechanisms
The divergent effects of this compound and Metoprolol on cardiac remodeling can be partially attributed to their distinct interactions with the beta-adrenergic receptor and downstream signaling cascades.
This compound: The Biased Agonist
This compound is a non-selective β1/β2 and α1 adrenergic receptor antagonist.[5] A key feature of this compound is its role as a "biased agonist." While it blocks the classical Gs-protein-mediated signaling that leads to increased cyclic AMP (cAMP) and subsequent cardiac stress, it preferentially activates the β-arrestin pathway. This β-arrestin signaling is thought to be cardioprotective.
Metoprolol: The Selective Antagonist
Metoprolol is a selective β1-adrenergic receptor antagonist. Its primary mechanism in heart failure is the competitive inhibition of catecholamines at the β1 receptor, leading to a reduction in the Gs-protein-mediated signaling cascade. This decreases heart rate, myocardial contractility, and blood pressure, thereby reducing the workload on the heart.
Experimental Protocols
Detailed methodologies from the pivotal clinical trials provide a framework for understanding how the effects of these drugs on cardiac remodeling are assessed.
Beta-Blocker Evaluation of Survival Trial (BEST) - this compound[2][7][8][9]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[7]
-
Patient Population: Patients with New York Heart Association (NYHA) class III or IV heart failure, a left ventricular ejection fraction (LVEF) of 35% or less, and on optimal standard therapy including an ACE inhibitor.[2][8]
-
Intervention: Patients were randomized to receive this compound or placebo. The starting dose of this compound was 3 mg twice daily, which was titrated up to a target dose of 50 mg twice daily (or 100 mg twice daily for patients weighing more than 75 kg).[2]
-
Cardiac Remodeling Assessment:
Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) - Metoprolol Succinate[3][4][6][10]
-
Study Design: Randomized, double-blind, placebo-controlled, international study.[3]
-
Patient Population: Patients aged 40-80 years with symptomatic chronic heart failure (NYHA class II-IV) and an LVEF of 0.40 or less.[3]
-
Intervention: Patients were randomized to receive Metoprolol CR/XL or placebo, in addition to standard heart failure therapy. The starting dose was 12.5 mg or 25 mg once daily, depending on NYHA class, and was titrated up to a target dose of 200 mg once daily.[3]
-
Cardiac Remodeling Assessment:
-
Primary Endpoints: The primary endpoints were total mortality and the combined endpoint of all-cause mortality and all-cause hospitalizations.[3]
-
Imaging: While not a primary endpoint, the study was designed based on prior evidence that Metoprolol improves left ventricular function.[3] Standard echocardiography is the common practice for assessing LVEF and ventricular dimensions in such trials.[9][10][11][12][13]
-
General Protocol for Echocardiographic Assessment of Cardiac Remodeling
A standardized approach to imaging is crucial for evaluating the effects of therapeutic interventions on cardiac remodeling.
Conclusion
Both this compound and Metoprolol have demonstrated benefits in patients with heart failure, likely through their respective impacts on cardiac remodeling. Metoprolol, with its established efficacy in large-scale trials, remains a cornerstone of therapy. This compound, with its unique biased agonism, presents an intriguing alternative, although its clinical outcome data has been more varied. The retrospective comparative data suggests subtle differences in their hemodynamic effects. For drug development professionals and researchers, the distinct signaling pathways of these two agents offer fertile ground for investigating novel therapeutic targets and understanding the complex interplay between beta-adrenergic receptor signaling and cardiac remodeling. Future head-to-head trials employing standardized, modern imaging techniques are warranted to definitively delineate the comparative effects of this compound and Metoprolol on the remodeling heart.
References
- 1. Hemodynamic and energetic comparison of this compound and metoprolol for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 3. Rationale, design, and organization of the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 9. Phase II trials in heart failure: The role of cardiovascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asecho.org [asecho.org]
- 11. Echocardiography and Heart Failure: An Echocardiographic Decision Aid for the Diagnosis and Management of Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac Imaging in the Diagnosis and Management of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Validating Bucindolol's Efficacy in ADRB1 Arg389Arg Genotype Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bucindolol's efficacy, particularly in heart failure patients carrying the ADRB1 Arg389Arg genotype, with alternative treatments. The information presented is based on experimental data from key clinical trials, with a focus on the GENETIC-AF trial, to assist researchers and drug development professionals in their understanding and evaluation of this pharmacogenetic approach to cardiovascular therapy.
Executive Summary
This compound, a non-selective beta-blocker with mild vasodilator properties, has demonstrated enhanced efficacy in heart failure patients with the adrenergic receptor beta 1 (ADRB1) Arg389Arg genotype. This genetic variant leads to a hyper-responsive signaling pathway upon stimulation. Clinical evidence, primarily from the GENETIC-AF trial, suggests that for this specific patient population, this compound may offer advantages over other beta-blockers, such as metoprolol succinate, in managing conditions like atrial fibrillation (AF). This guide will delve into the comparative efficacy, underlying signaling pathways, and detailed experimental protocols from the relevant studies.
Comparative Efficacy of this compound
The Genotype-Directed Comparative Effectiveness Trial of this compound and Toprol-XL for Prevention of Atrial Fibrillation/Atrial Flutter in Patients with Heart Failure (GENETIC-AF) provides the most direct comparison of this compound and metoprolol succinate in the target population.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the GENETIC-AF trial, comparing this compound to metoprolol succinate in patients with the ADRB1 Arg389Arg genotype.
Table 1: Atrial Fibrillation (AF) Burden and Interventions
| Outcome Measure | This compound Group | Metoprolol Group | Reduction with this compound | p-value | Citation |
| Cumulative 24-week AF Burden | 24.4% (95% CI: 18.5-30.2) | 36.7% (95% CI: 30.0-43.5) | 33% | <0.001 | |
| Daily AF Burden at End of Follow-up | 15.1% (95% CI: 3.2-27.0) | 34.7% (95% CI: 17.9-51.2) | 55% | <0.001 | |
| Rate of AF Interventions (events per patient) | 0.56 | 0.82 | 32% | 0.011 |
Table 2: Biomarker Levels
| Biomarker | This compound Group | Metoprolol Group | Comparison | p-value | Citation |
| Plasma Norepinephrine | Significantly greater decrease from baseline | Less decrease from baseline | This compound showed greater reduction | 0.038 | |
| Plasma NT-proBNP | Significantly greater decrease from baseline | Less decrease from baseline | This compound showed greater reduction | 0.009 |
Signaling Pathways
The differential efficacy of this compound in ADRB1 Arg389Arg carriers is rooted in the molecular signaling of the β1-adrenergic receptor. The Arg389 variant of this receptor exhibits a three to four times increased signal transduction capacity compared to the Gly389 variant.[1] this compound acts as a competitive antagonist and an inverse agonist, effectively dampening the heightened signaling cascade in Arg389Arg individuals.[1]
Figure 1. this compound's mechanism of action on the ADRB1 Arg389Arg signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
GENETIC-AF Trial Protocol
The GENETIC-AF trial was a multicenter, randomized, double-blind, comparative efficacy study.[2]
-
Patient Population: The trial enrolled 267 patients with heart failure with reduced ejection fraction (HFrEF), a left ventricular ejection fraction (LVEF) <0.50, symptomatic atrial fibrillation (AF), and the ADRB1 Arg389Arg genotype.[3]
-
Randomization and Blinding: Patients were randomized on a 1:1 basis to receive either this compound or metoprolol succinate. Both patients and investigators were blinded to the treatment allocation.[4]
-
Dosage and Titration:
-
Primary Endpoint: The primary endpoint was the time to first recurrence of AF or atrial flutter (AFL), or all-cause mortality over a 24-week follow-up period.[4]
Figure 2. Simplified workflow of the GENETIC-AF clinical trial.
ADRB1 Arg389Arg Genotyping
Genomic DNA was isolated from whole blood samples. The genotyping for the ADRB1 Arg389Gly polymorphism (rs1801253) was performed using a TaqMan SNP Genotyping Assay.[5]
-
Method: TaqMan Allelic Discrimination Assay.[6]
-
Platform: Real-Time PCR instrument.
-
Procedure:
-
Genomic DNA is extracted from whole blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[6]
-
A reaction mixture is prepared containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs1801253, and nuclease-free water.
-
The genomic DNA is added to the reaction mix.
-
The mixture is run on a real-time PCR instrument under specific thermal cycling conditions.
-
The instrument's software analyzes the fluorescent signals to determine the genotype (Arg/Arg, Arg/Gly, or Gly/Gly).
-
Atrial Fibrillation (AF) Burden Measurement
In a substudy of the GENETIC-AF trial, AF burden was continuously monitored in 69 patients using either an insertable cardiac monitor or an implanted therapeutic device.[7]
-
Devices: Insertable cardiac monitors (e.g., Medtronic Reveal LINQ) or implanted pacemakers/defibrillators with continuous atrial electrogram monitoring capabilities.
-
AF Detection: These devices use proprietary algorithms to detect and quantify the duration of AF episodes. The algorithms typically analyze the variability of R-R intervals to identify irregular heart rhythms consistent with AF.[8]
-
Data Analysis: The total time spent in AF over the 24-week follow-up period was calculated and expressed as a percentage of the total monitoring time to determine the AF burden.
Plasma Biomarker Analysis
-
NT-proBNP Measurement: Plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Sample Preparation: Blood samples were collected in EDTA tubes and centrifuged to separate the plasma.[9]
-
Assay Principle: A sandwich ELISA format where NT-proBNP in the sample is captured by a specific antibody coated on a microplate and detected by a second, enzyme-linked antibody. The resulting colorimetric signal is proportional to the NT-proBNP concentration.[10]
-
-
Norepinephrine Measurement: Plasma norepinephrine levels were quantified using a competitive ELISA kit.
-
Sample Preparation: Plasma was collected and stored at -80°C until analysis.[1]
-
Assay Principle: This assay is based on the competitive binding principle. Norepinephrine in the sample competes with a fixed amount of enzyme-labeled norepinephrine for binding sites on a norepinephrine-specific antibody. The amount of bound enzyme is inversely proportional to the concentration of norepinephrine in the sample.[11]
-
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Cardiovascular Pharmacogenomics of Adrenergic Receptor Signaling: Clinical Implications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Maintenance of Sinus Rhythm in a Genotype-Defined HF Population: The GENETIC-AF Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genotype-directed comparative effectiveness trial of this compound and metoprolol succinate for prevention of symptomatic atrial fibrillation/atrial flutter in patients with heart failure: Rationale and design of the GENETIC-AF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Common β1-Adrenergic Receptor Polymorphism Predicts Favorable Response to Rate Control Therapy in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. β1-adrenergic receptor polymorphisms: a possible genetic predictor of bisoprolol response in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Technologies for Identifying Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. cloud-clone.com [cloud-clone.com]
- 11. eaglebio.com [eaglebio.com]
A Cross-Study Analysis of Bucindolol and Metoprolol Succinate in Chronic Heart Failure: A Comparison of the BEST and MERIT-HF Clinical Trials
In the landscape of clinical research for chronic heart failure, the Beta-Blocker Evaluation of Survival Trial (BEST) and the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) stand as two pivotal studies. While both investigated the role of beta-blockers in managing heart failure, their differing outcomes have sparked considerable discussion among researchers and drug development professionals. This guide provides a detailed comparative analysis of these two landmark trials, presenting their methodologies, key findings, and the pharmacological distinctions between the investigated drugs, Bucindolol and Metoprolol Succinate.
Comparative Overview of Trial Designs
The BEST and MERIT-HF trials, though both randomized, double-blind, and placebo-controlled, exhibited key differences in their patient populations, interventions, and primary objectives. These distinctions are critical for a nuanced understanding of their respective results.
| Feature | BEST (Beta-Blocker Evaluation of Survival Trial) | MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure) |
| Primary Objective | To evaluate the effect of this compound on all-cause mortality.[1] | To determine the effect of Metoprolol CR/XL on total mortality and the combined endpoint of all-cause mortality and all-cause hospitalizations.[2][3] |
| Study Drug | This compound | Metoprolol Succinate (controlled-release/extended-release) |
| Patient Population | 2,708 patients with NYHA class III-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[1] | 3,991 patients with NYHA class II-IV heart failure and an LVEF of ≤40%.[2][3][4][5] |
| Mean Follow-up | 2.0 years (trial stopped early).[6] | 1 year (trial stopped early due to significant mortality benefit).[4][7] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is paramount for interpreting the clinical outcomes. The following sections detail the methodologies employed in the BEST and MERIT-HF trials.
BEST Trial Protocol
-
Inclusion Criteria : Patients were required to have symptomatic heart failure (NYHA class III or IV) for at least 3 months and a left ventricular ejection fraction (LVEF) of 35% or less.[1]
-
Exclusion Criteria : Key exclusions included recent myocardial infarction or unstable angina, systolic blood pressure <85 mmHg, and heart rate <60 bpm.
-
Intervention : Patients were randomized to receive either this compound or a placebo. The starting dose of this compound was 3 mg twice daily, which was then titrated up to a target dose of 50 mg, 100 mg, or 150 mg twice daily, as tolerated by the patient.
-
Primary Endpoint : The primary endpoint was all-cause mortality.[1]
-
Secondary Endpoints : Secondary endpoints included cardiovascular mortality, the combined endpoint of death or heart transplantation, and hospitalizations due to heart failure.[1]
MERIT-HF Trial Protocol
-
Inclusion Criteria : Eligible patients were between 40 and 80 years old with symptomatic heart failure (NYHA class II-IV) for at least 3 months and an LVEF of 0.40 or less.[2][3][5] Patients were required to be on optimal standard therapy, including diuretics and an ACE inhibitor, for at least two weeks prior to randomization.[3]
-
Exclusion Criteria : Significant exclusion criteria included a recent cardiovascular event, severe bradycardia, and systolic blood pressure below 100 mmHg.[8][9]
-
Intervention : Participants were randomized to either Metoprolol CR/XL or a placebo. The starting dose was 12.5 mg or 25 mg once daily, depending on the patient's NYHA class.[4][5][7] The dose was then doubled every two weeks to a target dose of 200 mg once daily.[2][3][7]
-
Primary Endpoints : The two primary objectives were to assess the effect of Metoprolol CR/XL on total mortality and the combined endpoint of all-cause mortality and all-cause hospitalizations (time to first event).[2][3]
-
Secondary Endpoints : Secondary endpoints included cardiovascular death, sudden death, and death from worsening heart failure.[4]
Quantitative Data Summary
The divergent outcomes of the BEST and MERIT-HF trials are best understood through a direct comparison of their quantitative results.
Baseline Patient Characteristics
| Characteristic | BEST | MERIT-HF |
| Number of Patients | 2,708 | 3,991 |
| Mean Age (years) | 60[1] | 64[4] |
| Female (%) | 21[1] | 23[4] |
| NYHA Class III/IV (%) | 100 | 58.5[4] |
| Mean LVEF (%) | 23[1] | 28[4] |
| Ischemic Etiology (%) | 59[1] | Not specified |
| Receiving ACE inhibitors (%) | Not specified | 89[4] |
| Receiving Diuretics (%) | Not specified | 90[4] |
| Receiving Digoxin (%) | Not specified | 63[4] |
Primary and Secondary Outcomes
| Outcome | BEST (this compound vs. Placebo) | MERIT-HF (Metoprolol CR/XL vs. Placebo) |
| All-Cause Mortality | 30% vs. 33% (HR 0.90; p=0.13)[1][6] | 7.2% vs. 11.0% (RR 0.66; p=0.0062)[4][5] |
| Cardiovascular Mortality | 25% vs. 29% (p=0.04)[1] | 38% relative risk reduction[4][10] |
| Sudden Death | Not specified | 41% relative risk reduction[4][10] |
| Death due to Worsening Heart Failure | Not specified | 49% relative risk reduction[4][10] |
| Hospitalization for Heart Failure | 35% vs. 42% (p<0.001)[1] | 45% reduction in hospitalizations for worsening heart failure in severe HF subgroup[11] |
Signaling Pathways and Experimental Workflows
Visualizing the pharmacological mechanisms and trial designs can aid in comprehending the nuances of these studies.
Signaling Pathways of this compound and Metoprolol Succinate
Caption: Signaling pathways of this compound and Metoprolol Succinate.
This compound is a non-selective beta-blocker that also possesses alpha-1 adrenergic blocking properties, contributing to its vasodilatory effect.[12] In contrast, Metoprolol Succinate is a selective beta-1 adrenergic receptor blocker.[13][14][15]
Experimental Workflow of BEST vs. MERIT-HF
Caption: Experimental workflows of the BEST and MERIT-HF clinical trials.
Logical Comparison of BEST and MERIT-HF
Caption: Logical relationship comparing key aspects of the BEST and MERIT-HF trials.
Discussion and Conclusion
The MERIT-HF trial demonstrated a significant 34% reduction in all-cause mortality with Metoprolol CR/XL in patients with mild to moderate chronic heart failure.[4][5][10] In contrast, the BEST trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality with this compound, although it did show a reduction in cardiovascular mortality and hospitalizations for heart failure.[1]
Several factors may contribute to these differing outcomes. The patient population in the BEST trial had more advanced heart failure, as indicated by the lower mean LVEF and the inclusion of only NYHA class III-IV patients.[1] Furthermore, a notable finding from the BEST trial was the differential effect of this compound in black patients, who did not appear to benefit from the treatment.[1] This has led to further research into the pharmacogenomics of beta-blocker response.[16]
The pharmacological properties of the drugs themselves are also a key consideration. This compound's non-selective beta-blockade and alpha-1 antagonism, leading to vasodilation, contrast with the beta-1 selectivity of Metoprolol.[12][13][14][15] While both drugs improve left ventricular function, they may have different effects on myocardial oxygen consumption and hemodynamics.[17]
References
- 1. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 2. Rationale, design, and organization of the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MERIT-HF--description of the trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. clinicalcardiology.org [clinicalcardiology.org]
- 11. Metoprolol controlled release/extended release in patients with severe heart failure: analysis of the experience in the MERIT-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 14. Articles [globalrx.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mrctcenter.org [mrctcenter.org]
- 17. Hemodynamic and energetic comparison of this compound and metoprolol for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Regulation of β-Adrenoceptors by Bucindolol, Carvedilol, and Metoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of three clinically important β-blockers—Bucindolol, carvedilol, and metoprolol—on the regulation of β-adrenoceptors (β-ARs). Understanding the distinct molecular mechanisms of these drugs is crucial for advancing cardiovascular therapeutics and developing next-generation compounds with improved efficacy and safety profiles. This comparison focuses on their differential effects on G-protein-mediated signaling, β-arrestin-biased agonism, and long-term receptor population management, supported by experimental data.
Overview of Comparative Pharmacology
This compound, carvedilol, and metoprolol, while all classified as β-blockers, exhibit a nuanced spectrum of activities at the β-adrenoceptor level. These differences in receptor selectivity, intrinsic sympathomimetic activity (ISA), and engagement of downstream signaling pathways contribute to their varied clinical profiles. Metoprolol is a β1-selective antagonist, whereas this compound and carvedilol are non-selective β-blockers that also possess α1-adrenergic blocking properties, contributing to their vasodilatory effects[1][2][3].
A key differentiator lies in their interaction with the two major signaling arms of β-adrenoceptors: the canonical G-protein pathway, which modulates adenylyl cyclase activity and cyclic AMP (cAMP) production, and the β-arrestin-mediated pathway, which can initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK).
Quantitative Comparison of Receptor Binding and G-Protein-Mediated Signaling
The interaction of these β-blockers with β-adrenoceptor subtypes and their subsequent effect on G-protein signaling are fundamental to their primary mechanism of action.
Table 1: β-Adrenoceptor Binding Affinity and Selectivity
| Parameter | This compound | Carvedilol | Metoprolol | Reference |
| β1/β2 Selectivity | Non-selective | Non-selective | β1-selective | [1][2] |
| β1 Selectivity Ratio (Ki β2/Ki β1) | 0.49 | 0.73 | 4.23 | [3] |
Table 2: Comparative Effects on Adenylyl Cyclase Activity
| Parameter | This compound | Carvedilol | Metoprolol | Reference |
| Effect on Basal cAMP | Partial Agonist (Increase) | Inverse Agonist (No effect on basal) | Inverse Agonist (Decrease) | [4][5] |
| Quantitative Effect | Increases cAMP levels | No intrinsic sympathomimetic activity | Reduces basal cAMP by ~25% | [4][5] |
| Functional Effect on Contractility (forskolin-stimulated) | Variable (increase or decrease) | Predominantly decrease | Consistent decrease (89.4±2.2%) | [1][2] |
| IC50 for Negative Inotropy (vs. Isoprenaline) | Not Reported | 4.1 µmol/L | 0.6 µmol/L | [3] |
Metoprolol demonstrates clear inverse agonism by reducing basal adenylyl cyclase activity. In contrast, this compound exhibits partial agonism, capable of stimulating the receptor, albeit to a lesser degree than a full agonist. Carvedilol acts as an inverse agonist on the Gs-protein pathway but is often described as having no intrinsic sympathomimetic activity in functional assays of contractility[1][3].
β-Arrestin-Biased Signaling: A Paradigm of Functional Selectivity
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is a critical aspect of modern pharmacology. Carvedilol is a well-established β-arrestin-biased agonist. It inhibits G-protein-mediated signaling while simultaneously promoting β-arrestin recruitment and subsequent activation of downstream pathways like ERK[4]. This biased signaling is thought to contribute to its unique cardioprotective effects.
While direct, side-by-side quantitative comparisons of β-arrestin recruitment (EC50 and Emax) for all three drugs are limited, available evidence suggests a hierarchy of β-arrestin pathway activation. Carvedilol appears to be the most potent and efficacious β-arrestin-biased agonist among the three, inducing the greatest ERK signaling[4]. Some studies also suggest that this compound can be classified as a biased agonist, stimulating G-protein-independent pathways[5]. More recent findings indicate that metoprolol may also exhibit biased agonism, promoting β-arrestin2-dependent signaling that has been linked to cardiac fibrosis in experimental models[6].
References
- 1. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to the Sympatholytic Effects of Bucindolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical sympatholytic effects of Bucindolol, a non-selective β-adrenergic receptor antagonist with α1-blocking properties, against other commonly used beta-blockers: Metoprolol (a selective β1-antagonist), Carvedilol (a non-selective β- and α1-antagonist), and Nebivolol (a highly selective β1-antagonist with nitric oxide-potentiating effects). The information presented herein is collated from various preclinical studies to assist researchers in evaluating this compound's pharmacological profile for cardiovascular research.
Data Presentation: A Comparative Analysis
The following tables summarize the key preclinical findings, offering a quantitative comparison of this compound with Metoprolol, Carvedilol, and Nebivolol across several sympatholytic parameters.
Table 1: Adrenergic Receptor Binding Affinity and Selectivity
| Drug | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | α1 Receptor Affinity (Ki, nM) | β1 Selectivity Ratio (β2 Ki / β1 Ki) | Reference |
| This compound | Non-selective | Non-selective | 69 | 0.49 | [1][2] |
| Metoprolol | 35-fold β1-selective | - | Lacks α1 affinity | 4.23 | [1][3] |
| Carvedilol | Non-selective | Non-selective | - | 0.73 | [1][3] |
| Nebivolol | Highly β1-selective | - | - | 40.7 | [1][4] |
Note: A lower Ki value indicates higher binding affinity. The β1 selectivity ratio is calculated from competition experiments; a higher ratio indicates greater β1 selectivity.
Table 2: Intrinsic Sympathomimetic Activity (ISA) and Functional Effects in Preclinical Models
| Drug | Intrinsic Sympathomimetic Activity (ISA) in Human Myocardium | Effect on Isoprenaline-Stimulated Force of Contraction | Effect on Basal cAMP Levels in Human Myocardium | Reference |
| This compound | Devoid of ISA | Antagonizes enhancement | Increased cAMP in some studies | [1][3][5] |
| Metoprolol | Devoid of ISA | Antagonizes enhancement | Decreased basal cAMP | [1][3][5] |
| Carvedilol | Devoid of ISA | Antagonizes enhancement | No effect on basal cAMP | [1][3][5] |
| Nebivolol | Devoid of ISA | Antagonizes enhancement | Not specified | [1][4] |
Note: While some studies in rat models suggested ISA for this compound, studies in human myocardium indicate it is devoid of such activity. The effect of this compound on cAMP has shown some variability in preclinical findings.
Table 3: Comparative Hemodynamic Effects in Preclinical/Clinical Models
| Parameter | This compound | Metoprolol | Carvedilol | Nebivolol | Reference |
| Heart Rate | Similar reduction to Metoprolol | Similar reduction to this compound | Reduces heart rate | Reduces heart rate | [6] |
| Blood Pressure | Reduces blood pressure | Reduces blood pressure | Reduces blood pressure | Reduces blood pressure | [6] |
| Cardiac Index | Greater increase than Metoprolol | Less increase than this compound | - | - | [6] |
| Myocardial O2 Consumption | Less reduction than Metoprolol | Greater reduction than this compound | - | - | [6] |
| Norepinephrine Levels | Lowers systemic norepinephrine | - | - | - | [7] |
Note: Direct preclinical head-to-head comparisons of the hemodynamic effects of this compound and Nebivolol, and comparative effects of all four drugs on catecholamine levels in the same preclinical model are limited.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to provide a framework for reproducible research.
Radioligand Binding Assays for Receptor Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of this compound and other beta-blockers for β1-, β2-, and α1-adrenergic receptors and to establish the β1-selectivity of these compounds.
Methodology:
-
Membrane Preparation: Human myocardial tissue or cells expressing the desired adrenergic receptor subtypes are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the crude membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177 for β-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound, Metoprolol, Carvedilol, or Nebivolol) are added to the incubation mixture.
-
To determine β1-selectivity, competition experiments are performed in the presence of a β2-selective antagonist (e.g., ICI 118,551) to isolate binding to β1-receptors, and in the presence of a β1-selective antagonist (e.g., CGP 20712A) to determine binding to β2-receptors.[1]
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation. The β1-selectivity ratio is calculated as the ratio of the Ki for β2 receptors to the Ki for β1 receptors.[1]
Assessment of Intrinsic Sympathomimetic Activity (ISA)
Objective: To evaluate whether this compound and other beta-blockers possess partial agonist activity at the β-adrenergic receptor.
Methodology (Functional Assay in Isolated Myocardial Preparations):
-
Tissue Preparation: Isolated left ventricular trabeculae from human non-failing myocardium are used.[1]
-
Experimental Setup: The muscle preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2. The muscle strips are electrically stimulated.
-
Forskolin Pre-treatment: To enhance the detection of any potential ISA, the preparations are pre-treated with forskolin (0.3 μmol/L), which directly activates adenylyl cyclase and facilitates the coupling of the Gs-protein.[1][3]
-
Drug Administration: Increasing concentrations of the beta-blockers (this compound, Metoprolol, Carvedilol, Nebivolol) are added to the organ bath.
-
Measurement of Contractile Force: The isometric force of contraction is continuously recorded. An increase in the force of contraction upon addition of the beta-blocker would indicate ISA.
-
Data Analysis: The change in contractile force from the forskolin-stimulated baseline is measured and expressed as a percentage.[1]
Animal Models for Hemodynamic Evaluation
Objective: To assess the in vivo effects of this compound and comparator beta-blockers on hemodynamic parameters such as heart rate and blood pressure.
Methodology (Rat Model of Hypertension):
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension (e.g., monocrotaline-induced pulmonary arterial hypertension) are commonly used.[7]
-
Drug Administration: this compound or the comparator drugs are administered to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage) at specified doses and for a defined treatment period.[7]
-
Hemodynamic Monitoring:
-
Non-invasive: Tail-cuff plethysmography can be used to measure systolic blood pressure and heart rate in conscious rats.
-
Invasive: For continuous and more detailed measurements, animals can be anesthetized, and a catheter inserted into an artery (e.g., femoral or carotid artery) to directly measure arterial blood pressure and heart rate.
-
-
Data Acquisition and Analysis: Hemodynamic data is recorded and analyzed to determine the effects of the drug treatment compared to a vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic and energetic comparison of this compound and metoprolol for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An alpha2C-adrenergic receptor polymorphism alters the norepinephrine-lowering effects and therapeutic response of the beta-blocker this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Bucindolol Enantiomers: A Guide for Researchers
An objective analysis of the stereoselective pharmacokinetic properties of bucindolol, providing researchers, scientists, and drug development professionals with essential data and experimental context.
This compound, a non-selective β-adrenergic receptor antagonist with α1-blocking properties, is a chiral compound administered as a racemic mixture of its two enantiomers, R- and S-bucindolol. The therapeutic activity of this compound, primarily its β-blocking effect, resides almost exclusively in the S-(-)-enantiomer. Understanding the differential pharmacokinetic profiles of these enantiomers is crucial for optimizing its therapeutic use and for the development of future chiral drugs. This guide provides a comparative analysis of the pharmacokinetics of R- and S-bucindolol, supported by available experimental data.
Quantitative Pharmacokinetic Data
While comprehensive, direct comparative studies detailing all pharmacokinetic parameters for both this compound enantiomers in humans are limited in publicly available literature, the existing data and general knowledge of stereoselective metabolism of β-blockers allow for a comparative overview. One study reported pharmacokinetic parameters for racemic this compound following a 150 mg oral dose in healthy volunteers, providing a baseline for understanding the compound's general disposition.
| Parameter | Racemic this compound | R-Bucindolol | S-Bucindolol |
| Tmax (h) | 1.6[1] | Data not available | Data not available |
| t1/2 (h) | 3.6[1] | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
It is generally observed with many β-blockers that the R-enantiomer undergoes more extensive first-pass metabolism compared to the S-enantiomer. This stereoselective metabolism often results in a lower systemic exposure (AUC) and higher clearance for the R-enantiomer. Consequently, the plasma concentrations of the therapeutically more active S-enantiomer are often higher than those of the R-enantiomer after oral administration of the racemate.
Experimental Protocols
The determination of the pharmacokinetic profiles of this compound enantiomers requires stereoselective analytical methods to differentiate and quantify each enantiomer in biological matrices, typically plasma.
Enantioselective Analytical Methodology
A common and robust method for the chiral separation and quantification of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma samples are first subjected to protein precipitation to remove interfering macromolecules. This is typically achieved by adding a solvent like acetonitrile.
-
The supernatant is then separated by centrifugation.
-
The supernatant is evaporated and the residue is reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Separation:
-
Chiral Stationary Phase (CSP): The separation of the enantiomers is achieved using a chiral HPLC column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of β-blocker enantiomers.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.
-
Detection: The eluting enantiomers are detected using a tandem mass spectrometer (MS/MS). This detector provides high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for each enantiomer and the internal standard.
Quantification: The concentration of each enantiomer is determined by constructing a calibration curve using known concentrations of pure enantiomeric standards. An internal standard, often a deuterated analog of this compound, is used to correct for variations in sample processing and instrument response.
Signaling Pathways
This compound exerts its therapeutic effects primarily through its interaction with β-adrenergic and α1-adrenergic receptors. Recent studies have revealed that this compound can act as a "biased agonist" at the β1-adrenergic receptor. This means that in addition to blocking the canonical G-protein-dependent signaling pathway, it can also stimulate G-protein-independent pathways, such as those mediated by β-arrestin.
While the differential effects of the individual R- and S-enantiomers on these biased signaling pathways have not been fully elucidated, it is known that the S-enantiomer is responsible for the potent β-blockade. The partial agonism and biased signaling properties of this compound may contribute to its unique clinical profile.
References
Bucindolol's FDA Journey: A Comparative Analysis of Clinical Trial Data Integrity
Broomfield, CO – The path to regulatory approval for any new therapeutic is fraught with challenges, but for ARCA biopharma's Bucindolol, a beta-blocker developed for chronic heart failure, the journey was particularly arduous. In 2009, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter, declining to approve the New Drug Application (NDA) for this compound. A key factor in this decision was the FDA's concern regarding the integrity of the clinical trial data from the pivotal Beta-Blocker Evaluation of Survival Trial (BEST).[1][2][3] This guide provides a comparative analysis of the clinical trial data for this compound and three other beta-blockers approved for heart failure—Carvedilol, Metoprolol Succinate, and Bisoprolol—with a focus on the data integrity issues that ultimately impacted this compound's FDA submission.
Comparative Analysis of Pivotal Clinical Trials
The following tables summarize the key quantitative data from the pivotal clinical trials for this compound and its key comparators.
Table 1: Comparison of Primary Efficacy Endpoints
| Drug | Clinical Trial | Primary Endpoint | Treatment Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| This compound | BEST | All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13[4] |
| Carvedilol | U.S. Carvedilol Heart Failure Trials | All-Cause Mortality | 3.2% | 7.8% | 0.35 (0.61-0.80) | <0.001[5] |
| Metoprolol Succinate | MERIT-HF | All-Cause Mortality | 7.2% | 11.0% | 0.66 (0.53-0.81) | 0.00009[6] |
| Bisoprolol | CIBIS-II | All-Cause Mortality | 11.8% | 17.3% | 0.66 (0.54-0.81) | <0.0001[7][8] |
Table 2: Comparison of Key Secondary Endpoints
| Drug | Clinical Trial | Secondary Endpoint | Treatment Group | Placebo Group | Hazard Ratio / Risk Reduction | p-value |
| This compound | BEST | Cardiovascular Mortality | 25% | 29% | HR: 0.86 (0.74-0.99) | 0.04[4] |
| Hospitalization for Heart Failure | 35% | 42% | HR not reported | <0.001[4] | ||
| Carvedilol | U.S. Carvedilol Heart Failure Trials | Hospitalization for Cardiovascular Causes | 14.1% | 19.6% | 27% Risk Reduction | 0.036[5] |
| Combined Risk of Death or Hospitalization | 15.8% | 24.6% | 38% Risk Reduction | <0.001[5] | ||
| Metoprolol Succinate | MERIT-HF | Sudden Death | 3.9% | 6.7% | 41% Risk Reduction | 0.0002[9] |
| Death from Worsening Heart Failure | 1.5% | 2.9% | 49% Risk Reduction | 0.0023[9] | ||
| Bisoprolol | CIBIS-II | Sudden Death | 3.6% | 6.3% | HR: 0.56 (0.39-0.80) | 0.0011[7][8] |
| All-Cause Hospitalization | 33% | 39% | Not Reported | Not Reported[10] |
The this compound BEST Trial and Data Integrity Concerns
The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of this compound on all-cause mortality in patients with advanced heart failure.[4] However, in its Complete Response Letter, the FDA raised significant concerns regarding the integrity of the data from the BEST trial, stemming from an audit of certain clinical sites.[1] While the specific details of the audit findings are not publicly available, the FDA's letter indicated that these concerns were substantial enough to question the overall validity of the trial's results and necessitated further investigation, including the potential for an independent audit of additional clinical sites.[1][3] This lack of confidence in the primary data undermined the entire regulatory submission for this compound.
Experimental Protocols: A Comparative Overview
A detailed comparison of the experimental protocols of the four pivotal trials reveals both similarities and differences in their design and execution.
Beta-Blocker Evaluation of Survival Trial (BEST) - this compound
-
Objective: To determine if the addition of this compound to standard therapy reduces all-cause mortality in patients with NYHA class III or IV heart failure.
-
Patient Population: 2,708 patients with symptomatic heart failure (NYHA class III or IV) and a left ventricular ejection fraction (LVEF) of 35% or less. The trial had a notable representation of Black patients (24%).[4]
-
Methodology: A randomized, double-blind, placebo-controlled, multicenter trial. Patients were randomized to receive either this compound (starting at 3 mg twice daily, titrated up to a target of 50-100 mg twice daily) or a placebo, in addition to their standard heart failure medications.[4][11]
U.S. Carvedilol Heart Failure Trials Program - Carvedilol
-
Objective: To evaluate the effect of Carvedilol on morbidity and mortality in patients with chronic heart failure.
-
Patient Population: 1,094 patients with chronic heart failure and an LVEF of 35% or less.[5]
-
Methodology: A program of four randomized, double-blind, placebo-controlled trials. Patients received either Carvedilol (titrated to a target dose of 25-50 mg twice daily) or a placebo, along with conventional heart failure therapy.[5][12]
Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) - Metoprolol Succinate
-
Objective: To determine the effect of Metoprolol CR/XL on total mortality in patients with symptomatic chronic heart failure.
-
Patient Population: 3,991 patients with NYHA class II-IV heart failure and an LVEF of 40% or less.[6]
-
Methodology: A randomized, double-blind, placebo-controlled trial. Patients were assigned to receive either Metoprolol CR/XL (titrated to a target dose of 200 mg once daily) or a placebo, in addition to standard therapy.[6]
Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) - Bisoprolol
-
Objective: To investigate the effect of Bisoprolol on all-cause mortality in patients with stable chronic heart failure.
-
Patient Population: 2,647 patients with NYHA class III or IV heart failure and an LVEF of 35% or less.[8]
-
Methodology: A randomized, double-blind, placebo-controlled, multicenter trial. Patients were randomized to either Bisoprolol (starting at 1.25 mg once daily and titrated up to a maximum of 10 mg once daily) or a placebo, in addition to standard therapy.[8]
Visualizing the Pathways and Processes
To better understand the context of these clinical trials and the mechanism of action of the drugs involved, the following diagrams are provided.
Conclusion
The case of this compound serves as a critical reminder of the paramount importance of data integrity in clinical trials. While the BEST trial was a large and well-designed study, the FDA's concerns about the reliability of the data from certain sites ultimately proved to be an insurmountable obstacle to approval. In contrast, the successful FDA approvals of Carvedilol, Metoprolol Succinate, and Bisoprolol were supported by robust clinical trial data that withstood rigorous regulatory scrutiny. For researchers, scientists, and drug development professionals, the this compound story underscores the necessity of implementing and maintaining the highest standards of data quality and integrity throughout every phase of the clinical trial process.
References
- 1. FDA rejects this compound and questions trial integrity [cardiobrief.org]
- 2. radiologybusiness.com [radiologybusiness.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 5. login.medscape.com [login.medscape.com]
- 6. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicalcardiology.org [clinicalcardiology.org]
- 10. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 11. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 12. The Effects of Carvedilol on Morbidity and Mortality in Patients with Chronic Heart failure - American College of Cardiology [acc.org]
Safety Operating Guide
Proper Disposal of Bucindolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like bucindolol is a critical aspect of laboratory operations and environmental stewardship. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This document outlines the necessary procedures for the proper disposal of this compound and associated materials in a laboratory setting.
This compound is classified as a hazardous chemical waste due to its potential for harm if swallowed, skin and eye irritation, and respiratory irritation.[1] Therefore, it must be managed according to specific hazardous waste protocols. Improper disposal, such as discarding it in the regular trash or down the drain, is prohibited to prevent environmental contamination and potential harm to public health.[2]
Hazard and Disposal Overview
The following table summarizes the key hazard information and recommended disposal methods for this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) | Primary Disposal Method |
| Harmful if swallowed (Acute oral toxicity) | Chemical-resistant gloves, safety glasses with side shields, lab coat | Collection in a designated, labeled hazardous waste container for incineration.[1] |
| Causes skin irritation | Chemical-resistant gloves, lab coat | Collection in a designated, labeled hazardous waste container for incineration.[1] |
| Causes serious eye irritation | Safety glasses with side shields or goggles | Collection in a designated, labeled hazardous waste container for incineration. |
| May cause respiratory irritation | Use in a well-ventilated area or with a chemical fume hood | Collection in a designated, labeled hazardous waste container for incineration.[3] |
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must adhere to the following steps to ensure the safe disposal of this compound and any contaminated materials.
-
Waste Segregation:
-
Isolate all waste materials contaminated with this compound. This includes unused or expired product, solutions, contaminated personal protective equipment (e.g., gloves, pipette tips), and empty containers.[1]
-
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][4]
-
-
Waste Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Arranging for Final Disposal:
-
Empty Container Disposal:
-
Empty containers that once held this compound may still contain chemical residues and should be disposed of as hazardous waste along with other contaminated materials.[1] Consult your institution's EHS guidelines for specific procedures regarding empty container management.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bucindolol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bucindolol, a potent non-selective β-adrenergic receptor blocker. Adherence to these protocols is critical for minimizing exposure risk and ensuring compliant disposal.
Personal Protective Equipment (PPE) and Safety Recommendations
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is prudent to treat it as a potentially hazardous substance. A systematic approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Recommended for all handling operations involving the powdered solid form to prevent inhalation.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3) for procedures with a higher risk of aerosol generation. A proper fit test must be conducted.[1] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated disposable lab coat or coveralls made from materials like Tyvek® should be worn over personal clothing to protect against splashes and dust.[1] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Occupational Exposure Limits (OELs):
A specific Occupational Exposure Limit (OEL) for this compound has not been established by regulatory bodies such as OSHA or ACGIH. For potent pharmaceutical compounds without a formal OEL, an approach of "as low as reasonably practicable" (ALARP) should be adopted for exposure control.
Operational Plan for Handling this compound
A clear, step-by-step operational plan is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Designate a specific, well-ventilated area for receiving and unpacking shipments.
-
Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before handling the package.[1]
-
Carefully inspect the package for any signs of damage or leakage.
-
If the package is compromised, implement spill management procedures immediately.
-
Label the container clearly with the compound name, hazard information, and the date received.[1]
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Wear the full recommended PPE, including a disposable respirator (e.g., N95).[1]
-
Use disposable equipment whenever possible to avoid cross-contamination.
3. Dissolution and Use in Experiments:
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the contents, concentration, and date of preparation.
-
Conduct all experimental procedures involving this compound within a well-ventilated area or a chemical fume hood.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.[1]
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then wipe up.[1]
-
For liquid spills, absorb with an inert material such as vermiculite or sand.[1]
-
Use a spill kit appropriate for chemical hazards.[1]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable cleaning agent.[1]
-
Report the spill to the laboratory supervisor or safety officer.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.[1] this compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation; therefore, it must be managed as hazardous chemical waste.[2]
1. Waste Segregation:
-
Isolate all waste materials contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and empty containers.[2]
-
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
2. Waste Container and Labeling:
-
Use approved, leak-proof, and chemically compatible hazardous waste containers.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
3. Collection and Storage:
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled hazardous liquid waste container.[1]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
The primary disposal method for this compound waste is incineration by a licensed hazardous waste disposal facility.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
